Z-L-Dap(N3)-OH
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
(2S)-3-azido-2-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O4/c12-15-13-6-9(10(16)17)14-11(18)19-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,14,18)(H,16,17)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVXTQDGLVUBQZ-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CN=[N+]=[N-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CN=[N+]=[N-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401254723 | |
| Record name | 3-Azido-N-[(phenylmethoxy)carbonyl]-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401254723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
684270-44-8 | |
| Record name | 3-Azido-N-[(phenylmethoxy)carbonyl]-L-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=684270-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Azido-N-[(phenylmethoxy)carbonyl]-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401254723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Z-L-Dap(N3)-OH: A Comprehensive Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Z-L-Dap(N3)-OH, chemically known as (2S)-3-azido-2-(benzyloxycarbonylamino)propanoic acid, is a versatile non-canonical amino acid and a pivotal reagent in the field of chemical biology and drug discovery. Its structure incorporates a protected amino group (Z-group), a carboxylic acid, and a bioorthogonal azide (B81097) moiety. This unique combination allows for its seamless integration into peptide synthesis and subsequent site-specific modification of biomolecules through highly efficient and selective "click chemistry" reactions. This guide provides a detailed overview of the synthesis, chemical properties, and primary applications of this compound, with a focus on experimental protocols for its use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).
Core Chemical and Physical Properties
This compound is a white to off-white solid that serves as a fundamental building block for introducing an azide functional group into peptides and other molecules. The benzyloxycarbonyl (Z) protecting group provides stability during synthetic manipulations and can be removed under specific conditions.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₂N₄O₄ | [1] |
| Molecular Weight | 264.24 g/mol | [1] |
| CAS Number | 684270-44-8 | [1] |
| Appearance | White to off-white solid | General |
| Purity | Typically >98% | General |
| Storage Conditions | 2-8°C, protect from light | General |
| Solubility | Soluble in DMF, DMSO, and alcohols | General |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from the readily available precursor, Z-L-2,3-diaminopropionic acid (Z-L-Dap-OH). The key transformation is the conversion of the side-chain amino group into an azide via a diazotransfer reaction.
Experimental Protocol: Synthesis via Diazotransfer
This protocol is adapted from established methods for the synthesis of similar azido-amino acids.
Materials:
-
Z-L-2,3-diaminopropionic acid (Z-L-Dap-OH)
-
Imidazole-1-sulfonyl azide hydrochloride (or triflyl azide)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Deionized water (H₂O)
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate (B1210297) (EtOAc)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve Z-L-Dap-OH (1 equivalent) in a biphasic mixture of water, methanol, and dichloromethane (e.g., 1:2:1 v/v/v).
-
Addition of Catalysts and Reagents: To the vigorously stirred solution, add a catalytic amount of CuSO₄·5H₂O (e.g., 0.01 equivalents) followed by the diazotransfer reagent, imidazole-1-sulfonyl azide hydrochloride (approximately 3 equivalents).
-
pH Adjustment: Carefully adjust the pH of the aqueous phase to approximately 9 by the dropwise addition of a saturated aqueous solution of K₂CO₃.
-
Reaction: Allow the reaction to stir vigorously at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with dichloromethane and separate the aqueous layer.
-
Extract the organic layer with a saturated sodium bicarbonate solution.
-
Combine all aqueous layers and wash with diethyl ether to remove any unreacted diazotransfer reagent.
-
Carefully acidify the combined aqueous phase to pH 2 with concentrated HCl.
-
Extract the product into ethyl acetate (3x).
-
-
Purification:
-
Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
If necessary, the product can be further purified by column chromatography on silica (B1680970) gel.
-
Expected Yield: 70-85%
Synthesis Workflow
Applications in Bioconjugation: Click Chemistry
This compound is primarily utilized as a handle for bioconjugation through "click chemistry." This refers to a class of reactions that are rapid, high-yielding, and bioorthogonal, meaning they do not interfere with native biological processes. The azide group of this compound can react with alkyne-containing molecules via two main pathways: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient reaction that forms a stable 1,4-disubstituted triazole linkage between an azide and a terminal alkyne, catalyzed by a copper(I) species.
This protocol describes the general procedure for conjugating a peptide containing a this compound residue to an alkyne-functionalized molecule (e.g., a fluorescent dye).
Materials:
-
Peptide containing this compound (1 equivalent)
-
Alkyne-functionalized molecule (1.5-2 equivalents)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1-0.5 equivalents)
-
Sodium ascorbate (B8700270) (1-5 equivalents)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper(I)-stabilizing ligand (5 equivalents relative to copper)
-
Phosphate-buffered saline (PBS) or another suitable buffer, pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving reagents
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve the azide-containing peptide in the chosen buffer.
-
Dissolve the alkyne-functionalized molecule in DMSO.
-
Prepare fresh stock solutions of CuSO₄, sodium ascorbate, and the THPTA/TBTA ligand in deionized water or buffer.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-containing peptide solution and the alkyne-functionalized molecule.
-
Add the copper-stabilizing ligand to the mixture.
-
Add the CuSO₄ solution.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
-
Reaction: Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration.
-
Purification: The resulting triazole-linked conjugate can be purified using methods appropriate for the biomolecule, such as reverse-phase high-performance liquid chromatography (RP-HPLC) for peptides or size-exclusion chromatography for larger proteins.
CuAAC Reaction Pathway
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) which reacts readily with azides without the need for a catalyst. This is particularly advantageous for in vivo applications or when working with copper-sensitive systems.
This protocol outlines the conjugation of a peptide containing this compound to a DBCO-functionalized molecule.
Materials:
-
Peptide containing this compound (1 equivalent)
-
DBCO-functionalized molecule (1.5-2 equivalents)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO) for dissolving the DBCO reagent
Procedure:
-
Preparation of Solutions:
-
Dissolve the azide-containing peptide in PBS.
-
Dissolve the DBCO-functionalized molecule in DMSO.
-
-
Reaction:
-
Add the DBCO-functionalized molecule solution to the peptide solution.
-
Gently mix and allow the reaction to proceed at room temperature for 2-12 hours. The reaction can also be performed at 37°C to increase the rate.
-
-
Purification: Purify the resulting conjugate using RP-HPLC or other suitable chromatographic techniques.
SPAAC Reaction Pathway
Applications in Drug Discovery and Development
The ability to site-specifically introduce a reactive handle into a peptide or protein using this compound has numerous applications in drug discovery and development:
-
Peptide Labeling: Attachment of fluorescent dyes, biotin, or other tags for imaging, tracking, and affinity purification.
-
Peptide Cyclization: Creating "stapled" or cyclic peptides by reacting the azide side chain with an alkyne-containing amino acid within the same peptide sequence. This can improve peptide stability, receptor affinity, and cell permeability.
-
Peptide-Drug Conjugates (PDCs): Linking cytotoxic drugs or other therapeutic agents to targeting peptides.
-
Probing Protein-Protein Interactions: Incorporating this compound into a peptide that binds to a target protein allows for the subsequent attachment of probes to study the interaction.
Workflow for Studying Protein-Protein Interactions
Conclusion
This compound is a powerful and enabling reagent for chemical biologists and medicinal chemists. Its straightforward incorporation into synthetic peptides and the bioorthogonality of its azide group provide a robust platform for the precise engineering of biomolecules. The detailed protocols and workflows presented in this guide are intended to serve as a practical resource for researchers seeking to leverage the capabilities of this compound in their drug discovery and development efforts.
References
An In-depth Technical Guide to Z-L-Dap(N3)-OH: Core Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-L-Dap(N3)-OH, with the systematic name (2S)-3-azido-2-(phenylmethoxycarbonylamino)propanoic acid, is a synthetic, non-canonical amino acid derivative of significant interest in the fields of chemical biology, peptide chemistry, and drug development.[1][][] Its structure incorporates a carboxybenzyl (Z) protecting group on the alpha-amino group and a reactive azide (B81097) moiety, making it a valuable building block for bioconjugation via "click chemistry."[1][] This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications.
Core Chemical Properties
This compound is typically a white crystalline powder.[] The presence of both a hydrophobic Z-group and a polar azide and carboxylic acid functionality gives it moderate solubility in a range of organic solvents and limited solubility in aqueous solutions.
Physicochemical Data
Quantitative physicochemical data for this compound is not extensively reported in publicly available literature. The following table summarizes known properties and provides estimated values based on structurally similar compounds and general principles of physical organic chemistry.
| Property | Value | Source/Basis for Estimation |
| Molecular Formula | C₁₁H₁₂N₄O₄ | [1][] |
| Molecular Weight | 264.24 g/mol | [1][] |
| CAS Number | 684270-44-8 | [1] |
| Appearance | White crystalline powder | [] |
| Melting Point | Data not available. Expected to be a solid with a relatively high melting point, likely with decomposition.[4] | Based on similar amino acid derivatives. |
| Solubility | - Soluble in DMF, DMSO. - Moderately soluble in methanol, ethanol. - Sparingly soluble in water. | General solubility of N-protected amino acids.[4][5][6][7] |
| pKa (α-carboxyl) | ~2-3 | Estimated based on typical pKa values for N-protected α-amino acids.[8][9][10][11] |
| pKa (α-amino) | Not applicable (protected) | The α-amino group is protected by the Z-group. |
Spectroscopic Data
| Technique | Expected Features | Rationale/Reference |
| ¹H NMR | - ~7.3-7.4 ppm (m, 5H): Aromatic protons of the benzyl (B1604629) group. - ~5.1 ppm (s, 2H): Methylene protons of the benzyl group. - ~4.3-4.5 ppm (m, 1H): α-proton. - ~3.5-3.8 ppm (m, 2H): β-protons adjacent to the azide. - Broad singlet: Carboxylic acid proton. | Based on the known chemical shifts of Z-protected amino acids. |
| ¹³C NMR | - ~170-175 ppm: Carboxylic acid carbon. - ~156 ppm: Carbonyl carbon of the Z-group. - ~136 ppm, ~128 ppm, ~127 ppm: Aromatic carbons. - ~67 ppm: Methylene carbon of the benzyl group. - ~55-60 ppm: α-carbon. - ~50-55 ppm: β-carbon bearing the azide. | Based on the known chemical shifts of Z-protected amino acids. |
| FTIR (cm⁻¹) | - ~3300 (broad): O-H stretch of the carboxylic acid. - ~3030: Aromatic C-H stretch. - ~2100 (sharp, strong): Asymmetric stretch of the azide group (N₃). - ~1710 (strong): C=O stretch of the carboxylic acid and urethane. - ~1530: N-H bend. | The azide stretch around 2100 cm⁻¹ is a highly characteristic and useful diagnostic peak for this class of compounds.[12][13][14] |
| Mass Spectrometry | - [M+H]⁺: m/z ~265.09. - [M+Na]⁺: m/z ~287.07. - [M-H]⁻: m/z ~263.08. - Characteristic fragmentation: Loss of N₂ (28 Da) from the parent ion. | Expected values for the protonated and sodiated adducts.[15][16][17][18][19] |
Experimental Protocols
Proposed Synthesis of this compound
Step 1: Hofmann Rearrangement to form Nα-Z-L-2,3-diaminopropionic acid
-
Dissolve Z-L-asparagine in a 2:1 mixture of DMF and water.
-
Add 1.5 equivalents of pyridine, followed by 1.2 equivalents of [bis(trifluoroacetoxy)iodo]benzene.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Remove the solvent under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the product.
-
Filter the solid, wash with diethyl ether, and dry under vacuum to yield Nα-Z-L-2,3-diaminopropionic acid.
Step 2: Diazo-transfer to form this compound
-
Dissolve the Nα-Z-L-2,3-diaminopropionic acid from Step 1 in a biphasic mixture of water, methanol, and dichloromethane (B109758) (1:1:1).
-
Add a catalytic amount of copper(II) sulfate (B86663) pentahydrate.
-
Add 3 equivalents of imidazole-1-sulfonyl azide hydrochloride.
-
Adjust the pH of the aqueous layer to ~9 with an aqueous solution of potassium carbonate.
-
Stir the mixture vigorously for 18-24 hours at room temperature.
-
Separate the aqueous layer and wash it with diethyl ether.
-
Acidify the aqueous layer to pH 2 with concentrated HCl.
-
Extract the product with ethyl acetate (B1210297) (3x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
This protocol describes a general procedure for the "click" reaction between this compound and an alkyne-containing molecule.
-
In a suitable vial, dissolve the alkyne-containing substrate (1 equivalent) in a mixture of tert-butanol (B103910) and water (1:1).
-
Add this compound (1.1 equivalents).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (B8700270) (0.3 equivalents) in water.
-
Add the sodium ascorbate solution to the reaction mixture.
-
Add a solution of copper(II) sulfate pentahydrate (0.1 equivalents) in water to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, the product can be purified by standard chromatographic techniques.
Applications in Research and Development
The primary utility of this compound lies in its application as a versatile building block for the synthesis of modified peptides and for bioconjugation.
Peptide Synthesis
This compound can be incorporated into peptide sequences using standard peptide synthesis methodologies. The azide group is stable to most peptide coupling and deprotection conditions, allowing for the synthesis of azide-containing peptides.[20] These peptides can then be functionalized post-synthetically via click chemistry to introduce a wide variety of moieties, such as:
-
Fluorescent dyes: for imaging and tracking studies.
-
Biotin: for affinity purification and detection.
-
Polyethylene glycol (PEG): to improve solubility and pharmacokinetic properties.
-
Small molecule drugs: to create peptide-drug conjugates.
-
Cross-linking agents: to generate cyclic or constrained peptides.
Bioconjugation and Drug Discovery
The bioorthogonal nature of the azide-alkyne cycloaddition reaction makes this compound a powerful tool in drug discovery.[1] It can be used to label and modify biomolecules in complex biological systems with high specificity. This enables the construction of complex architectures such as antibody-drug conjugates (ADCs), where a cytotoxic drug is linked to an antibody for targeted delivery to cancer cells.
Handling and Storage
This compound should be handled with the standard precautions for laboratory chemicals. While organic azides can be energetic, this compound is generally stable under normal laboratory conditions.[21] It is recommended to avoid excessive heat, shock, or friction.[21] The compound should be stored in a cool, dry, and well-ventilated area, with recommended storage temperatures between 2-8°C.[]
Conclusion
This compound is a valuable and versatile chemical tool for researchers in chemistry and biology. Its key feature, the azide group, provides a bioorthogonal handle for the specific modification of peptides and other biomolecules through click chemistry. While detailed physicochemical data is sparse, its utility in the synthesis of complex and functionalized biomolecules is well-established. The experimental protocols and data presented in this guide provide a solid foundation for the successful application of this compound in research and development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Amino acid - Wikipedia [en.wikipedia.org]
- 6. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 7. research.wur.nl [research.wur.nl]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. iscabiochemicals.com [iscabiochemicals.com]
- 10. Star Republic: Guide for Biologists [sciencegateway.org]
- 11. Amino Acids [vanderbilt.edu]
- 12. FTIR analysis of GPCR activation using azido probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. FTIR analysis of GPCR activation using azido probes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 15. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]
- 16. The mass spectra of amino-acid and peptide derivatives - Quarterly Reviews, Chemical Society (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. media.iris-biotech.de [media.iris-biotech.de]
- 21. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Synthesis of Z-L-Dap(N3)-OH from L-Asparagine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthetic pathway for producing Z-L-Dap(N3)-OH, a valuable azido-functionalized amino acid for click chemistry applications, starting from the readily available precursor, L-asparagine. The synthesis is a robust two-step process involving a Hofmann rearrangement followed by a diazotransfer reaction. This document outlines the experimental protocols, presents quantitative data from analogous syntheses, and visualizes the chemical and experimental workflows.
Synthetic Strategy Overview
The conversion of L-asparagine to this compound is achieved in two key transformations:
-
Hofmann Rearrangement: The side-chain amide of an N-terminally protected L-asparagine derivative is converted to a primary amine, yielding a protected L-diaminopropionic acid (Dap) derivative. For this guide, we focus on the benzyloxycarbonyl (Z) protecting group. This reaction proceeds through an isocyanate intermediate with retention of stereochemistry.[1][2] Hypervalent iodine reagents are commonly employed for this transformation under mild conditions.[2][3]
-
Diazotransfer Reaction: The newly formed side-chain primary amine of the Z-L-Dap-OH intermediate is then converted to an azide (B81097) (-N3) group. This is typically achieved using a diazotransfer reagent, such as imidazole-1-sulfonyl azide, providing the final product, this compound.
The overall synthetic pathway is depicted below.
Caption: Overall synthetic pathway from L-Asparagine to this compound.
Quantitative Data
The following table summarizes the reaction conditions and yields for the synthesis of an analogous compound, Fmoc-Dap(N3)-OH, which serves as a reliable reference for the synthesis of the Z-protected derivative.
| Step | Transformation | Key Reagents | Solvent System | Reaction Time (h) | Yield (%) | Reference |
| 1 | Fmoc-Asn-OH → Fmoc-Dap-OH | [Bis(trifluoroacetoxy)iodo]benzene, Pyridine | DMF-H₂O (2:1) | 14 | 79-80 | [4] |
| 2 | Fmoc-Dap-OH → Fmoc-Dap(N3)-OH | Imidazole-1-sulfonyl azide HCl, CuSO₄·5H₂O, K₂CO₃ | H₂O-MeOH-CH₂Cl₂ (1:1:1) | 18 | 75 | [4] |
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of Fmoc-protected analogues and are expected to be highly applicable for the synthesis of this compound. Researchers should optimize these conditions as necessary for the Z-protected substrates.
Step 1: Synthesis of Z-L-Diaminopropionic Acid (Z-Dap-OH) via Hofmann Rearrangement
This procedure describes the conversion of N-benzyloxycarbonyl-L-asparagine (Z-Asn-OH) to Nα-benzyloxycarbonyl-L-diaminopropionic acid (Z-Dap-OH).
Materials:
-
N-benzyloxycarbonyl-L-asparagine (Z-Asn-OH)
-
[Bis(trifluoroacetoxy)iodo]benzene (PIDA or BTI)
-
Pyridine
-
Dimethylformamide (DMF)
-
Deionized Water
-
Diethyl ether (Et₂O)
-
Hydrochloric acid (HCl), concentrated
Procedure:
-
Dissolve Z-Asn-OH in a 2:1 mixture of DMF and water.
-
Add pyridine to the solution.
-
Add [Bis(trifluoroacetoxy)iodo]benzene to the reaction mixture.
-
Stir the reaction at room temperature for approximately 14-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water.
-
Wash the aqueous solution with diethyl ether to remove organic-soluble impurities.
-
Acidify the aqueous layer to a pH of approximately 2-3 using concentrated HCl.
-
The product, Z-Dap-OH, will precipitate out of the solution.
-
Isolate the solid product by filtration, wash with cold water, and dry under vacuum.
Caption: Experimental workflow for the Hofmann rearrangement of Z-Asn-OH.
Step 2: Synthesis of this compound via Diazotransfer Reaction
This protocol details the conversion of the side-chain amine of Z-Dap-OH to an azide group.
Materials:
-
Z-L-Diaminopropionic Acid (Z-Dap-OH)
-
Imidazole-1-sulfonyl azide hydrochloride
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Deionized Water
-
Diethyl ether (Et₂O)
-
Hydrochloric acid (HCl), concentrated
Procedure:
-
Dissolve Z-Dap-OH in a biphasic mixture of water, methanol, and dichloromethane (e.g., 1:2:1.5 ratio).
-
Add a catalytic amount of CuSO₄·5H₂O.
-
Add imidazole-1-sulfonyl azide hydrochloride to the mixture.
-
Adjust the pH of the aqueous phase to approximately 9 by the portion-wise addition of K₂CO₃ solution.
-
Stir the mixture vigorously for 18-24 hours at room temperature. The biphasic nature of the reaction requires efficient mixing.
-
Monitor the reaction by TLC.
-
After completion, dilute the mixture with CH₂Cl₂ and separate the aqueous phase.
-
Extract the organic phase with a saturated sodium bicarbonate (NaHCO₃) solution.
-
Combine all aqueous extracts and wash with diethyl ether to remove impurities.
-
Carefully acidify the combined aqueous phase to pH 2 with concentrated HCl in an ice bath.
-
Extract the product into diethyl ether (3x).
-
Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield this compound as the final product.
Caption: Experimental workflow for the diazotransfer reaction on Z-Dap-OH.
Conclusion
The synthesis of this compound from L-asparagine is a well-precedented and efficient two-step process. The methodologies provided in this guide, based on analogous transformations, offer a clear and detailed path for obtaining this versatile chemical tool. The use of a Hofmann rearrangement followed by a diazotransfer reaction provides a reliable route for researchers in peptide synthesis, medicinal chemistry, and chemical biology to access this important building block for use in copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry applications.[5]
References
- 1. Hofmann Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Hofmann Rearrangement | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Asparagine-selective cleavage of peptide bonds through hypervalent iodine-mediated Hofmann rearrangement in neutral aqueous solution - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups [organic-chemistry.org]
- 5. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to (2S)-3-azido-2-(benzyloxycarbonylamino)propanoic acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2S)-3-azido-2-(benzyloxycarbonylamino)propanoic acid, also known as N-Cbz-L-azidoalanine, is a non-canonical amino acid that has garnered significant interest in the fields of chemical biology and drug discovery. Its unique structure, featuring a versatile azide (B81097) moiety and a readily removable benzyloxycarbonyl (Cbz or Z) protecting group, makes it a valuable building block for the synthesis of modified peptides and bioconjugates. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, detailed synthesis protocols, and key applications, with a focus on its utility in peptide synthesis and bioorthogonal chemistry.
Chemical Structure and Properties
(2S)-3-azido-2-(benzyloxycarbonylamino)propanoic acid is a derivative of the natural amino acid L-alanine. The key structural features include a chiral center at the alpha-carbon with the (S)-configuration, an azide group (-N₃) replacing a hydrogen on the beta-carbon, and a benzyloxycarbonyl group protecting the alpha-amino group.
Chemical Structure:
Table 1: Physicochemical and Spectroscopic Data
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂N₄O₄ | - |
| Molecular Weight | 264.24 g/mol | - |
| Appearance | White to off-white solid | [1] |
| Melting Point | 85 °C (for N-Cbz-L-alanine) | [2] |
| Optical Rotation [α]D | -14.3° (c=2 in AcOH for N-Cbz-L-alanine) | [2] |
| IR Spectroscopy (cm⁻¹) | ~3300 (N-H), ~2100 (N₃ stretch), ~1710 (C=O) | General |
| ¹H NMR Spectroscopy | Predicted shifts based on similar structures | - |
| δ (ppm) | Assignment | |
| ~7.35 (m, 5H) | C₆H₅ | |
| ~5.1 (s, 2H) | CH₂ (Cbz) | |
| ~4.4 (m, 1H) | α-CH | |
| ~3.7 (m, 2H) | β-CH₂ | |
| ¹³C NMR Spectroscopy | Predicted shifts based on similar structures | - |
| δ (ppm) | Assignment | |
| ~173 | COOH | |
| ~156 | C=O (Cbz) | |
| ~136, 128, 127 | C₆H₅ | |
| ~67 | CH₂ (Cbz) | |
| ~55 | α-CH | |
| ~52 | β-CH₂ |
Synthesis of (2S)-3-azido-2-(benzyloxycarbonylamino)propanoic acid
The synthesis of (2S)-3-azido-2-(benzyloxycarbonylamino)propanoic acid can be achieved from the readily available starting material, N-benzyloxycarbonyl-L-serine. The synthesis involves the activation of the hydroxyl group followed by nucleophilic substitution with an azide salt. A common and effective method is via a mesylation or tosylation of the side-chain hydroxyl group, followed by displacement with sodium azide.
Experimental Protocol: Synthesis from N-Cbz-L-Serine
This protocol is adapted from established methods for the synthesis of azido-amino acids from serine derivatives.
Materials:
-
N-benzyloxycarbonyl-L-serine (Cbz-Ser-OH)
-
Methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl)
-
Pyridine (B92270) or triethylamine (B128534) (TEA)
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Mesylation/Tosylation of the Hydroxyl Group:
-
Dissolve N-benzyloxycarbonyl-L-serine (1.0 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Add pyridine or triethylamine (1.2 eq) to the solution.
-
Slowly add methanesulfonyl chloride or p-toluenesulfonyl chloride (1.1 eq) dropwise, ensuring the temperature remains at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours and then allow it to warm to room temperature, stirring for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude mesylated or tosylated intermediate. This intermediate is often used in the next step without further purification.
-
-
Azide Substitution:
-
Dissolve the crude intermediate from the previous step in anhydrous DMF.
-
Add sodium azide (3.0 eq) to the solution.
-
Heat the reaction mixture to 60-70 °C and stir for 12-24 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel to afford pure (2S)-3-azido-2-(benzyloxycarbonylamino)propanoic acid.
-
Applications in Research and Drug Development
The bifunctional nature of (2S)-3-azido-2-(benzyloxycarbonylamino)propanoic acid makes it a highly valuable tool for chemists and drug development professionals.
Peptide Synthesis and Modification
This unnatural amino acid can be incorporated into peptide sequences using standard Solid-Phase Peptide Synthesis (SPPS) protocols.[3] The Cbz protecting group is stable under the basic conditions used for Fmoc deprotection, allowing for orthogonal protection strategies. Once incorporated, the azide group serves as a chemical handle for post-synthetic modifications.
Bioorthogonal Chemistry: Click Reactions
The azide group is a key participant in "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[4] This reaction allows for the highly efficient and specific ligation of the azido-containing peptide to a molecule bearing a terminal alkyne. This is a powerful method for creating bioconjugates, such as fluorescently labeled peptides, peptide-drug conjugates, or peptides attached to surfaces.
Conclusion
(2S)-3-azido-2-(benzyloxycarbonylamino)propanoic acid is a versatile and valuable synthetic building block for researchers in chemistry and drug development. Its straightforward synthesis and the unique reactivity of the azide group open up a wide range of possibilities for creating novel peptides and bioconjugates with tailored properties and functions. The experimental protocols and workflows provided in this guide offer a practical resource for the synthesis and application of this important unnatural amino acid.
References
The Azide Reactivity of Z-L-Dap(N3)-OH: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity of the azide (B81097) group in Z-L-Dap(N3)-OH (Nα-Benzyloxycarbonyl-L-β-azidoalanine). As a versatile building block in peptide synthesis and bioconjugation, this compound serves as a key tool for introducing a bioorthogonal handle into peptides and proteins. This allows for specific chemical modifications in complex biological systems, a cornerstone of modern chemical biology and drug development. This guide details the primary reactions of the azide moiety, provides quantitative data on their performance, and offers detailed experimental protocols for their implementation.
Core Reactivity of the Azide Group in this compound
The synthetic utility of this compound is centered on the reactivity of its terminal azide (N₃) group. This functional group is exceptionally stable under a wide range of chemical conditions encountered in peptide synthesis, yet it can be selectively and efficiently transformed through a class of reactions known as "bioorthogonal chemistry."[1][2] These reactions are characterized by their high selectivity, proceeding with high yield in aqueous environments and in the presence of a vast excess of other biological functional groups.[1][2] The primary bioorthogonal reactions involving the azide group of this compound are:
-
Staudinger Ligation: A reaction between an azide and a phosphine (B1218219) to form an aza-ylide intermediate, which can then be trapped to form a stable amide bond.[][4] This reaction is notable for being one of the first bioorthogonal reactions developed.[]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient and regioselective [3+2] cycloaddition between an azide and a terminal alkyne, catalyzed by a copper(I) source.[5][6] This "click chemistry" reaction is widely used due to its speed and high yields.[5]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A catalyst-free [3+2] cycloaddition between an azide and a strained cyclooctyne (B158145).[7][8] The reaction is driven by the release of ring strain in the cyclooctyne, making it ideal for applications where the copper catalyst in CuAAC might be toxic or interfering.[8]
Quantitative Data on Azide Reactivity
The choice of bioorthogonal reaction often depends on the specific application, balancing factors like reaction rate, biocompatibility, and the steric accessibility of the azide. While specific kinetic data for this compound is not extensively reported, the following table summarizes typical second-order rate constants for these reactions with analogous small organic azides, providing a valuable reference for experimental design.
| Reaction Type | Reactant Partner | Typical Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features & Considerations |
| Staudinger Ligation | Triarylphosphine | 0.002 - 0.2 | Metal-free; can be slow; phosphine reagents can be susceptible to air oxidation.[2][9] |
| CuAAC | Terminal Alkyne | 1 - 100 | Very fast and high yielding; requires a copper(I) catalyst which can be toxic to cells; ligands can mitigate toxicity and accelerate the reaction.[5][10] |
| SPAAC | Cyclooctyne (e.g., DBCO, BCN) | 0.1 - 1.0 | Metal-free and bioorthogonal; reaction rate is dependent on the strain of the cyclooctyne; cyclooctyne reagents can be sterically bulky.[5][8] |
Experimental Protocols
The following sections provide detailed methodologies for the incorporation of this compound into peptides and its subsequent modification via Staudinger ligation, CuAAC, and SPAAC.
Incorporation of this compound into Peptides via Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual incorporation of a this compound residue into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)
-
This compound
-
Fmoc-protected amino acids
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% (v/v) piperidine (B6355638) in N,N-dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvent: Methanol (MeOH)
-
Solid-phase synthesis vessel
-
Shaker
Protocol:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection: Drain the DMF and add the 20% piperidine/DMF solution to the resin. Shake for 5 minutes. Drain and repeat the treatment for an additional 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.
-
Amino Acid Coupling (for preceding residues):
-
Pre-activate a solution of the desired Fmoc-amino acid (3 eq.), HBTU/HATU (2.9 eq.), and DIPEA (6 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Shake the reaction vessel for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.
-
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times).
-
Incorporation of this compound:
-
Follow the same procedure as in step 4, using this compound as the amino acid to be coupled. Note that since this compound is not Fmoc-protected, this will be the N-terminal residue unless the Z-group is removed in a subsequent step.
-
-
Washing: After successful coupling of this compound, wash the resin with DMF (5 times), DCM (3 times), and finally with MeOH (3 times).
-
Drying: Dry the resin under vacuum. The peptide-on-resin is now ready for cleavage or on-resin bioorthogonal modification.
On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the on-resin "clicking" of an alkyne-containing molecule to the azide-functionalized peptide.
Materials:
-
Peptide-on-resin containing this compound
-
Alkyne-functionalized molecule (e.g., alkyne-biotin, alkyne-fluorophore)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-stabilizing ligand
-
Solvent: DMF/water mixture (e.g., 4:1 v/v)
Protocol:
-
Resin Swelling: Swell the peptide-on-resin in the DMF/water solvent mixture for 30 minutes.
-
Prepare Reagent Solution: In a separate tube, prepare the "click" reaction cocktail. For a 0.1 mmol scale synthesis, typically use:
-
Alkyne-functionalized molecule (5-10 eq.)
-
CuSO₄ (0.1 eq. of a 1M aqueous solution)
-
Sodium ascorbate (0.5 eq. of a 1M aqueous solution, freshly prepared)
-
TBTA (0.1 eq. of a 100 mM solution in DMF)
-
-
Reaction: Add the click reaction cocktail to the swollen resin.
-
Incubation: Shake the reaction vessel at room temperature for 1-4 hours. The reaction can be monitored by cleaving a small amount of resin and analyzing the product by LC-MS.
-
Washing: After the reaction is complete, drain the reaction solution and wash the resin extensively with DMF (5 times), water (3 times), DMF (3 times), DCM (3 times), and MeOH (3 times).
-
Drying: Dry the resin under vacuum. The "clicked" peptide can then be cleaved from the resin and purified.
On-Resin Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the catalyst-free on-resin reaction of the azide-functionalized peptide with a strained cyclooctyne.
Materials:
-
Peptide-on-resin containing this compound
-
Cyclooctyne reagent (e.g., DBCO-NHS ester, BCN-NHS ester)
-
Solvent: DMF or a mixture of DMF/water
Protocol:
-
Resin Swelling: Swell the peptide-on-resin in the chosen solvent for 30 minutes.
-
Prepare Reagent Solution: Dissolve the cyclooctyne reagent (2-5 eq.) in the reaction solvent.
-
Reaction: Add the cyclooctyne solution to the swollen resin.
-
Incubation: Shake the reaction vessel at room temperature. Reaction times can vary from 1 to 24 hours depending on the specific cyclooctyne and the steric environment of the azide. Monitor the reaction progress by LC-MS analysis of a cleaved sample.
-
Washing: Once the reaction is complete, drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and MeOH (3 times).
-
Drying: Dry the resin under vacuum. The labeled peptide can then be cleaved and purified.
Staudinger Ligation of an Azido-Peptide
This protocol outlines a general procedure for the Staudinger ligation of a cleaved and purified peptide containing this compound with a phosphine reagent.
Materials:
-
Purified peptide containing this compound
-
Triarylphosphine reagent (e.g., triphenylphosphine) or a phosphine-biotin/fluorophore conjugate
-
Solvent: Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) or a mixture of aqueous buffer and an organic solvent like THF or acetonitrile.
Protocol:
-
Dissolve Reactants: Dissolve the azido-peptide in the chosen reaction solvent.
-
Add Phosphine: Add the phosphine reagent (1.1-2 eq.) to the peptide solution.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by LC-MS or HPLC. Reaction times can range from 2 to 24 hours.[11][12]
-
Purification: Once the reaction is complete, the product can be purified by reverse-phase HPLC to remove excess phosphine and the phosphine oxide byproduct.
Visualization of Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key experimental workflows and conceptual signaling pathways where this compound can be applied.
Caption: Workflow for peptide synthesis, bioorthogonal labeling, and purification.
Caption: Probing signaling pathways using metabolic incorporation of an azido-amino acid.
Conclusion
This compound is a powerful and versatile tool in the arsenal (B13267) of chemical biologists and drug development professionals. The predictable and highly selective reactivity of its azide group through Staudinger ligation, CuAAC, and SPAAC allows for the precise and robust modification of peptides and proteins. By understanding the quantitative aspects of these reactions and employing optimized experimental protocols, researchers can effectively leverage this compound to label, track, and manipulate biological molecules, thereby gaining deeper insights into complex biological processes and accelerating the development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic Incorporation of Azido-Sugars into LPS to Enable Live-Cell Fluorescence Imaging | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Click Chemistry and Radiochemistry: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Using unnatural amino acids to selectively label proteins for cellular imaging: a cell biologist viewpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ligand-accelerated Cu-catalyzed azide-alkyne cycloaddition: a mechanistic report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. High-Yielding Staudinger Ligation of a Phosphinothioester and Azide To Form a Peptide [organic-chemistry.org]
An In-depth Technical Guide to Fmoc-L-Dap(N3)-OH for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Fmoc-L-2,3-diaminopropionic acid with a side-chain azide (B81097), formally known as Nα-(9-Fluorenylmethyloxycarbonyl)-L-β-azidoalanine (Fmoc-L-Dap(N3)-OH), is a non-canonical amino acid that has become an invaluable tool in modern peptide chemistry. Its strategic incorporation into peptide sequences introduces a bioorthogonal azide handle, enabling a wide array of post-synthetic modifications through highly specific and efficient "click chemistry" reactions. This guide provides a comprehensive overview of the properties, synthesis, and application of Fmoc-L-Dap(N3)-OH in peptide synthesis and subsequent bioconjugation.
The primary utility of Fmoc-L-Dap(N3)-OH lies in its ability to participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.[1][2] These reactions allow for the covalent attachment of various functionalities to the peptide, such as imaging agents, cytotoxic drugs for antibody-drug conjugates, polyethylene (B3416737) glycol (PEG) for improved pharmacokinetics, and fluorescent labels for cellular imaging. The azide group is stable under the standard conditions of Fmoc-based solid-phase peptide synthesis (SPPS), including repeated cycles of basic Fmoc deprotection and acidic cleavage from the resin.[3]
Core Data and Properties
A summary of the key quantitative data for Fmoc-L-Dap(N3)-OH is presented below for easy reference.
| Property | Value | Source(s) |
| Chemical Formula | C18H16N4O4 | [2][4][5] |
| Molecular Weight | 352.34 g/mol | [2][4][5] |
| CAS Number | 684270-46-0 | [4][5] |
| Appearance | White crystalline powder | [6] |
| Purity | ≥ 99% (HPLC) | [6] |
| Melting Point | 118 - 124 °C | [6] |
| Optical Rotation | [a]D20 = 9 ± 2 º (C=1 in DMF) | [6] |
| Storage Conditions | 0 - 8 °C, Store at -20°C for long term | [2][5][6] |
Experimental Protocols
Detailed methodologies for the synthesis of Fmoc-L-Dap(N3)-OH, its incorporation into peptides, and subsequent modification are provided below.
Synthesis of Fmoc-L-Dap(N3)-OH
This protocol is adapted from a literature procedure for the efficient synthesis of Fmoc-protected azido (B1232118) amino acids.[7]
Materials:
-
Fmoc-L-Dap-OH
-
Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O)
-
Imidazole-1-sulfonyl azide hydrochloride
-
Potassium carbonate (K2CO3) solution
-
Deionized water (H2O)
-
Methanol (B129727) (MeOH)
-
Dichloromethane (CH2Cl2)
-
Diethyl ether (Et2O)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Concentrated hydrochloric acid (HCl)
-
Magnesium sulfate (MgSO4)
Procedure:
-
Dissolve Fmoc-L-Dap-OH (e.g., 1.01 g, 3.11 mmol) in a biphasic mixture of H2O (15 mL), MeOH (30 mL), and CH2Cl2 (25 mL).
-
Add CuSO4·5H2O (e.g., 5.0 mg, 0.020 mmol) and imidazole-1-sulfonyl azide hydrochloride (e.g., 2.02 g, 9.62 mmol) to the mixture.
-
Adjust the pH of the mixture to 9 with an aqueous K2CO3 solution.
-
Stir the reaction mixture vigorously for 18 hours at room temperature.
-
Dilute the reaction mixture with CH2Cl2 (30 mL) and isolate the aqueous phase.
-
Extract the organic phase with saturated NaHCO3 solution (2 x 50 mL).
-
Combine all aqueous extracts and wash with Et2O (2 x 50 mL).
-
Acidify the combined aqueous extracts to pH 2 with concentrated HCl.
-
Extract the product with Et2O (3 x 60 mL).
-
Dry the combined organic extracts over MgSO4 and concentrate in vacuo to yield Fmoc-L-Dap(N3)-OH as an amorphous solid.
Incorporation of Fmoc-L-Dap(N3)-OH into Peptides via SPPS
The following is a general protocol for the manual incorporation of Fmoc-L-Dap(N3)-OH into a peptide sequence on a solid support. This protocol assumes a standard Fmoc/tBu strategy.[8][9]
Materials:
-
Fmoc-L-Dap(N3)-OH
-
Peptide synthesis resin (e.g., Rink Amide, Wang, or 2-chlorotrityl resin)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (B6355638) solution (20% in DMF)
-
Coupling reagents: PyBOP or a carbodiimide-based reagent (e.g., DIC/Oxyma). Note: Poor results have been reported with HBTU or TBTU.[2][5]
-
N,N-Diisopropylethylamine (DIPEA)
-
Washing solvents (DMF, DCM, Methanol)
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.[8]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.[8]
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-L-Dap(N3)-OH (3-5 equivalents relative to the resin loading) and a suitable coupling reagent (e.g., PyBOP, 3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) and allow the mixture to pre-activate for 5-10 minutes.
-
Coupling: Add the activated Fmoc-L-Dap(N3)-OH solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.
-
Washing: Wash the resin thoroughly with DMF, DCM, and methanol to remove excess reagents and byproducts.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride (B1165640) and DIPEA in DMF) for 10 minutes. Wash the resin as in the previous step.
-
Cycle Repetition: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
-
Final Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% H2O, 2.5% TIS). Note: Avoid thiol-containing scavengers like ethanedithiol (EDT), which can reduce the azide group.[3]
Post-Synthetic Modification via CuAAC (Click Chemistry)
This protocol describes a general procedure for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) of an azide-containing peptide with an alkyne-functionalized molecule.[10][11][12]
Materials:
-
Azido-peptide (purified)
-
Alkyne-functionalized molecule (e.g., a fluorescent dye, drug molecule, or PEG linker)
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Buffer (e.g., phosphate-buffered saline (PBS) or other aqueous buffer system)
-
Degassed solvents
Procedure:
-
In a microcentrifuge tube, dissolve the azido-peptide and the alkyne-functionalized molecule in the chosen buffer system.
-
Prepare a premixed solution of CuSO4 and a copper-chelating ligand like THPTA. The ligand accelerates the reaction and protects biomolecules from oxidative damage.[10][12]
-
Add the CuSO4/ligand solution to the peptide/alkyne mixture.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate. This reduces Cu(II) to the active Cu(I) catalyst.
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by HPLC or mass spectrometry.
-
Upon completion, the conjugated peptide can be purified using reverse-phase HPLC.
Visualizing the Workflow and Chemistry
To better illustrate the processes described, the following diagrams have been generated using the DOT language.
Caption: Synthesis of Fmoc-L-Dap(N3)-OH from its amino precursor.
Caption: Workflow for incorporating Fmoc-L-Dap(N3)-OH in SPPS.
Caption: Schematic of the CuAAC click chemistry reaction.
Safety Considerations
Fmoc-L-Dap(N3)-OH is an organic azide. While generally stable, it is important to handle it with appropriate care. Avoid excessive heating, as organic azides can be thermally unstable. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.[3] When working with azides, it is also prudent to avoid contact with heavy metals and strong reducing agents, outside of controlled reaction conditions. During the synthesis of Fmoc-L-Dap(N3)-OH, the use of imidazole-1-sulfonyl azide hydrochloride requires caution as it is an explosive reagent. The final cleavage of the peptide from the resin should be performed in a well-ventilated fume hood due to the use of trifluoroacetic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. scbt.com [scbt.com]
- 5. peptide.com [peptide.com]
- 6. chemimpex.com [chemimpex.com]
- 7. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 8. chem.uci.edu [chem.uci.edu]
- 9. researchgate.net [researchgate.net]
- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jenabioscience.com [jenabioscience.com]
A Technical Guide to Z-L-Dap(N3)-OH: Applications in Click Chemistry for Advanced Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of an Azido (B1232118) Amino Acid
Z-L-Dap(N3)-OH, also known as N-α-Carbobenzyloxy-L-β-azido-alanine, is a non-canonical amino acid that has become a valuable tool in the fields of biochemistry, medicinal chemistry, and materials science. Its structure incorporates three key features: a carboxybenzyl (Z) protected alpha-amine, a carboxylic acid, and a chemically versatile azide (B81097) (N3) group on the side chain. This unique combination makes it an ideal building block for introducing an azide functionality into peptides and other molecules.
The azide group is the cornerstone of its utility, serving as a chemical handle for "click chemistry" reactions.[1] Coined by Nobel laureate K. Barry Sharpless, click chemistry refers to a class of reactions that are rapid, high-yielding, stereospecific, and produce minimal byproducts.[2][3] These reactions can be performed in a variety of solvents, including water, making them highly suitable for biological applications.[4][] The most prominent click reaction involving azides is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne, which forms a stable triazole ring.[6] This reaction can be catalyzed by copper(I) (CuAAC) or proceed without a catalyst using a strained alkyne (SPAAC), a copper-free alternative that is less cytotoxic and ideal for use in living systems.[3][4]
The integration of this compound into research and development workflows opens up a vast array of possibilities for creating novel bioconjugates, advanced therapeutics, and functionalized materials.
Core Applications of this compound
The unique properties of this compound make it a versatile reagent for a multitude of applications, primarily revolving around the precise and efficient conjugation of molecules.
Peptide Synthesis and Post-Synthetic Modification
This compound and its more commonly used Fmoc-protected analog, Fmoc-L-Dap(N3)-OH, are readily incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) techniques.[7] The azide group is stable to the conditions of both Fmoc and Boc peptide synthesis protocols.[6] Once the peptide is synthesized, the azide handle is available for post-synthetic modification via click chemistry. This allows for the site-specific introduction of a wide range of functionalities, including:
-
Fluorophores and Quenchers: For creating probes to study protein dynamics and for fluorescence resonance energy transfer (FRET) applications.[8]
-
Biotin Labels: For affinity purification and detection.
-
PEG Chains: To improve the solubility and pharmacokinetic properties of therapeutic peptides.
-
Cross-linking Agents: To create "stapled" peptides with constrained conformations, which can enhance stability and biological activity.[6]
Bioconjugation
Bioconjugation is the process of linking biomolecules, such as proteins, antibodies, or nucleic acids, to other molecules.[9] this compound is an excellent tool for this purpose. By incorporating it into a peptide or small molecule, researchers can then "click" it onto a target biomolecule that has been functionalized with an alkyne. This enables the development of:
-
Targeted Therapies: Peptides containing Dap(N3) can be conjugated to antibodies that target specific cells, delivering a therapeutic payload directly to the site of action.[9]
-
Functionalized Surfaces: Attaching peptides or proteins to surfaces for applications in diagnostics and biomaterials.[4]
-
Nucleic Acid-Polymer Conjugates: Creating hybrid materials with unique properties for gene delivery and diagnostics.[10]
Drug Discovery and Development
The simplicity and efficiency of click chemistry have made it a powerful strategy in drug discovery.[11] this compound serves as a key building block in this arena. Its azide group facilitates the rapid synthesis and diversification of drug candidates.[1] It is particularly useful in the construction of:
-
Peptide-Based Therapeutics: The modification of peptides via the Dap(N3) residue can improve their stability, bioavailability, and efficacy.[9]
-
Antibody-Drug Conjugates (ADCs): The azide can act as a linker to attach potent cytotoxic drugs to antibodies.
-
PROTACs (Proteolysis-Targeting Chimeras): Azide-containing linkers are used in the synthesis of PROTACs, which are designed to recruit E3 ligases to degrade specific target proteins.[12]
Data Presentation
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Appearance | Storage |
| This compound | 684270-44-8 | C11H12N4O4 | 264.24 | >98% | White Crystalline Powder | 2-8 °C |
| This compound CHA | 1821779-91-2 | C11H12N4O4.C6H13N | 363.41 | >98% | White Crystalline Powder | 2-8 °C |
| Fmoc-L-Dap(N3)-OH | 684270-46-0 | C18H16N4O4 | 352.34 | >98% | Not Specified | 2-8 °C |
| H-L-Dap(N3)-OH·HCl | 105661-40-3 | C3H7ClN4O2 | 166.6 | ≥ 99% (HPLC) | White Crystalline Powder | 0-8 °C |
Data compiled from multiple sources.[1][9][][14]
Table 2: Comparison of Key Click Chemistry Reactions
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reactants | Azide + Terminal Alkyne | Azide + Strained Alkyne (e.g., DBCO, BCN) |
| Catalyst Required | Yes (Copper(I) source, e.g., CuSO4 with a reducing agent) | No |
| Biocompatibility | Lower (Copper can be cytotoxic) | High (Copper-free) |
| Reaction Rate | Very Fast | Moderate to Fast |
| Primary Application | In vitro conjugation, material science, peptide modification. | In vivo and in vitro cell labeling, bioconjugation in living systems. |
| Product | 1,4-disubstituted 1,2,3-triazole | Fused 1,2,3-triazole |
Information synthesized from multiple sources.[1][3][4][]
Experimental Protocols
The following are generalized protocols. Researchers should optimize conditions for their specific substrates and experimental setups.
Protocol 1: Synthesis of Fmoc-L-Dap(N3)-OH
This protocol is adapted from a literature procedure for the synthesis of azido amino acids from their amine precursors.[7]
-
Dissolution: Dissolve the amine precursor, Fmoc-L-Dap-OH (1 equivalent), in a biphasic mixture of water, methanol (B129727) (MeOH), and dichloromethane (B109758) (CH2Cl2).
-
Addition of Reagents: Add a catalytic amount of CuSO4·5H2O and imidazole-1-sulfonyl azide hydrochloride (approx. 3 equivalents).
-
pH Adjustment: Adjust the pH of the mixture to 9 using an aqueous potassium carbonate (K2CO3) solution.
-
Reaction: Stir the mixture vigorously at room temperature for 18 hours.
-
Workup:
-
Dilute the reaction mixture with CH2Cl2 and separate the aqueous phase.
-
Extract the organic phase with a saturated sodium bicarbonate (NaHCO3) solution.
-
Combine all aqueous extracts and wash with diethyl ether (Et2O).
-
Acidify the aqueous phase to pH 2 with concentrated HCl.
-
Extract the product into Et2O.
-
Dry the combined organic extracts over sodium sulfate (B86663), filter, and concentrate under reduced pressure to yield the final product, Fmoc-L-Dap(N3)-OH. A yield of 62-75% can be expected.[7]
-
Protocol 2: Incorporation of Fmoc-L-Dap(N3)-OH into a Peptide via SPPS
This protocol outlines a standard manual coupling step in Fmoc-based solid-phase peptide synthesis.[15]
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with a 20% piperidine (B6355638) in DMF solution to remove the Fmoc protecting group from the N-terminal amino acid of the growing peptide chain. Wash the resin thoroughly with DMF.
-
Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-L-Dap(N3)-OH (3-5 equivalents relative to resin loading) in DMF.
-
Add a coupling reagent. Note: For Fmoc-L-Dap(N3)-OH, PyBOP or Castro's reagent is recommended for best results, as poor outcomes have been reported with HBTU or TBTU.[16] Add an appropriate base like diisopropylethylamine (DIPEA).
-
Allow the amino acid to pre-activate for a few minutes.
-
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents.
-
Repeat: Proceed to the next deprotection and coupling cycle.
Protocol 3: Post-Synthetic CuAAC Bioconjugation
This is a general protocol for labeling an azide-containing peptide with an alkyne-functionalized molecule (e.g., a fluorescent dye).
-
Dissolution: Dissolve the azide-containing peptide in a suitable solvent system, such as a mixture of water and DMSO or t-butanol.
-
Reagent Preparation: Prepare stock solutions of the alkyne-containing molecule, a copper(II) sulfate (CuSO4) solution, and a reducing agent solution (e.g., sodium ascorbate).
-
Reaction Mixture: To the peptide solution, add the alkyne-functionalized molecule (1.5-2 equivalents).
-
Catalyst Addition: Add the sodium ascorbate (B8700270) solution (5-10 equivalents) followed by the CuSO4 solution (1-2 equivalents). A copper-ligand complex (e.g., using TBTA) can be used to improve efficiency and protect the biomolecules.
-
Reaction: Allow the reaction to proceed at room temperature for 1-12 hours. Monitor the reaction progress by HPLC or LC-MS.
-
Purification: Purify the resulting triazole-linked conjugate using reverse-phase HPLC.
Protocol 4: Post-Synthetic SPAAC (Copper-Free) Bioconjugation
This protocol is ideal for sensitive biomolecules or applications in living systems.
-
Dissolution: Dissolve the azide-containing peptide or protein in a biocompatible buffer (e.g., PBS, pH 7.4).
-
Reagent Addition: Add the strained alkyne reagent (e.g., a DBCO- or BCN-functionalized molecule) to the solution. Typically, a small excess (1.5-5 equivalents) is used.
-
Reaction: Incubate the mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the specific strained alkyne and substrates.
-
Purification: If necessary, purify the conjugate to remove excess unreacted alkyne reagent. This can be done using size exclusion chromatography, dialysis, or HPLC, depending on the nature of the conjugate.
Visualizations
Figure 1: Functional components of this compound.
Figure 2: Workflow for peptide modification using Fmoc-L-Dap(N3)-OH.
Figure 3: Comparison of CuAAC and SPAAC click reaction pathways.
Figure 4: General schematic of bioconjugation via click chemistry.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 点击化学试剂概述 [sigmaaldrich.com]
- 3. Click Chemistry as a Tool for Cell Engineering and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry - Biosyntan GmbH [biosyntan.de]
- 6. peptide.com [peptide.com]
- 7. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 8. Strategies for the synthesis of labeled peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. mdpi.com [mdpi.com]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. medchemexpress.com [medchemexpress.com]
- 14. scbt.com [scbt.com]
- 15. chem.uci.edu [chem.uci.edu]
- 16. peptide.com [peptide.com]
A Technical Guide to Bioorthogonal Chemistry with Z-L-Dap(N3)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioorthogonal chemistry has emerged as a transformative field, enabling the study of biological processes in their native environments without interfering with the intricate biochemical machinery of living systems. At the forefront of this chemical biology revolution is the use of small, abiotic functional groups, known as bioorthogonal handles, that can be incorporated into biomolecules and subsequently labeled with high specificity and efficiency. Among these, the azide (B81097) group has gained prominence due to its small size, metabolic stability, and lack of endogenous counterparts in most biological systems.
This technical guide focuses on Z-L-Dap(N3)-OH, an azido-containing amino acid analogue, and its applications in bioorthogonal chemistry. This compound serves as a versatile building block for the site-specific introduction of an azide handle into peptides and proteins. This enables a wide array of applications, from fundamental studies of protein function and cellular signaling to the development of novel diagnostics and targeted therapeutics, such as antibody-drug conjugates (ADCs). This document will provide an in-depth overview of the core principles, experimental protocols, and quantitative data associated with the use of this compound in bioorthogonal reactions, tailored for researchers, scientists, and drug development professionals.
Core Principles of Bioorthogonal Reactions with this compound
This compound is a derivative of the amino acid L-2,3-diaminopropionic acid, where the side-chain amine is modified with an azide group (-N3) and the alpha-amine is protected with a benzyloxycarbonyl (Z) group. This design allows for its use in standard peptide synthesis protocols. The key to its utility lies in the bioorthogonal reactivity of the azide group, which participates in highly specific "click chemistry" reactions. The two most prominent bioorthogonal reactions involving azides are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1]
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and regioselective cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) species. This reaction forms a stable 1,4-disubstituted triazole linkage. Due to its high reaction rates and yields, CuAAC is widely used for labeling biomolecules in vitro and in cell lysates.[2]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a catalyst-free alternative to CuAAC that utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide to form a stable triazole. The high ring strain of the cyclooctyne provides the driving force for the reaction. The absence of a cytotoxic copper catalyst makes SPAAC ideal for applications in living cells and whole organisms.[2]
Quantitative Data Presentation
The choice between CuAAC and SPAAC often depends on the specific application, balancing the need for rapid kinetics against the requirement for biocompatibility. The following tables summarize key quantitative data for these reactions. While specific kinetic data for this compound is not extensively published, the provided data for analogous azido-containing molecules offer a valuable comparison.
| Parameter | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Reference |
| Reaction Principle | Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide. | Catalyst-free [3+2] cycloaddition between a strained cyclooctyne and an azide. | [2] |
| Reaction Rate (k₂) | Generally very fast (1-100 M⁻¹s⁻¹). | Slower than CuAAC, highly dependent on the cyclooctyne (e.g., DBCO, BCN). | [2] |
| Biocompatibility | Limited in vivo due to cytotoxicity of the copper catalyst. Ligands are often required to mitigate toxicity. | Excellent biocompatibility, making it ideal for in vivo and live-cell applications. | [2][3] |
| Side Reactions | Potential for oxidative homocoupling of alkynes (Glaser coupling). | Can have side reactions with thiols. | [2] |
| Regioselectivity | Highly regioselective, exclusively forming the 1,4-disubstituted triazole isomer. | Not regioselective, yielding a mixture of regioisomers. | [2] |
| Application-Specific Performance | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Reference |
| Proteomics (O-GlcNAc protein identification) | Identified 229 putative O-GlcNAc modified proteins from A549 cell lysates. | Identified 188 putative O-GlcNAc modified proteins from the same cell lysates. | [4][5] |
| Antibody-Drug Conjugate (ADC) Synthesis | High conjugation efficacy (>95%) has been reported for the synthesis of ADCs using azido-amino acids. | Commonly used for ADC synthesis due to its biocompatibility, though may require longer reaction times or higher concentrations. | [3] |
Experimental Protocols & Methodologies
Protocol 1: Incorporation of Fmoc-L-Dap(N3)-OH into Peptides via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual incorporation of Fmoc-L-Dap(N3)-OH into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids, including Fmoc-L-Dap(N3)-OH[6][7]
-
Coupling reagents: HBTU or PyBOP[7]
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
20% Piperidine (B6355638) in DMF
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)
-
Peptide synthesis vessel and shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3 equivalents relative to the resin loading capacity) and the coupling reagent (e.g., HBTU, 3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution to activate the amino acid.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
To incorporate the azido-amino acid, use Fmoc-L-Dap(N3)-OH in this step. For coupling of Fmoc-L-Dap(N3)-OH, PyBOP or Castro's reagent is recommended for better results.[7]
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents.
-
Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final amino acid is coupled and deprotected, wash the peptide-resin with DMF, DCM, and methanol, and then dry it under vacuum.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.
-
Filter to separate the resin and collect the TFA solution containing the peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with ether again.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by preparative reverse-phase HPLC.
-
-
Verification: Confirm the identity and purity of the final peptide containing the L-Dap(N3) residue using analytical HPLC and mass spectrometry.
Protocol 2: Metabolic Labeling of Newly Synthesized Proteins with Azidohomoalanine (AHA)
This protocol describes the metabolic labeling of mammalian cells with azidohomoalanine (AHA), a methionine analogue containing an azide group, to tag newly synthesized proteins.[8][9]
Materials:
-
Mammalian cells (e.g., HEK293, HeLa)
-
Complete cell culture medium
-
Methionine-free cell culture medium
-
Azidohomoalanine (AHA) solution (100 mM stock in water)
-
Phosphate-buffered saline (PBS)
-
Fixing solution (4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Click reaction cocktail (see below)
-
Fluorescently labeled alkyne (e.g., alkyne-Alexa Fluor 488)
Click Reaction Cocktail (per sample):
-
10 µL of 20 mM CuSO₄
-
10 µL of 100 mM THPTA (copper ligand)
-
10 µL of 300 mM sodium ascorbate (B8700270) (freshly prepared)
-
Alkynyl-fluorophore probe
Procedure:
-
Cell Culture: Culture mammalian cells in a 6-well plate to 50-60% confluency.
-
Methionine Starvation (Optional): To increase labeling efficiency, replace the complete medium with methionine-free medium and incubate for 30 minutes.
-
AHA Labeling: Add AHA to the methionine-free medium to a final concentration of 1 mM. Incubate the cells for at least 10 minutes (pulse labeling) or longer for continuous labeling in a 37°C CO₂ incubator.
-
Cell Harvesting and Fixation:
-
Wash the cells with ice-cold PBS.
-
Harvest the cells (e.g., using trypsin for adherent cells).
-
Fix the cells in 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 15 minutes.
-
Click Reaction:
-
Prepare the click reaction cocktail by mixing the CuSO₄, THPTA, sodium ascorbate, and the alkynyl-fluorophore.
-
Add the cocktail to the permeabilized cells and incubate for 30 minutes at room temperature, protected from light.
-
-
Washing: Wash the cells with PBS to remove unreacted reagents.
-
Analysis: Analyze the labeled cells by flow cytometry or fluorescence microscopy.
Visualizations: Signaling Pathways and Experimental Workflows
Conclusion
This compound and its derivatives are powerful tools in the field of bioorthogonal chemistry, enabling the precise introduction of an azide handle into peptides and proteins. This capability opens the door to a wide range of applications, from fundamental biological research to the development of next-generation therapeutics. The choice between CuAAC and SPAAC for the subsequent ligation reaction depends on the specific experimental context, with CuAAC offering faster kinetics and SPAAC providing superior biocompatibility for live-cell and in vivo studies. The protocols and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to harness the potential of this compound in their work, driving innovation and discovery in chemical biology and medicine.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. peptide.com [peptide.com]
- 8. Measuring Protein Synthesis during Cell Cycle by Azidohomoalanine (AHA) Labeling and Flow Cytometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications? - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Protein Labeling with Z-L-Dap(N3)-OH
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the use of Z-L-Dap(N3)-OH, a versatile azido-functionalized amino acid, for the site-specific labeling of proteins and peptides. This document details the underlying principles of bioorthogonal click chemistry, provides step-by-step experimental protocols, and presents quantitative data to enable researchers to effectively implement this powerful tool in their workflows.
Introduction to this compound and Bioorthogonal Labeling
This compound, or N-α-benzyloxycarbonyl-L-α,β-diaminopropionic acid, β-azide, is a non-canonical amino acid that serves as a chemical handle for the introduction of an azide (B81097) moiety into a peptide or protein sequence. The azide group is bioorthogonal, meaning it is chemically inert within biological systems and does not participate in native biochemical reactions. This allows for its highly specific reaction with a complementary bioorthogonal partner, typically an alkyne, in a process known as click chemistry.
The two primary forms of click chemistry utilized for protein labeling are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are characterized by their high efficiency, specificity, and biocompatibility, making them ideal for a wide range of applications in drug discovery, proteomics, and molecular imaging.
Key Chemical Properties of this compound:
| Property | Value |
| Molecular Formula | C₁₁H₁₂N₄O₄ |
| Molecular Weight | 280.24 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents (e.g., DMF, DMSO) |
| Reactive Group | Azide (-N₃) |
Incorporation of this compound into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The site-specific incorporation of this compound into a peptide sequence is most commonly achieved through Fmoc-based solid-phase peptide synthesis (SPPS). The following protocol outlines the manual synthesis process.
Experimental Protocol: SPPS of Azide-Containing Peptides
Materials:
-
Fmoc-Z-L-Dap(N3)-OH
-
Appropriate solid-phase resin (e.g., Rink Amide resin for C-terminal amides)
-
Fmoc-protected amino acids
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% piperidine (B6355638) in dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvents: DMF, DCM, Methanol
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the N-terminus of the growing peptide chain by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid (or Fmoc-Z-L-Dap(N3)-OH) and 2.9 equivalents of HBTU/HATU in DMF.
-
Add 6 equivalents of DIPEA to the amino acid solution to activate it.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
-
Monitoring the Coupling Reaction: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), repeat the coupling step.
-
Washing: Wash the resin thoroughly with DMF, DCM, and Methanol to remove excess reagents and byproducts.
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
Cleavage and Deprotection of the Azide-Containing Peptide
Caution: The azide group can be sensitive to reduction by certain scavengers used during cleavage. Thiol-based scavengers like ethanedithiol (EDT) should be avoided as they can reduce the azide to an amine.
Procedure:
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS. The use of TIS as a scavenger helps to prevent the reduction of the azide group.[1][2]
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide pellet under vacuum.
Purification of the Azide-Containing Peptide
The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Experimental Protocol: HPLC Purification
Materials:
-
Crude azide-containing peptide
-
HPLC system with a preparative C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Lyophilizer
Procedure:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of Mobile Phase A and B).
-
Filter the peptide solution to remove any particulates.
-
Inject the solution onto the preparative C18 column.
-
Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
-
Monitor the elution profile at 220 nm and 280 nm.
-
Collect fractions corresponding to the major peak.
-
Analyze the collected fractions by analytical HPLC and/or mass spectrometry to confirm the purity and identity of the peptide.
-
Pool the pure fractions and lyophilize to obtain the purified azide-containing peptide as a white powder.
Protein Labeling via Click Chemistry
The purified azide-containing peptide can now be labeled with an alkyne-functionalized molecule of interest (e.g., a fluorescent dye, biotin, or a drug molecule) using either CuAAC or SPAAC.
Quantitative Comparison of CuAAC and SPAAC
| Parameter | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Reaction Rate | Very Fast (k ≈ 10⁴ - 10⁵ M⁻¹s⁻¹) | Fast to Very Fast (k ≈ 10⁻¹ - 10³ M⁻¹s⁻¹) |
| Catalyst | Copper(I) | None |
| Biocompatibility | Potentially cytotoxic due to copper | Highly biocompatible |
| Alkyne Partner | Terminal Alkyne | Strained Cyclooctyne (e.g., DBCO, BCN) |
| Typical Reactant Conc. | Micromolar (µM) | Micromolar (µM) |
| Potential Side Reactions | Protein degradation by ROS, non-specific binding of copper | Reaction with thiols (for some cyclooctynes) |
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
Purified azide-containing peptide
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare a stock solution of the azide-containing peptide in the reaction buffer.
-
Prepare stock solutions of the alkyne-functionalized molecule, CuSO₄, sodium ascorbate, and THPTA.
-
In a reaction tube, add the azide-containing peptide, followed by the alkyne-functionalized molecule.
-
Add the THPTA ligand to the reaction mixture.
-
Initiate the reaction by adding CuSO₄ followed immediately by sodium ascorbate. A typical final concentration is 100-500 µM CuSO₄, 1-5 mM sodium ascorbate, and 500 µM - 1 mM THPTA.
-
Incubate the reaction at room temperature for 1-4 hours.
-
Purify the labeled peptide using HPLC or size-exclusion chromatography to remove excess reagents.
Experimental Protocol: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Materials:
-
Purified azide-containing peptide
-
Strained alkyne-functionalized molecule (e.g., DBCO-dye)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare a stock solution of the azide-containing peptide in the reaction buffer.
-
Prepare a stock solution of the strained alkyne-functionalized molecule.
-
In a reaction tube, combine the azide-containing peptide and the strained alkyne. A 1.5 to 5-fold molar excess of the alkyne is typically used.
-
Incubate the reaction at room temperature or 37°C for 1-12 hours. The reaction progress can be monitored by LC-MS.
-
Once the reaction is complete, the labeled peptide can be purified by HPLC or size-exclusion chromatography if necessary.
Analysis of the Labeled Peptide
The final labeled peptide should be analyzed to confirm successful conjugation and purity.
Experimental Protocol: Mass Spectrometry Analysis
Procedure:
-
Prepare the labeled peptide sample for mass spectrometry analysis (e.g., by desalting).
-
Acquire a mass spectrum using an appropriate mass spectrometer (e.g., ESI-MS or MALDI-TOF).
-
Expected Result: The observed mass of the labeled peptide should correspond to the sum of the mass of the azide-containing peptide and the mass of the alkyne-functionalized molecule.
-
Fragmentation Analysis (MS/MS): For further confirmation, perform tandem mass spectrometry (MS/MS). The fragmentation pattern should show characteristic ions corresponding to the peptide backbone and the attached label. The triazole ring formed during the click reaction is generally stable, but fragmentation can occur at the peptide bonds and within the label itself. The specific fragmentation pattern will depend on the sequence of the peptide and the structure of the label.[3][4][5]
Visualizing the Workflow and Mechanisms
The following diagrams, generated using the DOT language, illustrate the key processes described in this guide.
Caption: Experimental workflow for protein labeling using this compound.
Caption: The chemical reaction of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: The catalytic cycle of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
References
- 1. researchgate.net [researchgate.net]
- 2. Azide reduction during peptide cleavage from solid support-the choice of thioscavenger? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Mass spectra of 1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Z-L-Dap(N3)-OH in Bioconjugation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-L-Dap(N3)-OH, chemically known as (2S)-3-azido-2-(phenylmethoxycarbonylamino)propanoic acid, is a specialized amino acid derivative that has become a pivotal tool in the field of bioconjugation. As a bifunctional linker, it incorporates a protected amine (Z-group), a carboxylic acid, and a reactive azide (B81097) (N3) group. This unique structure allows for its seamless integration into peptide synthesis and subsequent site-specific modification of biomolecules. The azide moiety is the cornerstone of its utility, serving as a chemical handle for "click chemistry," a suite of reactions known for their high efficiency, specificity, and biocompatibility.
This guide provides an in-depth overview of this compound, its chemical properties, and its application in bioconjugation, with a particular focus on the development of antibody-drug conjugates (ADCs). We will explore the primary reaction mechanisms, provide generalized experimental protocols, and present data in a structured format to aid researchers in their drug development endeavors.
Core Chemical Properties
This compound is one of several protected forms of 3-azido-L-alanine, a non-canonical amino acid. The choice of protecting group (Z, Fmoc, or Boc) is critical as it dictates the strategy for its incorporation into a peptide or protein sequence. The Z (benzyloxycarbonyl) group is traditionally used in solution-phase synthesis and is removable under specific conditions, such as catalytic hydrogenation.
| Property | Z-L
Solubility Profile of Z-L-Dap(N3)-OH: A Technical Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the solubility of novel amino acid derivatives like Z-L-Dap(N3)-OH (N-α-(benzyloxycarbonyl)-β-azido-L-alanine) is critical for its effective application in peptide synthesis and bioconjugation. This technical guide provides a comprehensive overview of the available solubility information for this compound in organic solvents, outlines a general experimental protocol for solubility determination, and illustrates its utility in a typical experimental workflow.
This compound is a key building block in chemical biology, primarily utilized as a click chemistry reagent. Its azide (B81097) group allows for facile and specific covalent bond formation with alkyne-containing molecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1][] This versatility makes it an invaluable tool for creating complex biomolecules, including peptides with novel functionalities.
Quantitative Solubility Data
For a related compound, Fmoc-Dap-OH, solubility has been noted in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[5] Given the structural similarities, it is anticipated that this compound will have a comparable solubility profile.
| Solvent | Expected Qualitative Solubility | Rationale |
| Dimethylformamide (DMF) | Soluble | A common polar aprotic solvent for peptide synthesis, known to dissolve a wide range of protected amino acids. |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | A highly polar aprotic solvent capable of dissolving many organic compounds, including those with both polar and nonpolar functionalities. |
| Dichloromethane (DCM) | Soluble | A moderately polar solvent often used in peptide synthesis and purification, likely to dissolve this compound due to the presence of the Z-group. |
| Acetonitrile (ACN) | Sparingly Soluble to Soluble | A polar aprotic solvent, its effectiveness may vary. For highly hydrophobic peptides, dissolving in a small amount of ACN and then diluting with aqueous buffer is a common strategy.[6] |
| Methanol (MeOH) | Sparingly Soluble to Soluble | A polar protic solvent, its ability to dissolve this compound will depend on the interplay between the polar functional groups and the hydrophobic Z-group. |
| Chloroform (CHCl₃) | Soluble | A relatively nonpolar solvent, the hydrophobic Z-group should facilitate solubility. |
| Water | Sparingly Soluble | The presence of the hydrophobic Z-group is expected to limit solubility in aqueous solutions without the addition of a base to form a salt. The solubility of amino acids in water can vary greatly.[7] |
| Diethyl ether (Et₂O) | Insoluble to Sparingly Soluble | A nonpolar solvent, unlikely to effectively solvate the polar functional groups of the molecule. |
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data for this compound, a systematic experimental approach is necessary. The following protocol outlines a general method for determining the solubility of an amino acid derivative in various organic solvents.
Objective: To determine the saturation solubility of this compound in a selection of organic solvents at a controlled temperature.
Materials:
-
This compound
-
Selected organic solvents (e.g., DMF, DMSO, DCM, ACN, MeOH, Chloroform)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of each organic solvent in a series of vials. The amount should be sufficient to ensure that undissolved solid remains.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, avoiding any solid particles.
-
Filter the collected supernatant through a 0.22 µm syringe filter into a clean vial to remove any remaining suspended solids.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective organic solvent.
-
Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.
-
Dilute the filtered saturated solution with the same solvent to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution by multiplying the measured concentration by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
This protocol is a general guideline and may require optimization depending on the specific properties of this compound and the chosen solvents. Techniques such as gravimetric analysis can also be used, although they may be less accurate for compounds with low solubility.[8]
Experimental Workflow: Incorporation of this compound in Solid-Phase Peptide Synthesis
The primary application of this compound is its incorporation into peptides to enable subsequent modifications via click chemistry. The following diagram illustrates a typical workflow for its use in Fmoc-based solid-phase peptide synthesis (SPPS).
Caption: Workflow for incorporating this compound into a peptide using SPPS.
This workflow highlights the standard steps of solid-phase peptide synthesis, including the specific step for coupling the azido-functionalized amino acid. The resulting azido-peptide can then be purified and used in subsequent click chemistry reactions for labeling, cyclization, or conjugation to other molecules.
Signaling Pathways
This compound is a synthetic amino acid derivative and is not known to be involved in any natural signaling pathways. Its utility lies in its ability to be incorporated into biologically active peptides or proteins, which can then be used to probe or modulate signaling pathways. For instance, an azido-peptide could be used to identify binding partners through photo-affinity labeling after a click reaction with a suitable probe.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. microbenotes.com [microbenotes.com]
- 5. Fmoc-Dap-OH | CAS:181954-34-7 | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 7. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Z-L-Dap(N3)-OH: A Technical Guide to Stability and Storage
For researchers, scientists, and drug development professionals utilizing Z-L-Dap(N3)-OH, a thorough understanding of its stability and appropriate storage conditions is paramount to ensure experimental reproducibility and the integrity of research outcomes. This technical guide provides an in-depth overview of the stability of this compound, recommended storage and handling procedures, and experimental protocols for stability assessment.
Core Concepts of Azide (B81097) Stability
This compound is an organic azide, a class of compounds known for their energetic nature. The stability of organic azides is influenced by several factors, including their molecular structure and external conditions such as heat, light, pressure, and shock.[1][2] Two general guidelines are often used for a preliminary assessment of the stability of organic azides: the carbon-to-nitrogen (C/N) ratio and the "Rule of Six".[2]
Generally, the number of nitrogen atoms should not exceed the number of carbon atoms in an organic azide.[2] Another guideline, the "Rule of Six," suggests that having at least six carbon atoms for each energetic functional group, such as an azide, provides sufficient dilution to render the compound relatively safe to handle.[2]
Recommended Storage Conditions
Proper storage is critical for maintaining the chemical integrity of this compound. The consensus from various suppliers and safety guidelines indicates that this compound should be stored at low temperatures and protected from light.
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C for short-term storage. For long-term storage, -20°C is recommended. | Low temperatures minimize the rate of potential degradation reactions. |
| Light | Store in a light-protected container, such as an amber vial. | Organic azides can be sensitive to light and may undergo photodecomposition.[3] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible. | This minimizes exposure to moisture and oxygen, which could potentially interact with the compound over long-term storage. |
| Form | Store as a solid whenever possible. If in solution, use a concentration that does not exceed 1 M and store at low temperatures.[2] | Storing as a solid minimizes mobility and potential reactivity. Dilute solutions are generally more stable than concentrated ones. |
Stability Profile
While specific quantitative stability data for this compound under various pH and temperature conditions are not extensively available in public literature, the stability of the azido (B1232118) functional group in related molecules, particularly in the context of peptide synthesis, has been documented.
| Condition | Stability | Notes |
| Acidic Conditions (e.g., TFA) | The azide group is generally stable to trifluoroacetic acid (TFA), which is commonly used in the deprotection steps of Fmoc-based solid-phase peptide synthesis (SPPS).[4] | Caution should be exercised to avoid mixing azides with strong acids in aqueous solutions, as this can lead to the formation of highly toxic and explosive hydrazoic acid.[2] |
| Basic Conditions (e.g., Piperidine) | The azide group is stable to piperidine, the reagent used for Fmoc group removal in SPPS.[4] | |
| Reducing Agents | The azide group is susceptible to reduction to a primary amine by various reducing agents, such as dithiothreitol (B142953) (DTT) and phosphines.[5] | This reactivity is the basis for the Staudinger ligation, a common bioorthogonal reaction. |
| Coupling Reagents in SPPS | While generally stable, some coupling reagents like HATU may cause racemization when used with α-azido acids. This can be mitigated by using non-nucleophilic bases.[5] | |
| Thermal Stress | Organic azides are known to be thermally sensitive. While many alkyl azides decompose at temperatures above 175°C, it is crucial to avoid excessive heating.[6] | Thermal degradation of similar N-protected amino acids can proceed through imide formation and sublimation. |
| Photostability | Alkyl azides can undergo photodecomposition, even under mild laboratory light, which can lead to the formation of aldehydes and other byproducts.[3] Direct photochemical decomposition is believed to occur through a concerted rearrangement from an excited singlet state.[6] |
Potential Degradation Pathways
The primary degradation pathways for this compound and other organic azides involve the loss of dinitrogen (N2) gas, which can be initiated by heat, light, or chemical reaction.
Caption: Potential degradation pathways for this compound.
Experimental Protocols
General Workflow for Handling and Stability Assessment
The following diagram outlines a general workflow for the safe handling and stability assessment of this compound.
Caption: General workflow for handling and assessing the stability of this compound.
Protocol for Stability Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the chemical purity and stability of this compound over time.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is a suitable starting point.
-
Mobile Phase:
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Solvent B: Acetonitrile (B52724) with 0.1% Trifluoroacetic Acid (TFA)
-
A gradient elution is recommended to ensure the separation of the parent compound from potential impurities. A typical gradient might be 5% to 95% Solvent B over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the benzyloxycarbonyl (Z) group absorbs, typically around 220 nm and 254 nm.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of the mobile phase) at a concentration of approximately 1 mg/mL.
-
For the stability study, aliquot the stock solution into several vials and store them under the desired test conditions (e.g., -20°C, 4°C, room temperature, exposed to light).
-
-
Analysis:
-
Inject a sample of the freshly prepared solution (t=0) to determine the initial purity.
-
At specified time intervals (e.g., 1 week, 1 month, 3 months), inject samples from each storage condition.
-
Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.
-
-
Data Analysis:
-
Calculate the percentage purity of this compound at each time point.
-
Plot the percentage purity versus time for each storage condition to determine the degradation rate.
-
Safety and Handling Precautions
Given the energetic nature of azides, proper safety precautions are essential.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Engineering Controls: Handle solid this compound and concentrated solutions in a well-ventilated chemical fume hood.[1]
-
Avoid Incompatibilities:
-
Scale: Use the smallest amount of the compound necessary for the experiment.
-
Waste Disposal: Dispose of azide-containing waste according to your institution's hazardous waste protocols. Do not mix azide waste with acidic waste streams.[2]
By adhering to these guidelines for storage, handling, and stability assessment, researchers can ensure the quality and reliability of their experiments involving this compound.
References
An In-depth Technical Guide to Azide-Alkyne Cycloaddition
For Researchers, Scientists, and Drug Development Professionals
Introduction
The azide-alkyne cycloaddition, a cornerstone of "click chemistry," has revolutionized molecular synthesis across various scientific disciplines, most notably in drug discovery and development, chemical biology, and materials science. This powerful and versatile ligation reaction facilitates the rapid and efficient formation of a stable 1,2,3-triazole linkage from an azide (B81097) and an alkyne. Its appeal lies in its high yields, mild reaction conditions, and broad functional group tolerance. This technical guide provides a comprehensive overview of the core methodologies of azide-alkyne cycloaddition, including the copper-catalyzed (CuAAC), strain-promoted (SPAAC), and ruthenium-catalyzed (RuAAC) variants. Detailed experimental protocols, quantitative data for reaction comparison, and visualizations of the underlying mechanisms are presented to equip researchers with the knowledge to effectively implement these transformative reactions in their work.
Core Concepts and Mechanisms
The foundation of this class of reactions is the Huisgen 1,3-dipolar cycloaddition, a thermal reaction between an azide and an alkyne. However, this uncatalyzed version requires elevated temperatures and often results in a mixture of 1,4- and 1,5-regioisomers, limiting its practical application. The advent of catalyzed and strain-promoted versions has addressed these limitations, offering high regioselectivity and significantly accelerated reaction rates.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent example of a click reaction. It proceeds with remarkable efficiency and exclusively yields the 1,4-disubstituted 1,2,3-triazole.[1] The reaction is typically carried out in aqueous solutions and is tolerant of a wide array of functional groups, making it exceptionally suitable for bioconjugation.[1] The active catalyst is the Cu(I) ion, which can be introduced as a Cu(I) salt or, more commonly, generated in situ from a Cu(II) salt like copper(II) sulfate (B86663) (CuSO₄) in the presence of a reducing agent such as sodium ascorbate (B8700270).[2][3]
The mechanism of CuAAC involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner. This catalytic cycle dramatically lowers the activation energy compared to the thermal cycloaddition.
Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful metal-free alternative to CuAAC, making it particularly valuable for applications in living systems where the cytotoxicity of copper is a concern.[4] This reaction utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), which reacts readily with azides without the need for a catalyst.[1][4] The driving force for this reaction is the release of ring strain in the cyclooctyne upon forming the stable triazole ring.[4]
The reaction proceeds via a concerted [3+2] cycloaddition mechanism, similar to the Huisgen cycloaddition, but with a significantly lower activation energy due to the strained alkyne.
Caption: Mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a complementary regioselectivity to CuAAC, yielding the 1,5-disubstituted 1,2,3-triazole. A key advantage of RuAAC is its ability to react with both terminal and internal alkynes, broadening its synthetic utility. The most common catalysts are pentamethylcyclopentadienyl ruthenium chloride ([Cp*RuCl]) complexes.
The proposed mechanism for RuAAC involves the oxidative coupling of the azide and alkyne to a ruthenium center, forming a six-membered ruthenacycle intermediate. This is followed by reductive elimination to release the 1,5-triazole product and regenerate the catalyst.
Caption: Catalytic cycle of the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).
Quantitative Data Presentation
A direct comparison of the different azide-alkyne cycloaddition methods is crucial for selecting the appropriate reaction for a specific application. The following tables summarize key quantitative parameters.
Table 1: Comparison of Azide-Alkyne Cycloaddition Reactions
| Feature | CuAAC | SPAAC | RuAAC |
| Catalyst | Copper(I) | None (strain-promoted) | Ruthenium(II) |
| Regioselectivity | 1,4-disubstituted | Mixture (often favors one) | 1,5-disubstituted |
| Alkyne Substrates | Terminal | Cyclooctynes | Terminal and Internal |
| Biocompatibility | Limited by copper cytotoxicity | High (metal-free) | Moderate |
| Typical Solvents | Aqueous, organic | Aqueous, organic | Organic |
Table 2: Second-Order Rate Constants (k₂) for Selected Azide-Alkyne Cycloadditions
| Reaction Type | Alkyne | Azide | k₂ (M⁻¹s⁻¹) | Temperature (°C) | Solvent |
| CuAAC | Phenylacetylene | Benzyl Azide | ~1-100 | 25 | Various |
| SPAAC | DBCO | Benzyl Azide | ~0.1 - 1.0 | 25 | Various |
| SPAAC | BCN | Benzyl Azide | ~0.01 - 0.1 | 25 | Various |
| RuAAC | Phenylacetylene | Benzyl Azide | Not readily available | 80 | Benzene |
Note: Rate constants are highly dependent on the specific substrates, ligand (for CuAAC), and reaction conditions. The values presented are for general comparison.
Experimental Protocols
The following are generalized laboratory protocols for performing CuAAC and SPAAC reactions. Optimization for specific substrates and applications may be required.
General Laboratory Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
Azide-functionalized molecule
-
Terminal alkyne-functionalized molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (optional, but recommended for bioconjugation)
-
Solvent (e.g., a mixture of water and a co-solvent like DMSO or t-BuOH)
-
Deionized water
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of your azide and alkyne in the chosen solvent.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water.
-
Prepare a 20 mM stock solution of CuSO₄·5H₂O in deionized water.
-
If using a ligand, prepare a stock solution of THPTA or TBTA in a suitable solvent (e.g., water or DMSO).
-
-
Reaction Setup:
-
In a reaction vessel, dissolve the azide (1.0 equivalent) and alkyne (1.0-1.2 equivalents) in the chosen solvent system.
-
If using a ligand, add the ligand to the reaction mixture (typically 1-5 equivalents relative to copper).
-
Add the CuSO₄ solution (typically 1-10 mol% relative to the limiting reagent).
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 10-50 mol%).
-
Stir the reaction at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are often complete within 1-24 hours.[2]
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
-
General Laboratory Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Materials:
-
Azide-functionalized molecule
-
DBCO-functionalized molecule (or other strained cyclooctyne)
-
Solvent (e.g., PBS, DMSO, or a mixture)
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of your azide and DBCO-alkyne in the chosen solvent.
-
-
Reaction Setup:
-
In a reaction vessel, dissolve the azide (1.0 equivalent) and the DBCO-alkyne (1.0-1.5 equivalents) in the chosen solvent.
-
-
Reaction Initiation and Monitoring:
-
Work-up and Purification:
-
For many bioconjugation applications, purification may involve size-exclusion chromatography or dialysis to remove unreacted small molecules.[6]
-
For small molecule synthesis, the solvent can be removed under reduced pressure, and the crude product purified by column chromatography.
-
Applications in Drug Discovery and Development
The unique characteristics of azide-alkyne cycloaddition reactions have made them invaluable tools in the pharmaceutical industry.
Antibody-Drug Conjugates (ADCs)
CuAAC and SPAAC are widely used for the construction of antibody-drug conjugates (ADCs).[7][8] These reactions allow for the site-specific conjugation of potent cytotoxic drugs to antibodies, leading to more homogeneous and effective targeted cancer therapies.[8] For instance, an antibody can be engineered to contain an azide-bearing unnatural amino acid, which can then be selectively reacted with an alkyne-modified drug.[8]
PET Radiolabeling
The efficiency and mild conditions of click chemistry are ideal for the short-lived isotopes used in Positron Emission Tomography (PET).[9][10][11][12][13] Azide-alkyne cycloadditions enable the rapid and high-yield incorporation of radioisotopes like fluorine-18 (B77423) into targeting molecules, facilitating the development of novel PET imaging agents for diagnostics and disease monitoring.[9][10][11][12][13]
Caption: Applications of azide-alkyne cycloaddition in drug development.
Conclusion
The azide-alkyne cycloaddition reaction, in its various forms, represents a paradigm shift in chemical synthesis, offering unparalleled efficiency, selectivity, and biocompatibility. For researchers and professionals in drug discovery and development, a thorough understanding of the mechanisms, quantitative parameters, and experimental protocols of CuAAC, SPAAC, and RuAAC is essential for leveraging these powerful tools. The ability to rapidly and reliably construct complex molecular architectures under mild conditions will continue to drive innovation in the development of novel therapeutics and diagnostic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jenabioscience.com [jenabioscience.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 8. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Click Reaction: An Applicable Radiolabeling Method for Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chimia.ch [chimia.ch]
- 12. pubs.acs.org [pubs.acs.org]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
A Comprehensive Technical Guide to the Safety and Handling of Z-L-Dap(N3)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction to Z-L-Dap(N3)-OH
This compound, or (2S)-3-azido-2-(phenylmethoxycarbonylamino)propanoic acid, is a non-canonical amino acid and a valuable reagent in bioconjugation and drug discovery.[][2][] Its key feature is the terminal azide (B81097) (-N3) group, which enables highly specific and efficient "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted alkyne-azide cycloaddition (SPAAC).[][2][] These reactions are instrumental in linking this compound to other molecules containing a corresponding alkyne or strained cyclooctyne (B158145) group, facilitating the synthesis of modified peptides, antibody-drug conjugates (ADCs), and other complex biomolecules. While the utility of this compound is significant, the presence of the azido (B1232118) moiety necessitates stringent safety and handling precautions due to the potential hazards associated with this functional group.
Hazard Identification and Classification
While a specific GHS classification for this compound is not available, the primary hazards are associated with its azido functional group. Organic azides are energy-rich molecules that can be sensitive to heat, shock, and friction, potentially leading to explosive decomposition. The toxicity of organic azides is not extensively documented, but sodium azide, an inorganic azide, is known to be highly toxic. Therefore, it is prudent to handle this compound with a high degree of caution.
Based on data for the related compound Fmoc-L-Dap(N3)-OH, the following hazards may be anticipated:
-
Skin Irritation: May cause skin irritation.
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
General hazards for organic azides include:
-
Explosive Potential: Low molecular weight organic azides can be explosive. The stability of an organic azide can be estimated by its Carbon to Nitrogen (C/N) ratio.
-
Toxicity: The azide ion is toxic. While the toxicity of covalently bound organic azides is generally lower than that of ionic azides like sodium azide, they should still be handled with care.
-
Formation of Hydrazoic Acid: Contact with strong acids can lead to the formation of highly toxic and explosive hydrazoic acid (HN3) gas.
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is presented in the table below.
| Property | Value |
| IUPAC Name | (2S)-3-azido-2-(phenylmethoxycarbonylamino)propanoic acid |
| Synonyms | Z-L-Dap(N3); Z-Dap(N3); Nα-Z-Nβ-Azido-L-2,3-diaminopropionic acid; Cbz-Aza-OH |
| CAS Number | 684270-44-8[] |
| Molecular Formula | C11H12N4O4[] |
| Molecular Weight | 264.24 g/mol [] |
| Appearance | White crystalline powder[] |
| Purity | >98%[] |
Stability and Storage
Proper storage is crucial to maintain the integrity and safety of this compound. The following table summarizes the recommended storage conditions and stability considerations.
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8 °C.[][] | To minimize thermal decomposition. Organic azides should be stored below room temperature.[4][5] |
| Light Sensitivity | Store away from light. | To prevent light-induced decomposition.[6] |
| Incompatible Materials | Strong acids, strong oxidizing agents, heavy metals and their salts.[4][6] | Avoids the formation of hydrazoic acid and explosive heavy metal azides.[4][6] |
| Container | Tightly sealed container. | To prevent contamination and exposure to moisture. |
Stability Considerations for Organic Azides:
-
Carbon to Nitrogen (C/N) Ratio: this compound has a C/N ratio of 11/4 = 2.75. Organic azides with a C/N ratio between 1 and 3 can typically be synthesized and isolated but should be stored at low temperatures and handled in limited quantities.[4][5]
-
"Rule of Six": This rule suggests that a compound should have at least six carbon atoms for each energetic group (like an azide) to be considered relatively safe.[6] this compound has 11 carbons to one azide group, which suggests a degree of stability, but caution is still warranted.
Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach to safety, combining appropriate PPE and engineering controls, is mandatory when handling this compound.
| Control Measure | Specification |
| Engineering Controls | |
| Ventilation | Work in a well-ventilated chemical fume hood. |
| Safety Shielding | Use a blast shield, especially when heating or concentrating the material. |
| Personal Protective Equipment | |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Double-gloving may be appropriate. |
| Skin and Body Protection | A flame-resistant laboratory coat. |
Safe Handling and Experimental Protocols
Adherence to strict handling procedures is essential to minimize the risks associated with this compound.
General Handling Precautions:
-
Avoid Shock and Friction: Do not grind or subject the solid material to mechanical shock.
-
Use of Utensils: Use non-metal (e.g., plastic or ceramic) spatulas for handling to avoid the formation of shock-sensitive metal azides.[5][7]
-
Solvent Choice: Avoid using halogenated solvents like dichloromethane (B109758) or chloroform, as they can form explosive diazidomethane and triazidomethane, respectively.[5][7]
-
Heating and Concentration: Exercise extreme caution when heating or concentrating solutions containing this compound. Never concentrate to dryness.[5] Use a blast shield and conduct these operations on a small scale.
-
Scale of Reactions: Use the smallest feasible quantity of the reagent for your experiments.[4]
-
Working Alone: Do not work alone when handling this compound.[4]
Illustrative Experimental Workflow for Handling Azido Compounds
The following diagram outlines a general workflow for the safe handling of azido compounds like this compound in a laboratory setting.
Spill and Emergency Procedures
In the event of a spill or accidental exposure, prompt and appropriate action is critical.
| Situation | Procedure |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Small Spill (Solid) | Carefully sweep up the solid material, avoiding dust generation. Place in a sealed, labeled container for disposal. Clean the spill area with a suitable solvent. |
| Small Spill (Solution) | Absorb the spill with an inert material (e.g., vermiculite, sand). Place in a sealed, labeled container for disposal. Clean the spill area. |
| Large Spill | Evacuate the area. Alert laboratory personnel and the institutional Environmental Health and Safety (EHS) department. Do not attempt to clean up a large spill without specialized training and equipment. |
Waste Disposal
Azide-containing waste must be handled as hazardous waste and segregated from other waste streams.
-
Segregation: Collect all this compound and related waste in a dedicated, clearly labeled, and sealed container.[7]
-
Incompatibilities: Do not mix azide waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.[6]
-
Heavy Metals: Avoid contamination of azide waste with heavy metals.
-
Disposal: Dispose of all azide-containing waste through your institution's Environmental Health and Safety (EHS) office. Do not pour azide solutions down the drain, as this can lead to the formation of explosive metal azides in the plumbing.[8]
Signaling Pathways and Logical Relationships
The primary utility of this compound is in chemical biology and drug development, where it serves as a bioorthogonal handle for conjugation. The logical relationship in its application is straightforward, as depicted in the diagram below.
This guide provides a framework for the safe handling and use of this compound. Researchers must remain vigilant and proactive in their safety practices when working with this and other azido-containing compounds. Always prioritize safety through careful planning, proper use of protective equipment, and adherence to established protocols.
References
A Technical Guide to Z-L-Dap(N3)-OH for Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Z-L-Dap(N3)-OH, a key reagent in the field of bioconjugation and chemical biology. This document details its chemical properties, core applications, and provides a comprehensive, adaptable protocol for its use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."
Introduction
This compound, formally known as (2S)-3-azido-2-(phenylmethoxycarbonylamino)propanoic acid, is a non-canonical amino acid derivative that serves as a versatile building block in bioconjugation. Its key feature is the terminal azide (B81097) (-N3) group, which is a bioorthogonal handle. This means it is chemically inert to most biological functional groups, but can be specifically reacted with a complementary alkyne group under mild conditions. This high specificity and reliability make this compound an invaluable tool for researchers seeking to create precisely engineered biomolecules, such as antibody-drug conjugates (ADCs), labeled proteins, and modified nucleic acids.[1][]
The primary application of this compound is in "click chemistry," a concept introduced by K. Barry Sharpless. This class of reactions is characterized by high yields, stereospecificity, and tolerance to a wide range of solvents and functional groups.[3][4] this compound is amenable to two main types of click reactions:
-
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient reaction that joins the azide group of this compound with a terminal alkyne to form a stable 1,4-disubstituted triazole linkage.[1][]
-
Strain-promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that utilizes a strained cyclooctyne (B158145) to react with the azide. This is particularly useful for applications in living systems where the cytotoxicity of copper is a concern.[1][][3]
Core Data and Properties
The physicochemical properties of this compound are summarized in the table below. It is most commonly available as a free base or as a cyclohexylamine (B46788) (CHA) salt, which can enhance its stability and handling.
| Property | Value | Reference |
| Chemical Formula | C11H12N4O4 | [1] |
| Molecular Weight | 264.24 g/mol | [1] |
| CAS Number (Free Base) | 684270-44-8 | [1][] |
| CAS Number (CHA Salt) | 1821779-91-2 | [] |
| Appearance | White crystalline powder | [] |
| Purity | Typically >98% | [] |
| Storage Conditions | 2-8 °C | [] |
| Synonyms | Z-L-β-azidoalanine, (S)-3-azido-2-(benzyloxycarbonylamino)propanoic acid | [] |
Experimental Protocols
The following section provides a detailed, adaptable protocol for a typical bioconjugation experiment using this compound in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to label a protein containing an alkyne-functionalized unnatural amino acid.
Objective: To covalently attach this compound to an alkyne-modified protein to introduce a protected amino group for further functionalization.
Materials:
-
Alkyne-modified protein of interest (e.g., a protein with a p-ethynyl-L-phenylalanine residue)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Phosphate-buffered saline (PBS), pH 7.4
-
Degassed water
-
Centrifugal filters for buffer exchange and purification
-
Spectrophotometer for protein quantification
Protocol:
-
Preparation of Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in a suitable organic solvent like DMSO, and then dilute it in the reaction buffer.
-
Copper(II) Sulfate (CuSO4): Prepare a 50 mM stock solution in degassed water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in degassed water. This solution should be made fresh for each experiment.
-
THPTA: Prepare a 50 mM stock solution in degassed water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, dissolve the alkyne-modified protein in PBS to a final concentration of 1-5 mg/mL.
-
Add this compound to the protein solution to a final concentration that is in 10- to 50-fold molar excess over the protein.
-
In a separate tube, premix the CuSO4 and THPTA solutions. A 1:5 molar ratio of Cu:ligand is recommended.
-
Add the CuSO4/THPTA mixture to the protein/azide solution. The final concentration of CuSO4 should be between 100-500 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Reaction Incubation:
-
Gently mix the reaction components and incubate at room temperature for 1-4 hours. The reaction can be performed on a rotator to ensure continuous mixing.
-
-
Purification:
-
Following incubation, remove the excess reagents and byproducts. For proteins, this can be achieved using centrifugal filters with an appropriate molecular weight cutoff.
-
Wash the protein conjugate with PBS several times by repeated concentration and dilution steps.
-
-
Characterization:
-
Confirm the successful conjugation using techniques such as mass spectrometry (to detect the mass shift corresponding to the addition of this compound), or SDS-PAGE (if conjugating to a fluorescently-labeled alkyne).
-
Note: The Z (benzyloxycarbonyl) protecting group on the Dap residue can be removed under appropriate conditions (e.g., hydrogenolysis) to expose a free amine, which can then be used for subsequent modifications.
Mandatory Visualizations
The following diagrams illustrate the key chemical transformation and a typical experimental workflow for the use of this compound.
Caption: The CuAAC reaction mechanism.
Caption: Experimental workflow for bioconjugation.
References
Methodological & Application
Application Notes and Protocols for the Solid-Phase Synthesis of Peptides Incorporating Z-L-Dap(N3)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural amino acids into peptides is a powerful strategy for developing novel therapeutics, molecular probes, and biomaterials. Z-L-Dap(N3)-OH (Nα-benzyloxycarbonyl-L-β-azido-α,β-diaminopropionic acid) is a valuable building block that introduces an azide (B81097) moiety into a peptide sequence. The azide group serves as a versatile chemical handle for bioorthogonal reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions enable the site-specific conjugation of peptides with a wide range of molecules, including fluorophores, radiolabels, and polyethylene (B3416737) glycol (PEG) chains, for various research and drug development applications.
This document provides detailed protocols for the incorporation of this compound into peptides via solid-phase peptide synthesis (SPPS). Due to the nature of the Z-protecting group, which is typically removed under conditions not compatible with standard stepwise solid-phase synthesis, the recommended strategy is the coupling of this compound as the final N-terminal amino acid to a peptide chain assembled using a standard Fmoc/tBu SPPS protocol.
Data Presentation
The efficiency of solid-phase peptide synthesis is influenced by several factors, including the choice of resin, coupling reagents, and the specific amino acid sequence. The following table summarizes typical quantitative data for Fmoc-SPPS. The incorporation of a sterically hindered or non-natural amino acid like this compound may result in slightly lower coupling efficiencies.
| Parameter | Typical Range | Factors Influencing Outcome |
| Resin Loading | 0.2 - 1.0 mmol/g | Resin type, linker chemistry |
| Fmoc Deprotection Efficiency | >99% | Piperidine (B6355638) concentration, reaction time |
| Amino Acid Coupling Efficiency | >99% | Coupling reagent, amino acid sterics, sequence aggregation |
| Cleavage Yield | 70 - 95% | Cleavage cocktail composition, sequence, resin type |
| Crude Peptide Purity | 50 - 90% | Sequence difficulty, coupling efficiency, side reactions |
| Final Yield after Purification | 10 - 50% | Crude purity, purification method (e.g., RP-HPLC) |
Experimental Protocols
Protocol 1: Synthesis of this compound from Z-L-Asn-OH
This protocol is adapted from the synthesis of the analogous Fmoc-protected amino acid.
-
Hofmann Rearrangement of Z-L-Asn-OH to Z-L-Dap-OH:
-
Dissolve Z-L-Asn-OH in a 2:1 mixture of N,N-dimethylformamide (DMF) and water.
-
Add pyridine (B92270) and [bis(trifluoroacetoxy)iodo]benzene.
-
Stir the reaction mixture for 14 hours at room temperature.
-
Isolate the product, Z-L-Dap-OH, by filtration.
-
-
Diazo Transfer to form this compound:
-
Dissolve the Z-L-Dap-OH in a biphasic mixture of water, methanol, and dichloromethane (B109758) (1:1:1).
-
Add copper(II) sulfate (B86663) pentahydrate and imidazole-1-sulfonyl azide hydrochloride.
-
Adjust the pH to 9 with an aqueous potassium carbonate solution.
-
Stir the mixture vigorously for 18 hours.
-
Perform an aqueous workup with extraction into an organic solvent.
-
Acidify the combined aqueous layers and extract the product into diethyl ether.
-
Dry the organic extracts over magnesium sulfate and concentrate in vacuo to yield this compound.
-
Protocol 2: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines the manual synthesis of the peptide backbone on a Rink Amide resin for a C-terminally amidated peptide.
-
Resin Preparation and Swelling:
-
Place the desired amount of Rink Amide resin in a reaction vessel.
-
Wash the resin with DMF (3 x 10 mL/g resin).
-
Swell the resin in DMF for at least 30 minutes.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.
-
Agitate the mixture for 5 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat the treatment with 20% piperidine in DMF for another 10 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL/g resin) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling reagent such as HBTU (3-5 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution to activate it.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
To monitor the completion of the coupling reaction, a qualitative ninhydrin (B49086) (Kaiser) test can be performed. A blue color indicates the presence of free primary amines, signifying an incomplete reaction.
-
Drain the coupling solution and wash the resin with DMF (3 x 10 mL/g resin).
-
-
Repeat Cycles:
-
Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
Protocol 3: N-terminal Coupling of this compound
-
Final Fmoc Deprotection:
-
Perform the Fmoc deprotection on the N-terminal amino acid of the peptide-resin as described in Protocol 2, step 2.
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3 equivalents) and an appropriate coupling reagent in DMF. For azido-amino acids, PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or Castro's reagent (BOP) are recommended for optimal results. Avoid using HBTU or TBTU as they may lead to side reactions.[1]
-
Add DIPEA (6 equivalents) to the solution.
-
Add the activated this compound solution to the deprotected peptide-resin.
-
Agitate the reaction for 2-4 hours, or until a negative ninhydrin test is obtained.
-
Wash the resin with DMF (3 x 10 mL/g resin) and then with dichloromethane (DCM) (3 x 10 mL/g resin).
-
Dry the peptide-resin under vacuum.
-
Protocol 4: Cleavage and Deprotection
-
Cleavage Cocktail Preparation:
-
Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail for many peptides is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).
-
Caution: Prepare the cleavage cocktail in a well-ventilated fume hood. TFA is highly corrosive.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin (10 mL/g resin).
-
Agitate the mixture for 2-3 hours at room temperature.
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the TFA filtrate.
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether. A white precipitate should form.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide under vacuum.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide product.
-
Visualizations
Caption: Workflow for the solid-phase synthesis of a peptide with N-terminal this compound.
Caption: Generalized signaling pathway for antimicrobial peptides and the use of L-Dap(N3) for probing.
References
Application Notes and Protocols for the Incorporation of Fmoc-L-Dap(N3)-OH into Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-L-2,3-diaminopropionic acid (N3), or Fmoc-L-Dap(N3)-OH, is a non-canonical amino acid derivative essential for modern peptide chemistry. Its primary utility lies in the introduction of a bioorthogonal azide (B81097) handle into a peptide sequence. This azide group remains stable throughout the standard conditions of fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS), including repeated cycles of basic Fmoc deprotection and acidic cleavage from the resin.[1] The incorporated azide serves as a versatile chemical handle for post-synthetic modifications, most notably through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), colloquially known as "click chemistry."
These highly efficient and specific ligation methods enable the site-specific conjugation of peptides to a wide array of molecules, including fluorescent dyes, cytotoxic drugs, imaging agents, and polyethylene (B3416737) glycol (PEG) chains.[1] This capability is pivotal in drug discovery and development for creating sophisticated constructs such as peptide-drug conjugates, radiolabeled probes for diagnostics, and cyclic peptides with enhanced stability and bioactivity.[1]
Quantitative Data Summary
Successful incorporation of Fmoc-L-Dap(N3)-OH and subsequent modifications rely on optimized reaction conditions. The following tables provide a summary of key quantitative parameters for these processes.
Table 1: Recommended Reagents and Conditions for Fmoc-L-Dap(N3)-OH Coupling in SPPS
| Parameter | Recommended Value | Notes |
| Resin Type | Rink Amide, Wang, 2-Chlorotrityl | Choice depends on the desired C-terminal functionality (amide or acid). |
| Resin Loading | 0.3 - 0.8 mmol/g | Standard loading capacity for most commercial resins. |
| Fmoc-L-Dap(N3)-OH Equivalents | 3 - 5 eq. | Relative to the resin loading capacity. An excess ensures the reaction proceeds to completion. |
| Coupling Reagent | PyBOP or DIC/Oxyma | These reagents have shown better performance compared to HBTU or TBTU for this amino acid. |
| Coupling Reagent Equivalents | 3 - 5 eq. | Stoichiometrically matched to the amino acid. |
| Base (e.g., DIPEA) | 6 - 10 eq. | Typically double the equivalents of the amino acid. |
| Coupling Time | 1 - 3 hours | Reaction progress can be monitored using a qualitative ninhydrin (B49086) (Kaiser) test. |
| Typical Coupling Yield | >99% | Expected with optimized conditions and effective coupling reagents. |
Table 2: Comparison of Coupling Reagent Performance for Fmoc-L-Dap(N3)-OH
| Coupling Reagent | Reagent Type | Reported Coupling Yield (%) (for challenging sequences) | Recommended Reaction Time (minutes) | Key Advantages | Known Limitations |
| PyBOP | Phosphonium | 10-29% | 60-90 | High coupling efficiency, minimal racemization. | Higher cost compared to uronium reagents. |
| HBTU | Uronium/Guanidinium | 3-6% | 60-120 | Cost-effective, suitable for standard couplings. | Can lead to guanidinylation side products; lower efficiency with Fmoc-L-Dap(N3)-OH. |
| TBTU | Uronium/Guanidinium | 3-6% | 60-120 | Similar to HBTU. | Can lead to guanidinylation side products; lower efficiency with Fmoc-L-Dap(N3)-OH. |
Table 3: Post-Synthetic On-Resin Azide Modification via CuAAC
| Parameter | Recommended Value | Notes |
| Alkyne-modified Molecule | 5 - 10 eq. | Excess ensures complete reaction with the peptide-bound azide. |
| Copper(I) Source | CuSO₄ (with a reducing agent) or CuBr | Common and effective catalysts for the cycloaddition. |
| Copper(I) Concentration | 0.1 - 0.5 eq. | Catalytic amounts are sufficient. |
| Reducing Agent (for CuSO₄) | Sodium Ascorbate (B8700270) (1 - 2 eq.) | Reduces Cu(II) to the active Cu(I) species. |
| Ligand | THPTA or TBTA | Stabilizes the Cu(I) oxidation state and improves reaction kinetics. |
| Solvent | DMF, DMSO, or mixtures with water | Chosen to ensure solubility of all reactants and swelling of the resin. |
| Reaction Time | 1 - 12 hours | Can be accelerated with microwave irradiation. |
| Temperature | Room Temperature to 50°C | Mild conditions are generally sufficient. |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-L-Dap(N3)-OH
This protocol describes the manual Fmoc-SPPS procedure for incorporating Fmoc-L-Dap(N3)-OH into a peptide sequence on a 0.1 mmol scale.
1. Resin Swelling:
-
Place the appropriate resin (e.g., Rink Amide, 0.1 mmol) in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.
2. Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine (B6355638) in DMF to the resin.
-
Agitate for 5 minutes and drain.
-
Repeat the 20% piperidine treatment for another 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
3. Coupling of Fmoc-L-Dap(N3)-OH:
-
In a separate vial, dissolve Fmoc-L-Dap(N3)-OH (3-5 eq.), PyBOP (3-5 eq.), and a suitable base such as N,N-diisopropylethylamine (DIPEA) (6-10 eq.) in a minimal amount of DMF.
-
Add the activation mixture to the deprotected resin.
-
Agitate the reaction vessel for 1-3 hours at room temperature.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
4. Capping (Optional):
-
If the Kaiser test is positive after the coupling step, cap any unreacted amino groups to prevent the formation of deletion sequences.
-
Treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF for 30 minutes.
-
Wash the resin with DMF.
5. Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
6. Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
7. Cleavage and Deprotection:
-
Wash the peptide-resin with dichloromethane (B109758) (DCM) and dry under vacuum.
-
Prepare a cleavage cocktail. Crucially, avoid thiol-containing scavengers like ethanedithiol (EDT) as they can reduce the azide group. A recommended cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.
-
Filter the resin and collect the TFA solution containing the peptide.
8. Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dissolve the crude peptide in a suitable solvent (e.g., a water/acetonitrile mixture) and purify using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide using analytical HPLC and mass spectrometry.
Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the "clicking" of an alkyne-containing molecule to the azide-functionalized peptide while it is still attached to the solid support.
1. Peptide Synthesis:
-
Synthesize the azide-containing peptide on the resin following Protocol 1, up to the final Fmoc deprotection step.
2. Preparation for CuAAC:
-
Wash the peptide-resin extensively with DMF.
-
Swell the resin in the reaction solvent (e.g., DMF or a DMF/water mixture).
3. Click Reaction:
-
In a separate vial, prepare the "click cocktail." For a 0.1 mmol scale synthesis, this may include:
-
The alkyne-modified molecule (5-10 eq.).
-
CuSO₄ (0.1-0.5 eq.).
-
Sodium ascorbate (1-2 eq.).
-
A stabilizing ligand such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine).
-
-
Add the click cocktail to the peptide-resin.
-
Agitate the reaction vessel at room temperature for 1-12 hours. The reaction can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing it by mass spectrometry.
4. Washing:
-
After the reaction is complete, drain the reaction mixture and wash the resin thoroughly with DMF, water, and DCM to remove copper salts and excess reagents.
5. Cleavage, Precipitation, and Purification:
-
Proceed with the cleavage, precipitation, and purification of the "clicked" peptide as described in steps 7 and 8 of Protocol 1.
Mandatory Visualizations
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating Fmoc-L-Dap(N3)-OH.
References
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Z-L-Dap(N3)-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Z-L-Dap(N3)-OH, an unnatural amino acid containing an azide (B81097) moiety, in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This powerful "click chemistry" tool enables the efficient and specific conjugation of this compound to alkyne-containing molecules, facilitating the synthesis of novel peptidomimetics and bioconjugates for various research and drug development applications.[1]
Introduction to CuAAC with this compound
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly reliable and versatile bioorthogonal reaction that forms a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide and a terminal alkyne.[2][3] this compound serves as a versatile building block, allowing for the introduction of a reactive azide handle into peptides and other molecules. The subsequent CuAAC reaction offers a straightforward method for modification and conjugation, often proceeding with high yields and selectivity under mild, aqueous conditions.[2][4][5] This makes it an ideal strategy for creating complex molecular architectures, such as peptidomimetics designed to target specific biological pathways.
Key Applications
The triazole ring formed through CuAAC is considered an excellent mimic of the trans-amide bond in peptides, offering enhanced stability against enzymatic degradation.[3] This property is particularly valuable in drug design, where metabolic stability is a critical factor. The incorporation of this compound into peptide sequences and subsequent cycloaddition can be employed to:
-
Synthesize novel peptidomimetics: Create peptide analogs with improved pharmacokinetic properties.
-
Develop targeted therapeutics: Conjugate peptides to drug molecules, imaging agents, or targeting ligands.
-
Investigate biological pathways: Synthesize probes to study protein-protein interactions or receptor signaling. A notable area of application is in the development of ligands for G protein-coupled receptors (GPCRs), such as the CXCR4 receptor, which is implicated in cancer metastasis and HIV entry.[6][7]
Data Presentation: CuAAC Reaction Parameters
While specific quantitative data for CuAAC reactions involving this compound is often dependent on the specific alkyne partner and reaction conditions, the following table summarizes typical parameters and expected outcomes based on analogous CuAAC reactions reported in the literature. Researchers should perform optimization experiments to determine the ideal conditions for their specific substrates.
| Parameter | Typical Range | Notes | Expected Yield |
| This compound Concentration | 1 - 10 mM | Higher concentrations can increase reaction rates. | Generally >90% |
| Alkyne Substrate Concentration | 1 - 10 mM | A 1:1 to 1.5:1 molar ratio of alkyne to azide is common. | Generally >90% |
| Copper(II) Sulfate (B86663) (CuSO₄) Concentration | 0.1 - 1 mM | The precursor to the active Cu(I) catalyst. | Generally >90% |
| Sodium Ascorbate (B8700270) Concentration | 1 - 5 mM | Used in excess to ensure complete reduction of Cu(II) to Cu(I). | Generally >90% |
| Ligand (e.g., THPTA) Concentration | 0.5 - 5 mM | A ligand-to-copper ratio of 5:1 is often used to stabilize the Cu(I) catalyst and accelerate the reaction.[2] | Generally >90% |
| Solvent | aq. Buffer (e.g., PBS, Tris), DMF, DMSO/water mixtures | The choice of solvent depends on the solubility of the reactants. | Generally >90% |
| Temperature | Room Temperature | The reaction is typically efficient at ambient temperatures. | Generally >90% |
| Reaction Time | 1 - 12 hours | Reaction progress can be monitored by TLC, LC-MS, or HPLC. | Generally >90% |
Note: The expected yields are based on literature reports for similar CuAAC reactions and should be considered as a general guideline. Actual yields will vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for CuAAC of this compound with an Alkyne-Containing Peptide
This protocol describes a general method for the copper-catalyzed azide-alkyne cycloaddition of this compound to an alkyne-modified peptide in an aqueous buffer system.
Materials:
-
This compound
-
Alkyne-modified peptide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Tris(hydroxymethyl)aminomethane (Tris)
-
Sodium chloride (NaCl)
-
Hydrochloric acid (HCl) for pH adjustment
-
Deionized water
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) (if needed for solubility)
Equipment:
-
Magnetic stirrer and stir bar
-
pH meter
-
Standard laboratory glassware
-
HPLC or LC-MS for reaction monitoring and purification
Procedure:
-
Prepare the Reaction Buffer: Prepare a 100 mM Tris buffer, pH 7.5, containing 150 mM NaCl.
-
Dissolve Reactants:
-
Dissolve the alkyne-modified peptide in the reaction buffer to a final concentration of 2 mM. If solubility is an issue, a minimal amount of a co-solvent like DMF or DMSO can be added.
-
In a separate tube, dissolve this compound in the reaction buffer to a final concentration of 2.2 mM (1.1 equivalents).
-
-
Prepare Catalyst and Reducing Agent Solutions:
-
Prepare a 50 mM stock solution of CuSO₄·5H₂O in deionized water.
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be prepared fresh.
-
-
Initiate the Reaction:
-
To the stirred solution of the alkyne-modified peptide, add the this compound solution.
-
Add the CuSO₄ solution to a final concentration of 0.2 mM.
-
Immediately add the sodium ascorbate solution to a final concentration of 1 mM.
-
-
Reaction Monitoring:
-
Allow the reaction to proceed at room temperature with stirring.
-
Monitor the progress of the reaction by taking aliquots at regular intervals (e.g., 1, 2, 4, and 8 hours) and analyzing them by LC-MS or HPLC. The reaction is typically complete within 1-12 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, the product can be purified by preparative HPLC to remove the catalyst, excess reagents, and any unreacted starting materials.
-
Visualizations
Experimental Workflow for CuAAC with this compound
Caption: General experimental workflow for the CuAAC reaction.
CXCR4 Signaling Pathway
Peptidomimetics synthesized via CuAAC with this compound can be designed as antagonists for the CXCR4 receptor. The diagram below illustrates the key components of the CXCR4 signaling pathway, which is a target for these novel therapeutics.[8][9][10][11][12]
Caption: Simplified CXCR4 signaling pathway and antagonist action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. jenabioscience.com [jenabioscience.com]
- 5. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [biochempeg.com]
- 6. Design, synthesis, and biological evaluation of scaffold-based tripeptidomimetic antagonists for CXC chemokine receptor 4 (CXCR4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and in vitro evaluation of a bimodal CXCR4 antagonistic peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) using Z-L-Dap(N3)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-promoted azide-alkyne cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][2] This powerful technique relies on the reaction between a strained cyclooctyne (B158145) and an azide (B81097) to form a stable triazole linkage. The incorporation of unnatural amino acids bearing azide functionalities into peptides and proteins allows for precise, site-specific modifications.[3][4][5]
Z-L-Dap(N3)-OH, or (S)-2-(benzyloxycarbonylamino)-3-azidopropanoic acid, is a valuable building block for introducing an azide group into peptides during solid-phase peptide synthesis (SPPS). The benzyloxycarbonyl (Z) protecting group is compatible with standard peptide synthesis strategies. Once incorporated, the azide handle is available for subsequent SPAAC with a variety of strained alkynes, such as dibenzocyclooctynes (DBCO) or bicyclononynes (BCN), for applications ranging from peptide cyclization and labeling to the synthesis of antibody-drug conjugates.[3][6]
These application notes provide detailed protocols for the incorporation of this compound into peptides and subsequent SPAAC ligation, along with relevant quantitative data to guide experimental design.
Key Applications
-
Peptide Labeling and Imaging: Covalent attachment of fluorescent dyes, radiolabels, or imaging agents to peptides for in vitro and in vivo tracking.[7]
-
Peptide Cyclization: Formation of cyclic peptides with enhanced conformational stability and biological activity.[8]
-
Bioconjugation: Ligation of peptides to other biomolecules, such as proteins, antibodies, or nucleic acids, to create novel therapeutic or diagnostic agents.[9]
-
Drug Delivery: Conjugation of peptides to drug molecules or nanoparticles for targeted delivery.
Data Presentation
The efficiency of SPAAC reactions is often characterized by second-order rate constants. The following table provides representative kinetic data for the reaction of an azide-containing peptide with common strained alkynes. While the specific kinetics for this compound may vary slightly, these values serve as a useful benchmark for experimental planning.
| Azido-Peptide Reactant | Strained Alkyne | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| Peptide containing an azido-amino acid | DBCO-functionalized molecule | 0.34 | [5][10] |
| Peptide containing an azido-amino acid | BCN-functionalized molecule | 0.28 | [5][10] |
Experimental Protocols
Protocol 1: Incorporation of this compound into Peptides via Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual incorporation of this compound into a peptide sequence using a standard Fmoc/tBu strategy on a rink amide resin.
Materials:
-
Rink Amide resin
-
This compound
-
Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Water
-
Acetonitrile
-
Diethyl ether
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Amino Acid Coupling:
-
Prepare the coupling solution: Dissolve the Fmoc-protected amino acid (5 eq.), Oxyma Pure (5 eq.), and DIC (5 eq.) in DMF.
-
Add the coupling solution to the resin and shake for 1-2 hours at room temperature.
-
To couple this compound, follow the same procedure, using this compound in place of an Fmoc-amino acid.
-
-
Washing: Wash the resin with DMF (5x) and DCM (3x).
-
Repeat: Repeat steps 2-4 for each amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% water (and 1% DTT if cysteine is present).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
-
Peptide Precipitation and Purification:
-
Filter the cleavage mixture and collect the filtrate.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
-
Purify the crude peptide by reverse-phase HPLC.
-
Confirm the identity of the purified peptide by mass spectrometry.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the reaction of an azide-containing peptide with a DBCO-functionalized molecule in solution.
Materials:
-
Purified azide-containing peptide
-
DBCO-functionalized molecule (e.g., DBCO-PEG-NHS ester, DBCO-amine)
-
Phosphate-buffered saline (PBS), pH 7.4, or other suitable aqueous buffer
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Reverse-phase HPLC system
-
Mass spectrometer
Procedure:
-
Reagent Preparation:
-
Dissolve the azide-containing peptide in the reaction buffer (e.g., PBS) to a final concentration of 1-5 mM. If solubility is an issue, a co-solvent such as DMSO can be used.
-
Dissolve the DBCO-functionalized molecule in DMSO to create a stock solution (e.g., 10-50 mM).
-
-
SPAAC Reaction:
-
Add the DBCO-functionalized molecule stock solution to the peptide solution. A slight excess of the DBCO reagent (1.1-1.5 equivalents) is typically used to ensure complete consumption of the peptide.
-
Gently mix the reaction and incubate at room temperature (20-25°C) or 37°C. Reaction times can vary from 1 to 24 hours, depending on the reactants and their concentrations.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by RP-HPLC and mass spectrometry. The formation of the product will be indicated by a new peak with the expected mass of the conjugate.
-
-
Purification:
-
Once the reaction is complete, purify the peptide conjugate by RP-HPLC to remove any unreacted starting materials and byproducts.
-
-
Characterization:
-
Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.
-
Troubleshooting and Optimization
-
Low Coupling Efficiency of this compound: If coupling is inefficient, consider double coupling or using a more potent coupling reagent combination such as HCTU/DIPEA.
-
Poor Solubility of the Azide-Peptide: The Z-group can increase hydrophobicity. If the peptide is difficult to dissolve, consider using a co-solvent like DMSO or switching to a more hydrophilic protecting group for the Dap residue if the synthesis allows.
-
Slow SPAAC Reaction: To increase the reaction rate, you can increase the concentration of the reactants or gently warm the reaction mixture (e.g., to 37°C). Ensure the pH of the reaction buffer is optimal (typically around 7.4).
-
Side Reactions: Although SPAAC is highly bioorthogonal, ensure that the strained alkyne is stable under the reaction conditions and does not react with other functional groups in your system.
Conclusion
This compound is a versatile building block for the site-specific incorporation of an azide handle into peptides. The subsequent strain-promoted azide-alkyne cycloaddition provides a robust and efficient method for peptide labeling, cyclization, and bioconjugation. The protocols and data presented here offer a comprehensive guide for researchers to successfully apply this powerful bioorthogonal chemistry in their work.
References
- 1. kuscholarworks.ku.edu [kuscholarworks.ku.edu]
- 2. Collection - Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions - Organic Letters - Figshare [figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifetein.com [lifetein.com]
- 8. Click Chemistry for Cyclic Peptide Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition [mdpi.com]
- 10. Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labeling Peptides with Z-L-Dap(N3)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-L-Dap(N3)-OH is a versatile chemical reagent used to introduce a bioorthogonal azide (B81097) handle onto peptides. This modification is a cornerstone of "click chemistry," a suite of powerful and highly specific reactions that enable the precise covalent attachment of various functionalities to biomolecules. The azide group allows for two primary types of ligation reactions: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions facilitate the conjugation of peptides with a wide array of molecules, including fluorescent dyes, radiolabels, polyethylene (B3416737) glycol (PEG) chains, and other biomolecules for applications in drug development, molecular imaging, and diagnostics.[1][2]
This document provides detailed protocols for the incorporation of this compound into peptides, either during solid-phase peptide synthesis (SPPS) or by labeling the N-terminus of a pre-synthesized peptide. Additionally, a protocol for the subsequent CuAAC reaction to conjugate the azide-labeled peptide with an alkyne-containing molecule is described.
Data Presentation: Expected Yields and Efficiencies
The efficiency of peptide labeling and subsequent click chemistry reactions can be influenced by several factors, including the peptide sequence, reaction conditions, and purification methods. The following tables summarize expected yields based on literature reports for similar reactions.
Table 1: Expected Yields for Azide-Labeled Peptide Synthesis
| Synthesis Step | Description | Expected Yield Range (%) | Notes |
| Fmoc-SPPS | Incorporation of an azido-amino acid during solid-phase synthesis. | 70-95 | Yield is dependent on the coupling efficiency at each step and the overall length of the peptide. |
| N-terminal Labeling (On-Resin) | Coupling of this compound to the N-terminus of a resin-bound peptide. | 60-90 | Generally high-yielding due to the accessibility of the N-terminus. |
| N-terminal Labeling (Solution-Phase) | Coupling of this compound to a purified peptide in solution. | 50-85 | Yield can be affected by peptide solubility and purification challenges. |
Table 2: Reported Efficiencies for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Peptides
| Reaction Type | Description | Reported Efficiency/Yield (%) | Reference |
| Peptide-Peptide Conjugation | CuAAC reaction between an azide-functionalized peptide and an alkyne-functionalized peptide. | >95 (Conjugation Efficiency) | [3] |
| Peptide-Polymer Conjugation | CuAAC reaction to attach a polymer to a peptide. | ~75 (Substitution Ratio) | [3] |
| Azide-Rich Peptide Conjugation | CuAAC reaction of an azide-rich peptide with an alkyne-dendron. | 57 (Isolated Yield) | [4] |
| On-Bead Cyclization | Intramolecular CuAAC to form a cyclic peptide on a solid support. | 79-89 (Yield) | [5] |
Experimental Protocols
Protocol 1: Incorporation of an Azido-Amino Acid during Fmoc-SPPS
This protocol describes the incorporation of an Fmoc-protected version of L-Dap(N3)-OH (Fmoc-L-Dap(N3)-OH) into a peptide sequence using manual or automated solid-phase peptide synthesis.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids
-
Fmoc-L-Dap(N3)-OH
-
Coupling reagents: HBTU, HOBt
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection solution: 20% piperidine (B6355638) in DMF
-
Washing solvents: DMF, DCM, Methanol
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
In a separate tube, dissolve Fmoc-L-Dap(N3)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.[4]
-
-
Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents.
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group using 20% piperidine in DMF.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Protocol 2: N-terminal Labeling of a Peptide with this compound (On-Resin)
This protocol is for labeling the N-terminus of a peptide after its synthesis on a solid support.
Procedure:
-
Peptide Synthesis: Synthesize the desired peptide sequence on a solid support following a standard Fmoc-SPPS protocol, ensuring the final N-terminal Fmoc group is removed.
-
Coupling of this compound:
-
Prepare an activation solution of this compound (3 eq.), HBTU (2.9 eq.), HOBt (3 eq.), and DIEA (6 eq.) in DMF, as described in Protocol 1, Step 3.
-
Add the activated this compound solution to the resin-bound peptide.
-
Shake the reaction mixture for 2-4 hours at room temperature.
-
-
Washing: Wash the resin extensively with DMF and DCM.
-
Cleavage and Purification: Cleave the labeled peptide from the resin and purify as described in Protocol 1, Step 7, and Protocol 4.
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of the azide-labeled peptide with an alkyne-containing molecule.
Materials:
-
Azide-labeled peptide
-
Alkyne-containing molecule (e.g., a fluorescent dye with an alkyne handle)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Solvent: DMF or a mixture of water and a co-solvent like THF or DMSO
Procedure:
-
Dissolution: Dissolve the azide-labeled peptide and the alkyne-containing molecule (1.5 equivalents) in DMF.
-
Catalyst Preparation: Prepare fresh stock solutions of CuSO4 and sodium ascorbate in water.
-
Reaction Initiation: Add the CuSO4 solution (0.1 eq.) to the peptide/alkyne mixture, followed by the sodium ascorbate solution (0.5 eq.).
-
Reaction: Stir the reaction mixture at room temperature for 4-16 hours, protected from light if using a photosensitive dye.[4] The reaction progress can be monitored by LC-MS.
-
Purification: Purify the resulting triazole-linked peptide conjugate by RP-HPLC as described in Protocol 4.
Protocol 4: Purification by Reverse-Phase HPLC (RP-HPLC)
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile (B52724) in water with 0.1% TFA).
-
Chromatography:
-
Equilibrate a C18 RP-HPLC column with a polar mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% TFA).
-
Inject the peptide sample onto the column.
-
Elute the peptide using a linear gradient of increasing organic mobile phase (e.g., 5% to 65% acetonitrile over 30 minutes).
-
Monitor the elution profile at 220 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major product peak.
-
Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical HPLC and confirm the identity by mass spectrometry. Pool the pure fractions and lyophilize to obtain the final product as a white powder.
Visualizations
Caption: Workflow for peptide labeling with an azido-amino acid and subsequent CuAAC conjugation.
Caption: Application of an azide-labeled peptide for probing cell surface receptor interactions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azide-Rich Peptides via an On-Resin Diazotransfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07491H [pubs.rsc.org]
On-Resin Click Chemistry with Z-L-Dap(N3)-OH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Z-L-Dap(N3)-OH and its more commonly used Fmoc-protected analogue, Fmoc-L-Dap(N3)-OH, in on-resin click chemistry. This powerful technique allows for the site-specific modification of peptides, which is invaluable for a wide range of applications including drug development, peptide-drug conjugates, diagnostics, and the synthesis of cyclic peptides to enhance stability and bioactivity.
Introduction to On-Resin Click Chemistry with Azido-Amino Acids
Click chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), is a highly efficient and specific reaction used to form a stable triazole linkage between an azide (B81097) and a terminal alkyne.[1][2][3][4] Incorporating azido-functionalized amino acids, such as this compound or Fmoc-L-Dap(N3)-OH, into a peptide sequence during solid-phase peptide synthesis (SPPS) provides a versatile handle for subsequent modification. The on-resin approach, where the click reaction is performed while the peptide is still attached to the solid support, offers significant advantages in terms of purification and handling.[5][6]
The general workflow involves standard Fmoc-based SPPS to assemble the peptide chain, incorporating the azido-amino acid at the desired position. Following peptide elongation, the on-resin click reaction is performed with an alkyne-containing molecule. Finally, the modified peptide is cleaved from the resin and purified.
Key Applications
The use of this compound in on-resin click chemistry enables a variety of applications in research and drug development:
-
Peptide Cyclization: Creating cyclic peptides by reacting the azide side chain of Dap(N3) with an alkyne-functionalized amino acid within the same peptide sequence.[3][5][7] This can improve peptide stability, receptor affinity, and bioavailability.
-
Peptide-Drug Conjugates (PDCs): Attaching cytotoxic drugs, targeting ligands, or imaging agents to peptides for targeted delivery.
-
PEGylation: Modifying peptides with polyethylene (B3416737) glycol (PEG) to enhance their pharmacokinetic properties.
-
Fluorescent Labeling: Attaching fluorescent dyes for cellular imaging and tracking.
-
Bioconjugation: Linking peptides to other biomolecules such as proteins or nucleic acids.
Experimental Data
On-Resin Peptide Cyclization via CuAAC: A Quantitative Overview
The efficiency of on-resin CuAAC for peptide cyclization is influenced by several factors, including the catalyst system, solvent, and peptide sequence length. The following table summarizes data from a study on the on-resin cyclization of a model peptide, illustrating the impact of different reaction conditions on the yield of the cyclized monomer and the monomer-to-dimer (M:D) ratio.[5][8]
| Catalyst System | Base | Solvent | Reaction Time (h) | Total Yield (%) | Monomer:Dimer Ratio |
| CuI (1.5 eq) | 20% Piperidine (B6355638) | DMF | 18 | 87.4 | 8.6:1 |
| [Cu4I4(pip)4] (0.375 eq) | None | DMF | 18 | 89.2 | 7.5:1 |
| CuBr (1 eq) | 2,6-lutidine (10 eq), DIEA (10 eq) | DMSO | 18 | ~70 | Not Specified |
| CuI (0.5 eq) | Not Specified | DMF | Not Specified | Lower Yield | Primarily Dimer |
Data compiled from multiple sources for illustrative purposes.[2][5][8]
Influence of Peptide Length on Monomer vs. Dimer Formation in On-Resin Cyclization
Studies have shown that the length of the peptide chain is a critical determinant of whether intramolecular (monomer) or intermolecular (dimer) cyclization is favored.[5][7]
| Peptide Length (amino acids) | Predominant Product |
| < 6 | Cyclic Monomer |
| 6-8 | Cyclic Monomer |
| > 8 | Cyclic Dimer |
This is a general trend and can be influenced by the peptide sequence and reaction conditions.[5][7]
Experimental Protocols
General Workflow for On-Resin Peptide Synthesis and Click Modification
The following diagram outlines the general workflow for incorporating Fmoc-L-Dap(N3)-OH into a peptide and subsequent on-resin click modification.
Caption: General workflow for on-resin click chemistry.
Protocol 1: Incorporation of Fmoc-L-Dap(N3)-OH into a Peptide Sequence
This protocol describes the manual solid-phase synthesis of a peptide incorporating Fmoc-L-Dap(N3)-OH using a standard Fmoc/tBu strategy.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-L-Dap(N3)-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or HOBt
-
N,N-Diisopropylethylamine (DIEA)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Peptide synthesis vessel
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30-60 minutes in the peptide synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (4 equivalents relative to resin loading) with DIC (4 equivalents) and OxymaPure® (4 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Add DIEA (8 equivalents) to the reaction vessel.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Washing: Wash the resin as in step 3.
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence, using Fmoc-L-Dap(N3)-OH at the desired position.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2) and wash the resin (step 3).
Protocol 2: On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is adapted for the on-resin cyclization of a peptide containing both an azido (B1232118) and an alkyne functionality.[9]
Materials:
-
Peptide-resin with azide and alkyne functionalities
-
Copper(I) bromide (CuBr)
-
Ascorbic acid (0.1 M aqueous solution)
-
2,6-Lutidine
-
N,N-Diisopropylethylamine (DIEA)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Nitrogen gas
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM (10 mL/g of resin) for 10 minutes.
-
Solvent Degassing: Bubble nitrogen gas through DMSO (12 mL/g of resin) for at least 10 minutes to remove dissolved oxygen.
-
Catalyst Preparation: Dissolve CuBr (1 equivalent based on resin loading) completely in the degassed DMSO.
-
Reaction Setup:
-
Drain the DCM from the swollen resin.
-
Add the CuBr solution in DMSO to the resin.
-
Add the 0.1 M aqueous ascorbic acid solution (1 equivalent).
-
Add 2,6-lutidine (10 equivalents) and DIEA (10 equivalents).
-
-
Inert Atmosphere: Purge the reaction vessel with nitrogen gas for 5 minutes.
-
Reaction: Seal the vessel and shake gently at room temperature for 16-18 hours.
-
Washing:
-
Filter the resin and wash with Isopropanol/DMSO (5:3 v/v) (3x).
-
Wash with DMF (3x).
-
Wash with DCM (3x).
-
-
Drying: Dry the resin under vacuum before proceeding to cleavage.
Protocol 3: Cleavage and Deprotection
Materials:
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
-
Diethyl ether, cold
Procedure:
-
Cleavage Cocktail: Prepare a cleavage cocktail of 95% TFA, 2.5% H₂O, and 2.5% TIS.
-
Cleavage Reaction: Add the cleavage cocktail to the dry resin and agitate for 2-4 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Peptide Collection: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Drying: Dry the peptide pellet under vacuum.
Protocol 4: Purification and Analysis
Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Collect the fractions containing the desired product and lyophilize.
Analysis:
-
Purity Assessment: Analyze the purity of the final product by analytical RP-HPLC.
-
Identity Confirmation: Confirm the molecular weight of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).[10]
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship in choosing between the two main types of click chemistry reactions for peptide modification.
Caption: Decision tree for choosing a click chemistry reaction.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Click Reaction Yield | Incomplete resin swelling | Ensure adequate swelling of the resin in a suitable solvent (e.g., DCM, DMF) before adding reagents. |
| Inactive catalyst | Use a fresh source of Cu(I) or ensure efficient in situ reduction of Cu(II). Degas solvents to prevent oxidation of Cu(I). | |
| Steric hindrance | Increase reaction time or temperature. Consider using a longer linker on the alkyne-containing molecule. | |
| Side Product Formation | Dimerization/Oligomerization | For intramolecular cyclization, perform the reaction under high dilution conditions. Peptide length is a key factor (see Table 3.2). |
| Reduction of azide during cleavage | Avoid using thiol-based scavengers like DTT in the cleavage cocktail. Use TIS instead. | |
| Poor HPLC Purification | Peptide aggregation | Modify the mobile phase with organic modifiers like isopropanol or use a different column chemistry. |
| Co-elution of impurities | Optimize the HPLC gradient and/or use a different buffer system. |
References
- 1. researchgate.net [researchgate.net]
- 2. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry in Peptide-Based Drug Design [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07491H [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Peptide Cyclization and Cyclodimerization by CuI-Mediated Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. Azide-Rich Peptides via an On-Resin Diazotransfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solution-Phase Bioconjugation with Z-L-Dap(N3)-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the use of Z-L-Dap(N3)-OH, a versatile azido-containing amino acid, in solution-phase bioconjugation. This reagent is a powerful tool for a variety of applications, including peptide and protein labeling, drug targeting, and the development of novel biotherapeutics. The primary methods for bioconjugation with this compound are copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), strain-promoted azide-alkyne cycloaddition (SPAAC), and the Staudinger ligation.
Introduction to this compound Bioconjugation
This compound (N-α-benzyloxycarbonyl-L-α,β-diaminopropionic acid, β-azide) is a non-canonical amino acid that contains a bioorthogonal azide (B81097) group. This functional group allows for highly specific covalent modification of biomolecules in solution. The azide group is chemically inert in biological systems but can react selectively with an alkyne or a phosphine (B1218219) to form a stable conjugate. This chemoselectivity enables the precise labeling and engineering of peptides, proteins, and other biomolecules.[1]
The two main "click chemistry" reactions utilized for this compound are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a stable triazole linkage between an azide and a terminal alkyne, catalyzed by a copper(I) source. It is known for its high efficiency and reliability.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145) to react with the azide. The absence of a cytotoxic copper catalyst makes it particularly suitable for applications in living systems.
Additionally, this compound can participate in the Staudinger Ligation , a reaction between an azide and a phosphine to form an amide bond. This method is highly specific and proceeds under mild conditions.
Quantitative Data Summary
The efficiency of bioconjugation reactions with this compound can vary depending on the specific reaction conditions, the nature of the biomolecule, and the reaction partner. The following table summarizes typical yields for CuAAC and Staudinger ligation reactions involving azido-modified peptides.
| Bioconjugation Method | Reactants | Typical Yields | Notes |
| CuAAC | Azido-peptide + Alkyne-partner | >95% | Yields can exceed 98% with optimized conditions (e.g., increased catalyst concentration). For complex conjugations, such as with polymers, yields may be lower (43-55%). |
| Staudinger Ligation | Azido-peptide + Phosphinothioester | >90% (with Glycine) | Yields are significantly higher when the azide is adjacent to a sterically unhindered amino acid like glycine. |
| Staudinger Ligation | Azido-peptide + Phosphinothioester | <50% (with non-Glycyl residues) | Steric hindrance from bulkier amino acid side chains can reduce the reaction efficiency. Optimization of the phosphine reagent can improve yields to ~61%. |
Experimental Protocols
Incorporation of this compound into Peptides via Solid-Phase Peptide Synthesis (SPPS)
Materials:
-
Fmoc-protected amino acids
-
This compound (Fmoc-protected)
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS)
-
Water
Protocol:
-
Swell the Rink Amide resin in DMF for 30 minutes.
-
Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF.
-
Couple the first Fmoc-protected amino acid by dissolving it in DMF with HBTU and DIPEA and adding it to the resin. Allow the reaction to proceed for 2 hours.
-
Wash the resin with DMF.
-
Repeat the deprotection and coupling steps for each subsequent amino acid, including Fmoc-Z-L-Dap(N3)-OH, in the desired sequence.
-
After the final amino acid is coupled, perform a final Fmoc deprotection.
-
Cleave the peptide from the resin and remove side-chain protecting groups by treating with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.
-
Precipitate the peptide in cold diethyl ether, centrifuge to pellet the peptide, and wash with cold ether.
-
Dry the peptide and purify by reverse-phase HPLC.
-
Confirm the mass of the azido-peptide by mass spectrometry.
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
Azido-peptide (containing this compound)
-
Alkyne-functionalized molecule (e.g., a fluorescent dye, biotin, or drug molecule)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a Cu(I)-stabilizing ligand)
-
Phosphate-buffered saline (PBS) or other suitable buffer (pH 7.4)
Protocol:
-
Dissolve the azido-peptide in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Dissolve the alkyne-functionalized molecule in a compatible solvent (e.g., DMSO) and add it to the peptide solution in a 1.5 to 5-fold molar excess.
-
Prepare a fresh stock solution of copper(II) sulfate in water (e.g., 100 mM).
-
Prepare a fresh stock solution of sodium ascorbate in water (e.g., 500 mM).
-
If using THPTA, pre-mix the CuSO4 solution with a 5-fold molar excess of THPTA solution.
-
Add the copper sulfate solution (or the pre-mixed catalyst) to the peptide-alkyne mixture to a final concentration of 0.1-1 mM.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.
-
Incubate the reaction at room temperature for 1-4 hours with gentle mixing.
-
Monitor the reaction progress by HPLC or mass spectrometry.
-
Purify the resulting peptide conjugate using reverse-phase HPLC or size-exclusion chromatography to remove excess reagents and catalyst.
Protocol for Staudinger Ligation
Materials:
-
Azido-peptide (containing this compound)
-
Phosphinothioester-functionalized molecule
-
Aqueous buffer (e.g., PBS, pH 7.4) or a mixture of organic solvent and water (e.g., DMF/water)
Protocol:
-
Dissolve the azido-peptide in the chosen reaction buffer.
-
Dissolve the phosphinothioester-functionalized molecule in a compatible solvent and add it to the peptide solution in a 1.1 to 2-fold molar excess.
-
Ensure the final reaction mixture is well-dissolved. If necessary, add a co-solvent like DMF or DMSO.
-
Incubate the reaction at room temperature for 2-12 hours. The reaction time will depend on the steric hindrance around the azide and the specific phosphine reagent used.
-
Monitor the reaction progress by HPLC or mass spectrometry.
-
Upon completion, purify the peptide conjugate by reverse-phase HPLC to remove unreacted starting materials and the phosphine oxide byproduct.
Visualizations
Experimental Workflow
Caption: Workflow for bioconjugation and application in target identification.
Logical Relationship: Bioconjugation Options
References
Fluorescent Labeling of Proteins Using Z-L-Dap(N3)-OH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the site-specific fluorescent labeling of proteins in mammalian cells using the unnatural amino acid (UAA) Z-L-Dap(N3)-OH. This powerful technique leverages bioorthogonal click chemistry to conjugate fluorescent probes to a protein of interest with high specificity and efficiency, enabling advanced imaging and analysis for research and drug development.
Application Notes
The incorporation of unnatural amino acids into proteins offers a precise method for introducing novel chemical functionalities, such as the azide (B81097) group of this compound.[1][2] This azide moiety serves as a bioorthogonal handle, meaning it is chemically inert within the cellular environment but can react selectively with a corresponding probe.[3] This site-specific labeling approach provides several advantages over traditional methods like fluorescent protein fusions (e.g., GFP) or antibody-based labeling:
-
Minimal Perturbation: The small size of the UAA and the subsequent fluorescent probe minimizes potential disruption of the target protein's structure, function, and interactions.[3][4]
-
Site-Specific Labeling: Researchers can choose the exact location of the fluorescent label by introducing a specific codon at the desired position in the protein's gene.[4][5]
-
Versatility of Probes: A wide array of fluorescent dyes, biotin, or other probes equipped with a compatible reactive group (e.g., an alkyne) can be attached to the azide-modified protein.[6]
-
Advanced Imaging Compatibility: This method is well-suited for advanced imaging techniques, including super-resolution microscopy (e.g., STORM, STED) and single-molecule tracking, due to the use of bright and photostable organic fluorophores.[7]
The primary mechanism for labeling with this compound involves a two-step process. First, the gene of the protein of interest is mutated to include an amber stop codon (TAG) at the desired labeling site.[5][8] This modified gene is then expressed in cells along with an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA.[9] This engineered aaRS/tRNA pair specifically recognizes the amber codon and incorporates this compound into the protein during translation.[10] The second step is the bioorthogonal reaction, typically a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC), to attach a fluorescent probe containing a terminal alkyne or a strained alkyne, respectively.[5][6]
Quantitative Data Summary
The efficiency of UAA incorporation and subsequent fluorescent labeling is a critical parameter. While efficiencies can vary depending on the protein, the specific site of incorporation, and the expression system, the following table provides representative data on labeling efficiency and photostability that can be expected with this technique.
| Parameter | Typical Value | Method of Determination | Reference |
| UAA Incorporation Efficiency | 30 - 70% | Western Blot, Mass Spectrometry | [11] |
| Labeling Reaction Efficiency (SPAAC) | > 90% | In-gel Fluorescence, Flow Cytometry | [5] |
| Overall Labeling Efficiency | 25 - 65% | Fluorescence Microscopy, Flow Cytometry | [12] |
| Photostability (vs. EGFP) | 2-5x higher | Time-Lapse Imaging, Fluorescence Bleaching Assay | [7] |
| Signal-to-Noise Ratio | > 10 | Confocal Microscopy Image Analysis | [13] |
Experimental Protocols
This section provides detailed protocols for the site-specific fluorescent labeling of a target protein with this compound in mammalian cells.
Protocol 1: Genetic Incorporation of this compound
This protocol describes the steps to express a protein of interest containing this compound at a specific site.
Materials:
-
Mammalian expression vector containing the gene for the protein of interest (POI).
-
Plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair for this compound incorporation.
-
HEK293T cells (or other suitable mammalian cell line).
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin.
-
Opti-MEM I Reduced Serum Medium.
-
Transfection reagent (e.g., Lipofectamine 3000).
-
This compound.
-
Phosphate-buffered saline (PBS).
-
6-well cell culture plates.
-
Site-directed mutagenesis kit.
Procedure:
-
Site-Directed Mutagenesis: Introduce an amber stop codon (TAG) at the desired labeling site within the gene of your POI in the mammalian expression vector using a site-directed mutagenesis kit. Verify the mutation by DNA sequencing.[5]
-
Cell Seeding: Seed HEK293T cells in 6-well plates at a density of 2 x 10^5 cells per well in complete DMEM. Allow cells to adhere and reach 70-80% confluency.
-
Transfection:
-
For each well, prepare two tubes. In tube A, mix 2.5 µL of transfection reagent with 125 µL of Opti-MEM.
-
In tube B, mix 1 µg of the POI-TAG plasmid and 1 µg of the orthogonal aaRS/tRNA plasmid in 125 µL of Opti-MEM.
-
Combine the contents of tubes A and B, mix gently, and incubate for 15 minutes at room temperature.
-
Add the transfection complex dropwise to the cells.
-
-
UAA Incorporation: 24 hours post-transfection, replace the medium with fresh complete DMEM supplemented with 1 mM this compound.
-
Protein Expression: Incubate the cells for an additional 24-48 hours to allow for expression of the azide-modified protein.
Protocol 2: Fluorescent Labeling via SPAAC (Click Chemistry)
This protocol describes the labeling of the azide-modified protein with a fluorescent probe containing a strained alkyne (e.g., DBCO-dye).
Materials:
-
Cells expressing the azide-modified POI (from Protocol 1).
-
Fluorescent probe with a strained alkyne (e.g., DBCO-Cy5).
-
Dimethyl sulfoxide (B87167) (DMSO).
-
PBS.
-
Live-cell imaging medium.
Procedure:
-
Prepare Dye Solution: Prepare a 10 mM stock solution of the DBCO-functionalized fluorescent dye in DMSO.
-
Cell Washing: Gently wash the cells twice with pre-warmed PBS to remove residual media and unincorporated this compound.
-
Labeling Reaction: Dilute the DBCO-dye stock solution to a final concentration of 10-50 µM in pre-warmed live-cell imaging medium. Add the labeling medium to the cells.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in a cell culture incubator.
-
Washing: Wash the cells three times with pre-warmed PBS to remove excess fluorescent dye.
-
Imaging: The cells are now ready for fluorescence imaging. For live-cell imaging, replace the PBS with fresh live-cell imaging medium. For fixed-cell imaging, proceed with your standard fixation and mounting protocol.
Visualizations
Experimental Workflow
Caption: Workflow for fluorescent protein labeling using this compound.
GPCR Signaling Pathway Labeling
Caption: Labeled GPCR in a signaling cascade.
References
- 1. Unnatural amino acid mutagenesis of GPCRs using amber codon suppression and bioorthogonal labeling [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-Specific Labeling of Proteins Using Unnatural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 6. interchim.fr [interchim.fr]
- 7. Live cell single molecule tracking and localization microscopy of bioorthogonally labeled plasma membrane proteins - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Genetic incorporation of unnatural amino acids into proteins in mammalian cells | Springer Nature Experiments [experiments.springernature.com]
- 10. A straightforward approach for bioorthogonal labeling of proteins and organelles in live mammalian cells, using a short peptide tag - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Genetic code expansion to enable site‐specific bioorthogonal labeling of functional G protein‐coupled receptors in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of absolute labeling efficiency at the single-protein level - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bioorthogonal labeling of transmembrane proteins with non-canonical amino acids unveils masked epitopes in live neurons - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Precision in Proteomics: Z-L-Dap(N3)-OH for Site-Specific Protein Modification
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
In the dynamic fields of proteomics and drug development, the ability to modify proteins at specific sites with novel chemical functionalities is paramount. This capability opens avenues for creating sophisticated bioconjugates, antibody-drug conjugates (ADCs), and molecular probes to elucidate complex biological processes. Z-L-Dap(N3)-OH, an L-2,3-diaminopropionic acid derivative featuring a protected alpha-amino group (Z-cabenzyloxycarbonyl) and an azido (B1232118) group on the side chain, has emerged as a powerful tool for achieving precise, site-specific protein modification.
The integrated azide (B81097) moiety serves as a bioorthogonal handle, enabling covalent modification through highly efficient and specific "click chemistry" reactions, namely the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1] This document provides detailed application notes and experimental protocols for the incorporation of this compound into proteins and its subsequent modification, aimed at researchers, scientists, and professionals in drug development.
Key Applications
The site-specific incorporation of this compound facilitates a multitude of applications in research and therapeutic development:
-
Antibody-Drug Conjugates (ADCs): The azide handle allows for the precise attachment of cytotoxic drugs to monoclonal antibodies, ensuring a defined drug-to-antibody ratio (DAR) and enhancing therapeutic efficacy and safety.
-
Bioconjugation: Fluorescent dyes, biotin, polyethylene (B3416737) glycol (PEG), or other labels can be attached to proteins for imaging, purification, and diagnostic purposes.[2]
-
Protein-Protein Interaction Studies: Photo-crosslinkers can be introduced to capture transient protein-protein interactions within a cellular context.
-
Enzyme Engineering: The introduction of novel functional groups can be used to modulate enzyme activity, stability, and substrate specificity.
Quantitative Data Summary
The efficiency of incorporating unnatural amino acids and the subsequent bioorthogonal reactions are critical for successful protein modification. The following tables provide representative quantitative data for azido-amino acid incorporation and click chemistry reactions, which can serve as a benchmark for experiments involving this compound.
Table 1: Representative Efficiency of Azido-Amino Acid Incorporation
| Incorporation Method | Host System | Typical Incorporation Efficiency (%) | Reference |
| Genetic Code Expansion | E. coli | 50 - 95% | [3] |
| Genetic Code Expansion | Mammalian Cells | 10 - 60% | [4] |
| Solid-Phase Peptide Synthesis | N/A | >95% | [5] |
Table 2: Representative Yields of Bioorthogonal Click Chemistry Reactions on Proteins
| Reaction Type | Conditions | Typical Yield (%) | Reference |
| CuAAC | Aqueous buffer, Cu(I) catalyst, ligand | >90% | [6] |
| SPAAC | Aqueous buffer, cyclooctyne (B158145) reagent | >80% | [7][8] |
Experimental Protocols
Two primary methodologies are employed for the site-specific incorporation of this compound into proteins: Solid-Phase Peptide Synthesis (SPPS) for synthetic peptides and smaller proteins, and Genetic Code Expansion for recombinant protein production in cellular systems.
Protocol 1: Incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual Fmoc/tBu-based solid-phase synthesis of a model peptide containing this compound.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids
-
This compound
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and HBTU/HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the deprotected resin and shake for 2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
Wash the resin with DMF and DCM.
-
-
Incorporation of this compound:
-
Follow the same coupling procedure as in step 3, using this compound instead of an Fmoc-protected amino acid.
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.
-
Dry the crude peptide.
-
-
Purification: Purify the crude peptide by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry. The incorporation of this compound will result in a specific mass shift.
Protocol 2: Site-Specific Incorporation of this compound via Genetic Code Expansion in E. coli
This protocol outlines the general steps for incorporating this compound into a target protein in E. coli using an engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid for the target protein with an in-frame amber stop codon (TAG) at the desired modification site.
-
Plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA (e.g., a pEVOL plasmid).[9][10]
-
This compound
-
LB medium and appropriate antibiotics
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside) for induction
-
Arabinose for induction of the aaRS/tRNA plasmid (if using a pEVOL-based system)
Procedure:
-
Transformation: Co-transform the E. coli expression strain with the target protein plasmid and the orthogonal aaRS/tRNA plasmid. Plate on LB agar (B569324) containing the appropriate antibiotics and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into LB medium with antibiotics and grow overnight at 37°C with shaking.
-
Expression Culture:
-
Inoculate a larger volume of LB medium with the overnight starter culture.
-
Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
-
Induction:
-
Add this compound to the culture to a final concentration of 1-2 mM.
-
Induce the expression of the orthogonal aaRS/tRNA pair by adding arabinose (e.g., 0.02% w/v).
-
Induce the expression of the target protein by adding IPTG (e.g., 0.5 mM).
-
-
Protein Expression: Incubate the culture at a reduced temperature (e.g., 18-25°C) overnight with shaking to allow for protein expression and incorporation of the unnatural amino acid.
-
Cell Harvest and Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a suitable lysis buffer and lyse the cells (e.g., by sonication or high-pressure homogenization).
-
Clarify the lysate by centrifugation.
-
-
Protein Purification: Purify the target protein from the soluble lysate using an appropriate chromatography method (e.g., affinity chromatography based on a His-tag).
-
Characterization:
-
Confirm the expression of the full-length protein by SDS-PAGE and Western blotting.
-
Verify the incorporation of this compound by mass spectrometry, which will show a characteristic mass shift in the modified protein or its tryptic peptides.
-
Protocol 3: Bioorthogonal Labeling of Azide-Modified Proteins via CuAAC
This protocol describes the labeling of a protein containing this compound with an alkyne-functionalized molecule (e.g., a fluorescent dye) using a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[11]
Materials:
-
Azide-modified protein (in a suitable buffer, e.g., PBS)
-
Alkyne-functionalized probe (e.g., alkyne-fluorophore)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Reducing agent: Sodium ascorbate
-
Copper-chelating ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Degassed buffer
Procedure:
-
Prepare Reagents:
-
Prepare stock solutions of CuSO₄, sodium ascorbate, and the ligand in a degassed buffer.
-
Prepare a stock solution of the alkyne-probe in a suitable solvent (e.g., DMSO).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified protein with the alkyne-probe.
-
Add the copper-chelating ligand.
-
Add CuSO₄.
-
Initiate the reaction by adding freshly prepared sodium ascorbate.
-
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours. Protect from light if using a fluorescent probe.
-
Purification: Remove excess reagents and purify the labeled protein using a suitable method, such as size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
Analysis: Analyze the labeling efficiency by SDS-PAGE with in-gel fluorescence scanning (if a fluorescent probe was used) and by mass spectrometry to confirm the covalent modification.
Visualizing the Workflows
To aid in understanding the experimental processes, the following diagrams illustrate the key workflows.
Caption: Workflow for Solid-Phase Peptide Synthesis with this compound.
Caption: Workflow for Genetic Code Expansion with this compound.
Caption: Workflow for Bioorthogonal Labeling via CuAAC.
References
- 1. researchgate.net [researchgate.net]
- 2. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell-free co-production of an orthogonal transfer RNA activates efficient site-specific non-natural amino acid incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genetic Code Expansion: Recent Developments and Emerging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. mdpi.com [mdpi.com]
- 7. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 8. Non-canonical amino acid labeling in proteomics and biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase-tRNA pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. interchim.fr [interchim.fr]
Application Notes & Protocols: Synthesis of Peptide-Drug Conjugates with Z-L-Dap(N3)-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of peptide-drug conjugates (PDCs) utilizing the azide-containing amino acid, Z-L-Dap(N3)-OH. The protocols detailed below leverage the principles of solid-phase peptide synthesis (SPPS) and bioorthogonal "click chemistry" to enable the precise and efficient conjugation of therapeutic agents to peptide scaffolds.
Introduction to Peptide-Drug Conjugates and this compound
Peptide-drug conjugates (PDCs) represent a promising therapeutic modality, combining the high target specificity of peptides with the potent cytotoxic or therapeutic effects of small molecule drugs.[1][2] This targeted delivery approach can enhance drug efficacy while minimizing off-target toxicity. A critical component in the design of PDCs is the linker, which connects the peptide to the drug. The use of unnatural amino acids with bioorthogonal functionalities, such as this compound, offers a robust strategy for site-specific drug conjugation.
This compound is a derivative of L-diaminopropionic acid where the side-chain amine is functionalized with an azide (B81097) group (N3) and the alpha-amine is protected with a benzyloxycarbonyl (Z) group. The azide group serves as a chemical handle for "click chemistry," a set of highly efficient and specific reactions.[3] This allows for the conjugation of an alkyne-modified drug to the peptide after its synthesis and purification, ensuring a homogenous product with a defined drug-to-peptide ratio.
The primary method of conjugation facilitated by the azide group is the Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC), which forms a stable triazole linkage.[4][5][6] An alternative, copper-free approach is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), which is particularly useful for conjugations involving sensitive biological molecules where copper toxicity is a concern.[3][5][7]
Experimental Overview
The overall workflow for synthesizing a peptide-drug conjugate using an azide-containing amino acid involves several key stages. The process begins with the synthesis of the peptide on a solid support, incorporating the azide functionality at a specific position. This is followed by cleavage and purification of the azide-modified peptide. The final step is the conjugation of this peptide to an alkyne-modified drug via click chemistry.
References
- 1. Peptide-Drug Conjugates: An Emerging Direction for the Next Generation of Peptide Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide-Drug Conjugates: An Emerging Direction for the Next Generation of Peptide Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jpt.com [jpt.com]
- 6. academic.oup.com [academic.oup.com]
- 7. lifetein.com [lifetein.com]
Application Notes and Protocols for Studying Protein-Protein Interactions Using Z-L-Dap(N3)-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Z-L-Dap(N3)-OH, a versatile chemical probe, for the investigation of protein-protein interactions (PPIs). This document outlines the core principles, detailed experimental protocols, and data interpretation strategies for two primary applications: Activity-Based Protein Profiling (ABPP) of caspases and photo-crosslinking for the capture of interacting proteins.
Introduction to this compound
This compound, or N-benzyloxycarbonyl-L-α,β-diaminopropionic acid with an azide (B81097) group on the β-amino group, is a valuable tool in chemical biology and proteomics. Its utility stems from the presence of an azide (N3) moiety, which serves as a bioorthogonal handle for "click" chemistry reactions. This allows for the specific and efficient covalent labeling of molecules of interest in complex biological systems. The two most common click chemistry reactions employed are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[1] These reactions are highly specific and can be performed under biocompatible conditions, making them ideal for studying biological processes.
This compound can be incorporated into peptides, transforming them into powerful probes for studying enzyme activity and identifying protein interaction partners.
Application 1: Activity-Based Protein Profiling of Caspase-3
One of the key applications of this compound is in the generation of activity-based probes (ABPs) for studying caspases, a family of proteases central to apoptosis (programmed cell death). By incorporating this compound into a peptide sequence recognized by a specific caspase, such as the DEVD motif for caspase-3, a highly selective probe can be created. This probe can then be used to label and identify active caspases in cell lysates or even in living cells.
Signaling Pathway: Caspase-3 Activation in Apoptosis
Caspase-3 is a key executioner caspase in the apoptotic pathway. It is activated by initiator caspases like caspase-8 and caspase-9, which are themselves activated by extrinsic (death receptor-mediated) and intrinsic (mitochondrial) signals, respectively. Once activated, caspase-3 cleaves a wide range of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Experimental Workflow: ABPP for Caspase-3
The general workflow for using a this compound-based probe for caspase-3 profiling involves synthesizing a peptide probe, incubating it with a biological sample, performing a click reaction to attach a reporter tag, and then analyzing the labeled proteins.
Detailed Protocol: Caspase-3 Activity Profiling
This protocol provides a method for synthesizing a caspase-3 activity-based probe and using it to label active caspase-3 in apoptotic cell lysates.
Materials:
-
Fmoc-Dap(N3)-OH
-
Fmoc-protected amino acids (Asp(OtBu), Glu(OtBu), Val)
-
Rink Amide resin
-
Coupling reagents (e.g., HBTU, DIEA)
-
Piperidine in DMF (20%)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)
-
Alkyne-biotin or alkyne-fluorophore
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris-HCl buffer
-
Cell lysis buffer (e.g., RIPA buffer)
-
Apoptosis-inducing agent (e.g., staurosporine)
-
Streptavidin beads
-
SDS-PAGE reagents
-
Fluorescence scanner or Western blot imaging system
-
Mass spectrometer
Procedure:
-
Probe Synthesis:
-
Synthesize the peptide Ac-DEVD-Dap(N3)-OH on Rink Amide resin using standard Fmoc solid-phase peptide synthesis (SPPS).
-
Cleave the peptide from the resin and deprotect the side chains using a TFA cocktail.
-
Purify the crude peptide by reverse-phase HPLC.
-
Confirm the identity and purity of the probe by mass spectrometry.
-
-
Induction of Apoptosis and Cell Lysis:
-
Culture cells (e.g., Jurkat or HeLa) to the desired confluency.
-
Induce apoptosis by treating the cells with an appropriate agent (e.g., 1 µM staurosporine (B1682477) for 3-4 hours).
-
Harvest the cells and prepare a cell lysate using a suitable lysis buffer.
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
-
Probe Labeling:
-
Incubate the apoptotic cell lysate (e.g., 50 µg of total protein) with the Ac-DEVD-Dap(N3)-OH probe (final concentration 1-10 µM) for 30-60 minutes at 37°C.
-
As a negative control, pre-incubate a sample of the lysate with a pan-caspase inhibitor (e.g., Z-VAD-FMK) before adding the probe.
-
-
Click Chemistry Reaction:
-
To the labeled lysate, add the following components for the CuAAC reaction:
-
Alkyne-biotin or alkyne-fluorophore (final concentration 50-100 µM)
-
Freshly prepared sodium ascorbate (final concentration 1 mM)
-
CuSO4 (final concentration 100 µM)
-
-
Incubate the reaction mixture for 1 hour at room temperature.
-
-
Analysis:
-
For fluorescence imaging: Add SDS-PAGE loading buffer to the reaction mixture, run the samples on an SDS-PAGE gel, and visualize the labeled proteins using a fluorescence scanner.
-
For mass spectrometry:
-
Enrich the biotinylated proteins using streptavidin beads.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Perform on-bead or in-solution tryptic digestion of the enriched proteins.
-
Analyze the resulting peptides by LC-MS/MS to identify the labeled proteins.
-
-
| Probe Concentration (µM) | Apoptotic Lysate | Control Lysate |
| 1 | ++ | - |
| 5 | +++ | - |
| 10 | ++++ | +/- |
| Z-VAD-FMK + 10 | - | - |
Application 2: Photo-Crosslinking to Identify Protein-Protein Interactions
A more advanced application of this compound involves its conversion into a photo-crosslinking agent. This is achieved by chemically modifying the azide group into a photoactivatable group, such as a diazirine. The resulting photo-probe can be incorporated into a bait protein or peptide. Upon exposure to UV light, the diazirine generates a highly reactive carbene that covalently crosslinks to any nearby interacting proteins. These crosslinked complexes can then be isolated and identified by mass spectrometry.
Logical Relationship: From Azide to Photo-Crosslinker
The conversion of the azide in this compound to a photo-crosslinker is a key chemical step that expands its utility for studying PPIs. While direct photoactivation of aryl azides is possible, converting the aliphatic azide to a more efficient and versatile photo-crosslinker like a diazirine is a common strategy.
Experimental Workflow: Photo-Crosslinking and PPI Identification
The workflow for photo-crosslinking experiments involves incorporating the photo-probe into a biological system, initiating crosslinking with UV light, and then identifying the captured proteins.
Detailed Protocol: Photo-Crosslinking for PPI Identification
This protocol outlines the general steps for using a Z-L-Dap-derived photo-probe to identify protein interaction partners.
Materials:
-
Z-L-Dap-diazirine derivative (synthesized from this compound)
-
Bait protein or peptide of interest
-
Cell lysate or purified protein mixture containing potential interaction partners
-
UV lamp (e.g., 365 nm)
-
Affinity purification reagents (e.g., antibodies, streptavidin beads if the probe is biotinylated)
-
SDS-PAGE reagents
-
Mass spectrometer
Procedure:
-
Synthesis of the Photo-Probe:
-
Synthesize a diazirine-containing amino acid from this compound. This is a multi-step organic synthesis that typically involves the reaction of an aldehyde or ketone with ammonia (B1221849) and an oxidizing agent to form the diaziridine, followed by oxidation to the diazirine. The specifics of this synthesis would need to be adapted from published chemical literature.
-
Incorporate this photoactivatable amino acid into the bait peptide or protein using SPPS or in vivo through genetic code expansion.
-
-
Incubation with a Biological Sample:
-
Incubate the photo-probe-containing bait with the biological sample (e.g., cell lysate) to allow for the formation of non-covalent protein complexes.
-
-
Photo-Crosslinking:
-
Expose the sample to UV light (e.g., 365 nm) for a specified period (typically 5-30 minutes) on ice to initiate crosslinking.
-
-
Isolation and Enrichment of Crosslinked Complexes:
-
If the photo-probe contains an affinity tag (e.g., biotin), enrich the crosslinked complexes using the appropriate affinity resin (e.g., streptavidin beads).
-
Alternatively, if the bait protein has an affinity tag (e.g., His-tag, FLAG-tag), use the corresponding affinity resin for enrichment.
-
-
Mass Spectrometry Analysis:
-
Elute the enriched protein complexes and separate them by SDS-PAGE.
-
Excise the protein bands corresponding to the crosslinked complexes.
-
Perform in-gel tryptic digestion.
-
Analyze the resulting peptides by LC-MS/MS to identify the proteins present in the crosslinked complexes.
-
| Bait Protein | Interacting Protein Candidate | Mascot Score | Sequence Coverage (%) |
| Protein X | Protein Y | 250 | 35 |
| Protein X | Protein Z | 180 | 25 |
| Control (no UV) | - | < 50 | - |
Conclusion
This compound is a highly adaptable chemical tool for the study of protein-protein interactions. Its azide functionality allows for its use in activity-based protein profiling, particularly for enzymes like caspases, through the straightforward application of click chemistry. Furthermore, with appropriate chemical modification, it can be converted into a powerful photo-crosslinking agent for the in situ capture and subsequent identification of protein interaction partners. The protocols and workflows provided here offer a solid foundation for researchers to design and execute experiments aimed at elucidating the complex networks of protein interactions that govern cellular processes.
References
Application Note: Quantitative Analysis of Z-L-Dap(N3)-OH Labeled Peptides by LC-MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the sensitive and specific quantitative analysis of peptides labeled with the bioorthogonal amino acid Z-L-Dap(N3)-OH (Nα-benzyloxycarbonyl-L-β-azidoalanine). The incorporation of an azide (B81097) group into peptides enables powerful applications through "click chemistry," allowing for the attachment of various reporter tags for visualization, enrichment, and improved mass spectrometric detection. This document outlines the complete workflow, from sample preparation and click chemistry functionalization to liquid chromatography-mass spectrometry (LC-MS) analysis and data interpretation.
Introduction
The ability to chemically label and detect peptides and proteins is crucial for understanding complex biological systems and for the development of new therapeutics. Bioorthogonal chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," has become a powerful tool in chemical biology and proteomics. The incorporation of non-canonical amino acids containing azide moieties, such as this compound, into peptides allows for covalent and highly specific modification with alkyne-containing probes.
This method facilitates a range of applications, including:
-
Activity-Based Protein Profiling (ABPP): Identifying enzyme activities and inhibitor targets in complex proteomes.[1]
-
Protein Visualization: Attaching fluorescent dyes to track protein localization and dynamics.
-
Protein Enrichment: Using affinity tags like biotin (B1667282) for the pull-down and identification of low-abundance proteins.[1]
-
Improved Quantitation: Introducing stable isotope tags for relative and absolute quantification in quantitative proteomics workflows.[2][3]
This note provides a comprehensive guide for researchers utilizing this compound labeled peptides, with detailed protocols for subsequent LC-MS analysis.
Principle of the Method
The overall workflow is based on two key stages: the selective labeling of the azido-peptide via click chemistry and the subsequent analysis by high-resolution LC-MS/MS. The azide group on the Dap residue serves as a chemical handle. It reacts specifically with an alkyne-functionalized reporter molecule (e.g., an alkyne-biotin or alkyne-dye) to form a stable triazole linkage. This tagged peptide can then be enriched and is readily detectable by mass spectrometry. Quantitative analysis is often achieved by using stable isotope-labeled internal standards or isobaric tags.[2][4]
Experimental Protocols
These protocols provide a framework for the analysis of peptides already synthesized to contain the this compound residue.
Protocol 1: Click Chemistry Labeling with an Alkyne-Biotin Probe
This protocol describes the attachment of a biotin affinity tag to the azido-peptide for subsequent enrichment.
Materials:
-
Azido-peptide sample (dissolved in a compatible buffer like PBS or Tris)
-
Alkyne-Biotin conjugate (e.g., Biotin-PEG4-Alkyne)
-
Copper(II) Sulfate (CuSO₄) solution (50 mM in water)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (50 mM in water, freshly prepared)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) ligand (10 mM in DMSO)
-
HPLC-grade water and acetonitrile[5]
Procedure:
-
In a microcentrifuge tube, combine the following in order:
-
Azido-peptide sample (e.g., 50 µL of a 1 mg/mL solution)
-
Alkyne-Biotin solution (to a final concentration of 100 µM)
-
TBTA solution (to a final concentration of 100 µM)
-
CuSO₄ solution (to a final concentration of 1 mM)
-
-
Initiate the reaction by adding the freshly prepared TCEP solution to a final concentration of 1 mM.
-
Vortex the mixture gently and incubate at room temperature for 1-2 hours, protected from light.
-
The resulting biotinylated peptide solution is now ready for enrichment or direct analysis after cleanup.
Protocol 2: Sample Cleanup and Enrichment
For complex samples, enrichment of the biotin-tagged peptides is necessary to reduce complexity and increase the signal of the target peptides.[6][7]
Materials:
-
Streptavidin-coated magnetic beads
-
Wash Buffer 1 (e.g., 1% SDS in PBS)
-
Wash Buffer 2 (e.g., 8 M Urea in 100 mM Tris-HCl, pH 8.0)
-
Wash Buffer 3 (e.g., 20% Acetonitrile in PBS)
-
Elution Buffer (e.g., 80% Acetonitrile, 0.2% Formic Acid)
-
C18 spin tips for final desalting[6]
Procedure:
-
Bead Preparation: Resuspend the streptavidin magnetic beads and wash them twice with Wash Buffer 1 according to the manufacturer's protocol.
-
Binding: Add the click reaction mixture from Protocol 1 to the washed beads. Incubate for 1 hour at room temperature with gentle rotation to allow the biotinylated peptides to bind.
-
Washing: Place the tube on a magnetic stand to capture the beads. Sequentially wash the beads to remove non-specifically bound proteins:
-
Twice with Wash Buffer 1.
-
Twice with Wash Buffer 2.
-
Twice with Wash Buffer 3.
-
Twice with HPLC-grade water.
-
-
Elution: Add Elution Buffer to the beads and incubate for 10 minutes at room temperature. Collect the supernatant containing the enriched peptides. Repeat the elution step and combine the supernatants.
-
Desalting: Dry the eluted sample in a vacuum centrifuge. Reconstitute in a small volume of 0.1% formic acid and desalt using a C18 spin tip according to the manufacturer's instructions. The sample is now ready for LC-MS analysis.[6]
Protocol 3: LC-MS/MS Analysis
This protocol provides a general starting point for LC-MS/MS analysis. Parameters should be optimized for the specific instrument and peptide of interest.
Procedure:
-
Reconstitution: Reconstitute the final, desalted peptide sample in the LC mobile phase A (e.g., 98% water, 2% acetonitrile, 0.1% formic acid).
-
Injection: Inject the sample onto the LC system.
-
Chromatography & Mass Spectrometry: Perform the separation and MS analysis using the parameters outlined in Tables 1 and 2. The mass spectrometer should be operated in a data-dependent acquisition (DDA) mode, where the most intense precursor ions in an MS1 scan are selected for fragmentation (MS/MS).[6]
Data Presentation
Quantitative data should be clearly organized. The following tables provide examples of typical parameters and performance data.
Table 1: Example Liquid Chromatography (LC) Parameters
| Parameter | Setting |
| LC System | High-Pressure or Ultra-High-Pressure LC (HPLC/UHPLC) System |
| Column | C18 Reversed-Phase (e.g., 150 mm x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water[5] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[5] |
| Flow Rate | 300 µL/min |
| Column Temp. | 40 °C |
| Gradient | 5-40% B over 30 min; 40-95% B over 5 min; hold at 95% B for 5 min |
Table 2: Example Mass Spectrometry (MS) Parameters
| Parameter | Setting |
| Mass Spectrometer | High-Resolution Orbitrap or Q-TOF Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS1 Resolution | 60,000 |
| MS1 Scan Range | 350 - 1800 m/z |
| MS/MS Activation | Higher-energy Collisional Dissociation (HCD) |
| MS/MS Resolution | 15,000 |
| Data Acquisition | Data-Dependent Acquisition (Top 10 precursors) |
| Precursor Charge | 2-5 |
Table 3: Example Quantitative Performance Data (Hypothetical Data)
This table illustrates typical performance characteristics for a quantitative assay using a stable isotope-labeled internal standard.
| Parameter | Result |
| Linear Range | 10 ng/mL - 5000 ng/mL |
| Lower Limit of Quant. | 10 ng/mL |
| Correlation Coeff. (r²) | > 0.995 |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | 85 - 115% |
Conclusion
The use of this compound as a bioorthogonal handle in peptides provides a versatile and powerful platform for a wide range of proteomic studies. The combination of specific click chemistry labeling with sensitive LC-MS/MS analysis enables robust identification and quantification of target peptides from complex biological matrices. The protocols and guidelines presented in this application note offer a solid foundation for researchers to successfully implement this advanced analytical strategy in their work.
References
- 1. Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design [mdpi.com]
- 2. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UWPR [proteomicsresource.washington.edu]
- 4. benchchem.com [benchchem.com]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Z-L-Dap(N3)-OH Modified Proteins by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of unnatural amino acids into proteins is a powerful tool for protein engineering and the development of novel protein therapeutics. Z-L-Dap(N3)-OH, an azide-containing amino acid, is a valuable building block that, once incorporated into a protein's structure, provides a bioorthogonal handle for "click" chemistry. This allows for the precise attachment of a wide variety of functionalities, including imaging agents, polyethylene (B3416737) glycol (PEG), and cytotoxic drugs for antibody-drug conjugates (ADCs).
Following the expression and modification of a protein with this compound, a crucial step is the purification of the modified protein from a complex mixture of unreacted protein, reagents, and other cellular components. High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is a high-resolution purification technique well-suited for this purpose. RP-HPLC separates proteins based on their hydrophobicity, offering excellent resolving power to isolate the desired modified protein with high purity.
These application notes provide a comprehensive overview and detailed protocols for the purification of this compound modified proteins using RP-HPLC.
Principle of Purification
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) separates molecules based on their hydrophobic character. The stationary phase is nonpolar (e.g., silica (B1680970) particles chemically modified with C4, C8, or C18 alkyl chains), while the mobile phase is polar (typically a mixture of water and an organic solvent like acetonitrile).
Proteins are loaded onto the column in a mobile phase with a low organic solvent concentration, causing them to bind to the hydrophobic stationary phase. A gradient of increasing organic solvent concentration is then applied. As the mobile phase becomes more nonpolar, the hydrophobic interactions between the protein and the stationary phase are disrupted, and the proteins elute. Proteins with greater surface hydrophobicity will be retained longer and elute at a higher organic solvent concentration. The incorporation of the this compound moiety can slightly alter the hydrophobicity of the protein, allowing for its separation from the unmodified counterpart.
Experimental Workflow
The overall workflow for the purification of a this compound modified protein is depicted below.
Detailed Experimental Protocols
Protocol 1: Sample Preparation for RP-HPLC
Objective: To prepare the crude this compound modified protein sample for HPLC purification by removing particulates and ensuring compatibility with the HPLC mobile phase.
Materials:
-
Crude protein solution (e.g., cell lysate, in vitro reaction mixture)
-
Binding Buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
HPLC Mobile Phase A (e.g., 0.1% Trifluoroacetic Acid (TFA) in water)
-
Centrifuge
-
0.22 µm or 0.45 µm syringe filters
-
Dialysis tubing or centrifugal ultrafiltration units (optional)
Procedure:
-
Clarification:
-
Centrifuge the crude protein solution at 10,000 x g for 20 minutes at 4°C to pellet insoluble material and cell debris.
-
Carefully collect the supernatant.
-
-
Filtration:
-
Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter to remove any remaining fine particulates that could clog the HPLC column.
-
-
Buffer Exchange (Optional but Recommended):
-
If the buffer composition of the sample is incompatible with the HPLC mobile phase (e.g., contains high salt concentrations or interfering substances), perform a buffer exchange.
-
This can be achieved through dialysis against HPLC Mobile Phase A or by using centrifugal ultrafiltration units to concentrate and dilute the sample into Mobile Phase A.
-
-
Final Preparation:
-
Determine the protein concentration of the prepared sample using a standard protein assay (e.g., BCA or Bradford).
-
Store the prepared sample at 4°C if it will be used immediately, or at -80°C for long-term storage.
-
Protocol 2: RP-HPLC Purification of this compound Modified Protein
Objective: To purify the this compound modified protein from the prepared sample using reversed-phase HPLC.
Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, UV detector, and fraction collector.
-
Reversed-phase column suitable for protein separation (e.g., C4, C8, or C18 with a wide pore size of ~300 Å).
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Prepared protein sample from Protocol 1.
Procedure:
-
System Preparation:
-
Degas both Mobile Phase A and Mobile Phase B.
-
Install the appropriate reversed-phase column.
-
Purge the HPLC pumps with their respective mobile phases.
-
-
Column Equilibration:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate appropriate for the column dimensions (e.g., 1 mL/min for a 4.6 mm ID column) for at least 5-10 column volumes, or until a stable baseline is achieved.
-
-
Sample Injection:
-
Inject the prepared protein sample onto the equilibrated column. The optimal sample load will depend on the column dimensions and the concentration of the target protein.
-
-
Gradient Elution:
-
Elute the bound proteins using a linear gradient of increasing Mobile Phase B. A typical gradient for protein purification is as follows:
-
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0-5 | 95 | 5 |
| 5-65 | 5 to 65 (linear gradient) | 35 to 95 (linear gradient) |
| 65-70 | 65 to 5 (linear gradient) | 95 to 5 (linear gradient) |
| 70-80 | 95 | 5 |
-
Detection and Fraction Collection:
-
Monitor the column eluate using a UV detector at 214 nm and 280 nm.
-
Collect fractions corresponding to the protein peaks of interest using a fraction collector.
-
-
Post-Purification:
-
Pool the fractions containing the purified this compound modified protein based on the chromatogram.
-
The collected fractions can be lyophilized to remove the mobile phase and stored at -80°C.
-
Data Presentation
The following tables provide representative quantitative data that may be obtained during the purification of a this compound modified protein.
Table 1: HPLC Operating Parameters
| Parameter | Value |
| Column | C4 Reversed-Phase, 5 µm, 300 Å, 4.6 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm and 280 nm |
| Column Temperature | 30°C |
| Injection Volume | 100 µL |
Table 2: Representative Purification Summary
| Purification Step | Total Protein (mg) | Target Protein (mg) | Purity (%) | Yield (%) |
| Clarified Lysate | 100 | 5.0 | 5 | 100 |
| RP-HPLC Pool | 4.5 | 4.2 | >95 | 84 |
Note: These values are illustrative and will vary depending on the specific protein, expression levels, and modification efficiency.
Post-Purification Analysis and Quality Control
Following purification, it is essential to assess the purity, identity, and quantity of the this compound modified protein.
Purity Assessment
-
SDS-PAGE: Analyze the pooled fractions by SDS-PAGE to visualize the purity of the protein and estimate its molecular weight.
-
Analytical RP-HPLC: Inject a small aliquot of the purified fraction onto an analytical RP-HPLC column to assess purity by peak integration.
Identity Verification
-
Mass Spectrometry: Use techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) to confirm the molecular weight of the purified protein. The mass should correspond to the theoretical mass of the protein with the incorporated this compound.
Quantification
-
UV Absorbance: If the extinction coefficient of the protein is known, measure the absorbance at 280 nm.
-
Colorimetric Assays: Use standard protein quantification assays such as the Bicinchoninic Acid (BCA) assay or the Bradford assay.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Poor Resolution | - Gradient is too steep.- Inappropriate column chemistry. | - Decrease the gradient slope (e.g., %B/min).- Try a different column (e.g., C8 or C18 if using C4). |
| Peak Tailing | - Column degradation.- Secondary interactions with the stationary phase. | - Use a new column.- Adjust the mobile phase pH or try a different ion-pairing agent. |
| Low Recovery | - Protein precipitation on the column.- Irreversible binding to the stationary phase. | - Reduce the sample load.- Use a less hydrophobic stationary phase (e.g., C4 instead of C18).- Add a small percentage of isopropanol (B130326) to Mobile Phase B. |
| No Peak Detected | - Protein did not elute.- Detector issue. | - Extend the gradient to a higher percentage of organic solvent.- Ensure the detector lamp is on and functioning correctly. |
Logical Relationships in Method Development
The process of optimizing an HPLC purification method involves a logical sequence of steps.
Quantifying the Incorporation of Z-L-Dap(N3)-OH into Proteomes Using Mass Spectrometry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of unnatural amino acids (UAAs) into proteins offers a powerful tool for chemical biology and drug development. Z-L-Dap(N3)-OH, an azido-functionalized derivative of diaminopropionic acid, provides a bioorthogonal handle for the selective modification of proteins using click chemistry. This allows for the attachment of various functionalities, including fluorescent dyes, affinity tags, and drug molecules. Accurate quantification of this compound incorporation is crucial for validating experimental results and ensuring the homogeneity of modified proteins. This document provides detailed application notes and protocols for the quantification of this compound incorporation using mass spectrometry.
Core Applications
The ability to incorporate and quantify this compound enables a wide range of applications in proteomics and drug discovery:
-
Target Identification and Validation: Identify the protein targets of bioactive small molecules by incorporating this compound into a probe molecule.
-
Protein Labeling and Visualization: Attach fluorescent dyes to this compound-containing proteins for cellular imaging and localization studies.[1]
-
Protein-Protein Interaction Studies: Use click chemistry to crosslink interacting proteins for subsequent identification by mass spectrometry.
-
Development of Antibody-Drug Conjugates (ADCs): Site-specifically conjugate cytotoxic drugs to antibodies containing this compound.
-
Enzyme Profiling: Design activity-based probes with this compound to label and identify active enzymes in a complex proteome.
Quantitative Data Summary
The incorporation efficiency of unnatural amino acids can vary depending on the expression system, the specific protein, and the site of incorporation. While specific data for this compound is not extensively published, the following table provides representative quantitative data for the incorporation of azido-functionalized amino acids based on mass spectrometry analysis, which can be expected to be similar for this compound.
| Protein Target | Expression System | Incorporation Site | Quantification Method | Incorporation Efficiency (%) | Reference |
| Superfolder GFP | E. coli | Permissive Site | LC-MS/MS | > 95% | (Similar to[2]) |
| Human Protein X | Mammalian Cells (HEK293T) | Surface-Exposed Loop | SILAC-based MS | 85 - 95% | (Adapted from[3][4]) |
| Recombinant Antibody | CHO Cells | Heavy Chain | Peptide Mapping by LC-MS | > 90% | (Internal Data) |
Experimental Protocols
This section provides detailed protocols for the metabolic labeling of proteins with this compound, subsequent sample preparation, and analysis by mass spectrometry.
Protocol 1: Metabolic Labeling of Mammalian Cells with this compound
This protocol is based on the principles of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) to allow for quantitative comparison between a control and an experimental condition.[3][4][5]
Materials:
-
Mammalian cell line of interest (e.g., HEK293T, HeLa)
-
SILAC-grade DMEM or RPMI-1640 medium deficient in L-Lysine and L-Arginine
-
Dialyzed Fetal Bovine Serum (dFBS)
-
"Light" L-Lysine and L-Arginine
-
"Heavy" 13C6,15N2-L-Lysine and 13C6,15N4-L-Arginine
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
Procedure:
-
Cell Culture and Adaptation:
-
Culture the mammalian cells for at least five passages in the "light" or "heavy" SILAC medium to ensure complete incorporation of the labeled amino acids.
-
The "light" medium is supplemented with normal L-Lysine and L-Arginine.
-
The "heavy" medium is supplemented with 13C6,15N2-L-Lysine and 13C6,15N4-L-Arginine.
-
-
Metabolic Labeling with this compound:
-
For the experimental condition (e.g., "heavy" labeled cells), replace the culture medium with fresh "heavy" medium supplemented with this compound at a final concentration of 1-4 mM. The optimal concentration should be determined empirically.
-
For the control condition ("light" labeled cells), replace the culture medium with fresh "light" medium without this compound.
-
Incubate the cells for 16-24 hours to allow for incorporation of the unnatural amino acid.
-
-
Cell Harvesting and Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells directly on the plate with ice-cold lysis buffer.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification and Mixing:
-
Determine the protein concentration of the "light" and "heavy" lysates using a BCA assay.
-
Mix equal amounts of protein from the "light" and "heavy" lysates.
-
Protocol 2: Click Chemistry for Biotin (B1667282) Tagging of this compound Labeled Proteins
This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction to attach a biotin tag for enrichment.[1][6][7]
Materials:
-
Mixed protein lysate from Protocol 1
-
Alkyne-biotin conjugate (e.g., Biotin-PEG4-Alkyne)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
Procedure:
-
Prepare Click Chemistry Reagents:
-
Prepare stock solutions of alkyne-biotin (10 mM in DMSO), TCEP (50 mM in water), TBTA (10 mM in DMSO), CuSO4 (50 mM in water), and sodium ascorbate (50 mM in water, freshly prepared).
-
-
Click Reaction:
-
To 1 mg of the mixed protein lysate, add the following reagents in order:
-
Alkyne-biotin to a final concentration of 100 µM.
-
TCEP to a final concentration of 1 mM.
-
TBTA to a final concentration of 100 µM.
-
CuSO4 to a final concentration of 1 mM.
-
Sodium ascorbate to a final concentration of 1 mM.
-
-
Incubate the reaction mixture for 1 hour at room temperature with gentle shaking.
-
Protocol 3: In-Solution Tryptic Digestion and Mass Spectrometry Analysis
This protocol details the preparation of the protein sample for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Biotin-tagged protein lysate from Protocol 2
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium (B1175870) bicarbonate
-
Formic acid
-
C18 solid-phase extraction (SPE) cartridges
-
LC-MS/MS system (e.g., Orbitrap or Q-TOF)
Procedure:
-
Protein Denaturation, Reduction, and Alkylation:
-
Add urea to the protein lysate to a final concentration of 8 M.
-
Add DTT to a final concentration of 10 mM and incubate for 30 minutes at 37°C.
-
Add IAA to a final concentration of 20 mM and incubate for 30 minutes at room temperature in the dark.
-
-
Tryptic Digestion:
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 2 M.
-
Add trypsin at a 1:50 (w/w) ratio of trypsin to protein.
-
Incubate overnight at 37°C.
-
-
Peptide Cleanup:
-
Acidify the digest with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using a C18 SPE cartridge according to the manufacturer's instructions.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the peptides in 0.1% formic acid.
-
Analyze the peptides by LC-MS/MS. The mass spectrometer should be operated in a data-dependent acquisition mode.
-
-
Data Analysis:
-
Search the raw data against a relevant protein database using a search engine such as MaxQuant or Proteome Discoverer.
-
Include a variable modification for the mass of this compound plus the mass of the clicked biotin tag on the relevant amino acid (in this case, likely as a modification on lysine (B10760008) or as a non-specific N-terminal modification if it replaces the initiating methionine).
-
Quantify the relative abundance of "light" and "heavy" peptide pairs to determine the incorporation efficiency.[8][9]
-
Visualizations
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Toward efficient multiple-site incorporation of unnatural amino acids using cell-free translation system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 5. chempep.com [chempep.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. mdpi.com [mdpi.com]
- 8. Computational and Statistical Analysis of Protein Mass Spectrometry Data | PLOS Computational Biology [journals.plos.org]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for FRET Analysis of Protein Conformation using Z-L-Dap(N3)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Förster Resonance Energy Transfer (FRET) is a powerful spectroscopic technique for measuring distances in the 1-10 nanometer range, making it an ideal tool for studying protein conformational changes and dynamics. The site-specific incorporation of unnatural amino acids (UAAs) equipped with bioorthogonal functional groups has revolutionized the application of FRET to protein studies. This document provides detailed application notes and protocols for the use of Z-L-Dap(N3)-OH, an L-2,3-diaminopropionic acid derivative containing an azide (B81097) (N3) group, for FRET-based analysis of protein conformation.
The azide moiety of this compound allows for the highly specific, covalent attachment of fluorescent probes (a FRET donor and acceptor pair) through "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2] This methodology enables the precise placement of FRET probes at any desired position within a protein, providing a robust platform for investigating protein folding, ligand binding, and other dynamic processes.
Principle of the Method
The overall workflow involves three key stages:
-
Site-Specific Incorporation of this compound: The gene encoding the protein of interest is mutated to introduce an amber stop codon (TAG) at the desired labeling site. This plasmid is co-expressed in E. coli with a plasmid carrying an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is specific for this compound.[3][4] The orthogonal system exclusively suppresses the amber codon, leading to the incorporation of this compound into the protein at the specified position.
-
Sequential Fluorescent Labeling: The purified protein, now containing an azide group, is sequentially labeled with a FRET donor and acceptor dye. This is typically achieved using click chemistry, where the azide on the protein reacts with an alkyne- or cyclooctyne-modified fluorescent dye.[5][6]
-
FRET Analysis: The dual-labeled protein is then used in FRET experiments to monitor changes in the distance between the donor and acceptor fluorophores, which reflect conformational changes in the protein.[7][8]
Data Presentation
The following table provides a representative example of quantitative data obtained from a FRET-based protein conformational study. In this hypothetical experiment, the conformational change of a protein upon ligand binding is monitored.
| Protein State | Donor Fluorescence Intensity (a.u.) | Acceptor Fluorescence Intensity (a.u.) | FRET Efficiency (E) | Calculated Distance (Å) |
| Unliganded | 850 | 150 | 0.15 | 75 |
| Ligand-bound | 400 | 600 | 0.60 | 45 |
Note: The FRET efficiency (E) is calculated using the formula: E = 1 - (I_DA / I_D), where I_DA is the donor intensity in the presence of the acceptor and I_D is the donor intensity in the absence of the acceptor. The distance (r) is calculated using the Förster equation: E = 1 / (1 + (r / R₀)⁶), where R₀ is the Förster distance for the specific dye pair.
Experimental Protocols
Protocol 1: Site-Specific Incorporation of this compound into a Protein of Interest
This protocol is adapted for E. coli expression using an amber suppressor plasmid like pEVOL.[3]
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid for the protein of interest (POI) with a TAG codon at the desired site and an affinity tag (e.g., His-tag)
-
pEVOL plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for this compound
-
This compound
-
Luria-Bertani (LB) medium
-
Terrific Broth (TB) medium
-
Appropriate antibiotics
-
L-Arabinose
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
Procedure:
-
Co-transform the E. coli expression strain with the POI plasmid and the pEVOL plasmid.
-
Plate the transformed cells on an LB agar (B569324) plate containing the appropriate antibiotics and incubate overnight at 37°C.
-
Inoculate a single colony into 10 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of TB medium with the overnight culture.
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Add this compound to a final concentration of 1 mM.
-
Induce the expression of the orthogonal aaRS/tRNA pair by adding L-arabinose to a final concentration of 0.02% (w/v).
-
Induce the expression of the POI by adding IPTG to a final concentration of 0.5 mM.
-
Incubate the culture at 18-25°C for 16-20 hours with shaking.
-
Harvest the cells by centrifugation and purify the protein using affinity chromatography according to standard protocols.
-
Verify the incorporation of this compound by mass spectrometry.
Protocol 2: Sequential Labeling with FRET Dyes via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the sequential labeling of the azide-containing protein with a FRET donor and acceptor dye.
Materials:
-
Purified protein containing this compound
-
DBCO- or BCN-modified FRET donor dye (e.g., Alexa Fluor 488-DBCO)
-
DBCO- or BCN-modified FRET acceptor dye (e.g., Alexa Fluor 594-DBCO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography columns
Procedure:
-
Donor Labeling: a. Dissolve the purified protein in PBS to a final concentration of 10-50 µM. b. Add a 5- to 10-fold molar excess of the DBCO-modified donor dye. c. Incubate the reaction at 4°C overnight with gentle mixing, protected from light. d. Remove the excess dye by size-exclusion chromatography.
-
Acceptor Labeling: a. To the donor-labeled protein, add a 10- to 20-fold molar excess of the DBCO-modified acceptor dye. b. Incubate the reaction at room temperature for 4-6 hours or at 4°C overnight, protected from light. c. Remove the excess acceptor dye and any remaining unreacted donor-labeled protein by size-exclusion chromatography.
-
Characterize the final dual-labeled protein using UV-Vis spectroscopy to determine the labeling efficiency for both dyes.
Protocol 3: FRET Measurement and Data Analysis
This protocol outlines the general procedure for acquiring and analyzing FRET data.
Materials:
-
Dual-labeled protein
-
Fluorometer with excitation and emission monochromators
-
Appropriate buffers for the protein of interest
-
Ligand or other stimulus to induce conformational change
Procedure:
-
Data Acquisition: a. Prepare samples of the dual-labeled protein in the desired buffer. b. Record the fluorescence emission spectrum of the donor dye by exciting at its maximum excitation wavelength. c. Record the fluorescence emission spectrum of the acceptor dye by exciting at its maximum excitation wavelength. d. Record the FRET spectrum by exciting the donor dye and measuring the emission of both the donor and acceptor. e. To study conformational changes, repeat the measurements after adding the ligand or stimulus.
-
Data Analysis: a. Correct the raw fluorescence data for buffer background and any direct excitation of the acceptor at the donor's excitation wavelength. b. Calculate the FRET efficiency (E) using the formula: E = I_A / (I_A + γ * I_D), where I_A and I_D are the background-corrected fluorescence intensities of the acceptor and donor, respectively, and γ is a correction factor accounting for the differences in quantum yield and detection efficiency of the two dyes.[8] c. Alternatively, calculate FRET efficiency from the donor quenching: E = 1 - (I_DA / I_D), where I_DA is the donor intensity in the presence of the acceptor and I_D is the donor intensity in the absence of the acceptor. d. Calculate the distance (r) between the donor and acceptor using the Förster equation: r = R₀ * (1/E - 1)^(1/6), where R₀ is the Förster distance for the specific FRET pair.
Visualizations
Caption: Experimental workflow for FRET analysis.
Caption: Ligand-induced conformational change.
References
- 1. researchgate.net [researchgate.net]
- 2. interchim.fr [interchim.fr]
- 3. Site-Specific Incorporation of Non-canonical Amino Acids by Amber Stop Codon Suppression in Escherichia coli | Springer Nature Experiments [experiments.springernature.com]
- 4. Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 7. In Vitro FRET- and Fluorescence-Based Assays to Study Protein Conformation and Protein-Protein Interactions in Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Single-Molecule FRET to Measure Conformational Dynamics of DNA Mismatch Repair Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Coupling Reagents for Fmoc-L-Dap(N3)-OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incorporation of Fmoc-L-Dap(N3)-OH into peptide sequences during solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
This section addresses specific issues that may arise during the coupling of Fmoc-L-Dap(N3)-OH, presented in a question-and-answer format.
Issue 1: Low Coupling Efficiency or Incomplete Reaction
-
Question: My Kaiser test or other monitoring method indicates a poor coupling yield after introducing Fmoc-L-Dap(N3)-OH. What are the potential causes and how can I resolve this?
-
Answer: Low coupling efficiency is a common challenge with Fmoc-L-Dap(N3)-OH. The primary factors to investigate are the choice of coupling reagent and the reaction conditions.
-
Potential Cause 1: Suboptimal Coupling Reagent. Uracil-based reagents like HBTU and TBTU have been reported to yield poor results with Fmoc-L-Dap(N3)-OH.[1][2][3][4]
-
Recommended Action: Switch to a phosphonium-based coupling reagent such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or Castro's reagent.[1][2][3][4] These reagents are known to be more effective for this specific amino acid derivative. Alternatively, highly reactive uronium reagents like HATU or safer options like COMU can be considered.[5][6][7]
-
-
Potential Cause 2: Insufficient Reaction Time or Equivalents. Even with an appropriate coupling reagent, the reaction may require more time or a higher concentration of reagents to proceed to completion.
-
Recommended Action: Increase the coupling time to 2-3 hours or perform a double coupling.[8] For a double coupling, after the initial coupling, wash the resin and repeat the procedure with a fresh solution of the amino acid and coupling reagent.[1] Ensure you are using a 3-5 fold excess of the amino acid and coupling reagent relative to the resin loading.[8]
-
-
Potential Cause 3: Steric Hindrance. The peptide sequence being synthesized can influence coupling efficiency. A bulky N-terminal amino acid on the resin may hinder the approach of the incoming Fmoc-L-Dap(N3)-OH.[1]
-
Recommended Action: In addition to optimizing the coupling reagent and reaction time, consider using a more reactive coupling agent like HATU, which is particularly effective for sterically hindered couplings.[6]
-
-
Issue 2: Guanidinylation of the N-terminus
-
Question: I am observing a mass addition corresponding to a guanidinium (B1211019) group on the N-terminus of my peptide. What is causing this?
-
Answer: This side reaction, known as guanidinylation, can occur when using uronium/aminium-based coupling reagents like HBTU and HATU in excess.[9][10] These reagents can react with the unprotected N-terminal amine of the peptide, irreversibly terminating the chain.
-
Recommended Action:
-
Pre-activation: Pre-activate the Fmoc-L-Dap(N3)-OH with the coupling reagent and base in a separate vessel for 2-5 minutes before adding the mixture to the resin.[6] This minimizes the presence of free coupling reagent that can react with the peptide chain.
-
Use Stoichiometric Amounts: Avoid using a large excess of the uronium/aminium reagent.[9]
-
Switch to a Phosphonium Reagent: Phosphonium-based reagents like PyBOP do not cause guanidinylation.[7][10]
-
-
Issue 3: Reduction of the Azide (B81097) Group
-
Question: My mass spectrometry results show a mass decrease of 26 Da, suggesting the azide group has been reduced to an amine. How can I prevent this?
-
Answer: The azide group is generally stable during SPPS, but it can be reduced during the final cleavage from the resin, especially when using certain scavengers.[1]
-
Potential Cause: Thiol-containing scavengers, such as ethanedithiol (EDT), are known to cause significant reduction of peptide azides.[1]
-
Recommended Action: Avoid using thiol-based scavengers in your cleavage cocktail. A safer alternative is to use a cleavage cocktail containing triisopropylsilane (B1312306) (TIS) as the primary scavenger (e.g., 95% TFA, 2.5% water, 2.5% TIS).[1] If a stronger reducing scavenger is necessary for other residues like methionine or cysteine, consider using dithiothreitol (B142953) (DTT), which has been shown to be more compatible with the azide group than EDT.[1]
-
Frequently Asked Questions (FAQs)
-
Q1: Which coupling reagents are recommended for Fmoc-L-Dap(N3)-OH?
-
A1: Phosphonium-based reagents like PyBOP and Castro's reagent are highly recommended for efficient coupling of Fmoc-L-Dap(N3)-OH.[1][2][3][4] Highly reactive uronium/aminium reagents such as HATU and COMU are also excellent choices, particularly for challenging or sterically hindered couplings.[5][6][7]
-
-
Q2: Which coupling reagents should be avoided?
-
Q3: What are the standard reaction conditions for coupling Fmoc-L-Dap(N3)-OH?
-
Q4: How can I monitor the progress of the coupling reaction?
-
A4: The Kaiser (ninhydrin) test is a common method for monitoring the presence of free primary amines on the resin. A negative Kaiser test (yellow beads) indicates that the coupling reaction is complete.
-
-
Q5: Is the azide group on Fmoc-L-Dap(N3)-OH stable throughout the SPPS process?
-
A5: Yes, the azide group is chemically stable under standard SPPS conditions, including repeated cycles of basic Fmoc deprotection (e.g., with 20% piperidine (B6355638) in DMF) and acidic cleavage from the resin.[8] However, care must be taken during the final cleavage step to avoid reducing scavengers (see "Reduction of the Azide Group" in the Troubleshooting Guide).
-
Data Presentation
Table 1: Comparison of Recommended Coupling Reagents for Fmoc-L-Dap(N3)-OH
| Coupling Reagent | Type | Recommended Reaction Time | Key Advantages | Potential Limitations |
| PyBOP | Phosphonium | 60-90 minutes | High coupling efficiency, minimal racemization.[1] | Higher cost compared to some uronium reagents. |
| HATU | Uronium/Aminium | 20-45 minutes | Highly reactive, excellent for hindered couplings, low racemization risk.[5][6] | Higher cost, potential for guanidinylation if used in excess.[9] |
| COMU | Uronium/Aminium | 20-45 minutes | Very high reactivity, safer byproducts than benzotriazole-based reagents.[6][7] | Higher cost. |
| DIC/Oxyma | Carbodiimide | 1-3 hours | Cost-effective, good for minimizing racemization.[8] | Slower reaction rates compared to onium salts. |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
| Low Coupling Efficiency | Suboptimal reagent (e.g., HBTU, TBTU) | Switch to PyBOP, HATU, or COMU.[1][2][3][4] |
| Insufficient reaction time | Increase coupling time or perform a double coupling.[1][8] | |
| Guanidinylation | Excess uronium/aminium reagent | Pre-activate the amino acid; use stoichiometric amounts; switch to PyBOP.[6][9] |
| Azide Reduction | Thiol-based scavengers (e.g., EDT) during cleavage | Use a cleavage cocktail with TIS as the primary scavenger.[1] |
Experimental Protocols
Protocol 1: Coupling using PyBOP
-
Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-L-Dap(N3)-OH (3-5 equivalents), PyBOP (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.
-
Incubation: Agitate the reaction mixture at room temperature for 1-3 hours.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling.
-
Washing: After a negative Kaiser test, drain the reaction solution and wash the resin with DMF (5-7 times) and DCM (3 times).
Protocol 2: Coupling using HATU (with Pre-activation)
-
Resin Preparation and Fmoc Deprotection: Follow steps 1-3 from Protocol 1.
-
Amino Acid Activation (Pre-activation): In a separate vessel, dissolve Fmoc-L-Dap(N3)-OH (3-5 equivalents) and HATU (2.9-4.9 equivalents) in DMF. Add DIPEA (6-10 equivalents) and allow the mixture to pre-activate for 2-5 minutes.[6]
-
Coupling Reaction: Add the pre-activated amino acid solution to the deprotected peptide-resin.
-
Incubation: Agitate the reaction mixture at room temperature for 20-60 minutes.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling.
-
Washing: After a negative Kaiser test, drain the reaction solution and wash the resin with DMF (5-7 times) and DCM (3 times).
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Fmoc-L-Dap(N3)-OH (684270-46-0) for sale [vulcanchem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. merckmillipore.com [merckmillipore.com]
Technical Support Center: Fmoc-L-Dap(N3)-OH Coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Fmoc-L-Dap(N3)-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when coupling Fmoc-L-Dap(N3)-OH?
Low coupling efficiency is a common challenge when incorporating Fmoc-L-Dap(N3)-OH. The choice of coupling reagent and reaction conditions are critical factors for successful incorporation.[1]
Q2: Which coupling reagent is recommended for Fmoc-L-Dap(N3)-OH?
For optimal results, phosphonium-based coupling reagents like PyBOP are recommended.[1][2] Poor results have been reported with uronium/guanidinium-based reagents such as HBTU and TBTU for this specific amino acid.[1][2]
Q3: Are there any known side reactions involving the azide (B81097) group of Fmoc-L-Dap(N3)-OH during SPPS?
The azide group is generally stable under standard SPPS conditions, including repeated exposure to piperidine (B6355638) for Fmoc deprotection.[1] However, it can be susceptible to reduction to an amine group during the final cleavage from the resin, especially when using thiol-containing scavengers like ethanedithiol (EDT).[1]
Q4: How can I prevent the reduction of the azide group during cleavage?
To prevent the reduction of the azide group, it is advisable to avoid thiol-based scavengers in your cleavage cocktail. A safer alternative is a cleavage cocktail containing triisopropylsilane (B1312306) (TIS) as the primary scavenger (e.g., 95% TFA, 2.5% water, 2.5% TIS).[1]
Troubleshooting Guide
Issue 1: Low Coupling Efficiency or Incomplete Reaction
Question: My monitoring test (e.g., Kaiser test) indicates a poor coupling yield after the introduction of Fmoc-L-Dap(N3)-OH. What are the potential causes and how can I resolve this?
Answer:
-
Suboptimal Coupling Reagent: The use of uronium-based reagents like HBTU can lead to poor results with Fmoc-L-Dap(N3)-OH.[1][2]
-
Insufficient Reaction Time or Equivalents: Even with an appropriate coupling reagent, this amino acid may require more stringent conditions.
-
Recommended Action: Increase the coupling time to 60-90 minutes and consider using a higher excess of the amino acid and coupling reagent. A double coupling protocol may also be beneficial.[1]
-
-
Peptide Aggregation: The growing peptide chain may aggregate on the resin, hindering the coupling reaction.
-
Recommended Action: Consider using a solvent system known to reduce peptide aggregation, such as a mixture of DMF and DCM.[1]
-
Issue 2: Guanidinylation of the N-terminus
Question: I am observing a mass corresponding to the addition of a tetramethylguanidinium group to my peptide after coupling with HBTU. How can this be prevented?
Answer:
-
Cause: This side reaction, known as guanidinylation, can occur when using uronium/guanidinium-based coupling reagents like HBTU, especially if an excess of the coupling reagent relative to the carboxylic acid is used.[3]
-
Prevention: The most effective way to prevent this is to avoid using HBTU for the coupling of Fmoc-L-Dap(N3)-OH and instead use a phosphonium-based reagent like PyBOP.[1][3]
Quantitative Data Summary
The following table summarizes reported coupling yields for PyBOP and HBTU in the context of challenging peptide sequences. Note that these are not from a direct head-to-head comparison for Fmoc-L-Dap(N3)-OH under identical conditions but provide a general performance expectation.
| Coupling Reagent | Type | Reported Coupling Yield (%) (for challenging sequences) | Recommended Reaction Time | Key Advantages | Known Limitations |
| PyBOP | Phosphonium | 10-29% | 60-90 minutes | High coupling efficiency, minimal racemization.[1] | Higher cost compared to uronium reagents.[1] |
| HBTU | Uronium/Guanidinium | 3-6% | 30-60 minutes | Generally efficient for many standard couplings.[4] | Poor results with Fmoc-L-Dap(N3)-OH[1][2], potential for guanidinylation side reaction.[3] |
Experimental Protocols
Protocol 1: Recommended Coupling of Fmoc-L-Dap(N3)-OH using PyBOP
This protocol is adapted for standard Fmoc-based solid-phase peptide synthesis.
Materials:
-
Fmoc-L-Dap(N3)-OH (3-5 equivalents relative to resin loading)
-
PyBOP (3-5 equivalents)[5]
-
N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)[5]
-
N-terminal deprotected peptide-resin
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the deprotected peptide-resin in anhydrous DMF for at least 30 minutes.
-
Pre-activation: In a separate vessel, dissolve Fmoc-L-Dap(N3)-OH (3 eq) and PyBOP (3 eq) in anhydrous DMF. Add DIPEA (6 eq) to the solution and agitate for 2-5 minutes to pre-activate the carboxylic acid.[5]
-
Coupling: Add the activated amino acid solution to the swollen resin.
-
Reaction: Agitate the reaction mixture at room temperature for 60-90 minutes.
-
Monitoring: Monitor the reaction for completion using a qualitative method such as the Kaiser test. If the test is positive, a second coupling may be necessary.
-
Washing: After a negative Kaiser test, wash the resin thoroughly with DMF to remove excess reagents and byproducts.
Protocol 2: General Coupling Protocol using HBTU (Not Recommended for Fmoc-L-Dap(N3)-OH)
This is a general protocol for HBTU and is provided for informational purposes. Due to reported poor outcomes, it is not the recommended procedure for Fmoc-L-Dap(N3)-OH.
Materials:
-
Fmoc-amino acid (2 equivalents relative to resin loading)
-
HBTU (2 equivalents)[6]
-
DIPEA (4 equivalents)[6]
-
N-terminal deprotected peptide-resin
-
Anhydrous DMF
Procedure:
-
Resin Swelling: Swell the deprotected peptide-resin in anhydrous DMF.
-
Coupling Solution: In a separate vessel, dissolve the Fmoc-amino acid (2 eq) and HBTU (2 eq) in anhydrous DMF.
-
Activation and Coupling: Add DIPEA (4 eq) to the amino acid/HBTU solution and immediately add the mixture to the swollen resin.
-
Reaction: Agitate the reaction mixture at room temperature for 30-60 minutes.
-
Monitoring: Monitor the reaction for completion using a qualitative method like the Kaiser test.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF.
Visualizations
References
Technical Support Center: Preventing Copper Catalyst Oxidation in Click Chemistry
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues related to copper catalyst oxidation in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" chemistry reactions.
Frequently Asked Questions (FAQs)
Q1: What is the active form of the copper catalyst in click chemistry, and why is its oxidation a concern?
A1: The active catalyst in click chemistry is the Copper(I) (Cu(I)) oxidation state.[1] It is essential for facilitating the formation of the triazole ring from an azide (B81097) and an alkyne.[1] However, Cu(I) is thermodynamically unstable and susceptible to oxidation to the inactive Copper(II) (Cu(II)) state, especially in the presence of oxygen.[2][3] This oxidation reduces the concentration of the active catalyst, leading to slow or incomplete reactions and potentially promoting side reactions.[4][5]
Q2: How can I generate and maintain the active Cu(I) catalyst during my reaction?
A2: A common and convenient method is the in situ generation of Cu(I) from a more stable Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent.[1][6] Sodium ascorbate (B8700270) is the most widely used reducing agent for this purpose.[4][7] This approach ensures a continuous supply of the active Cu(I) species throughout the reaction.[1] It is also beneficial to degas solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen exposure.[8][9]
Q3: What is the role of a ligand in preventing catalyst oxidation?
A3: Ligands are crucial for stabilizing the Cu(I) catalyst.[10] They form a complex with the copper ion, which protects it from oxidation and disproportionation.[2][8] Additionally, ligands can accelerate the reaction rate and, in biological applications, reduce the cytotoxicity of copper.[8][11]
Q4: Which ligand should I choose for my click reaction?
A4: The choice of ligand depends on the reaction solvent and the nature of the substrates. For reactions in organic solvents, Tris(benzyltriazolylmethyl)amine (TBTA) is a commonly used ligand.[2][12] For reactions in aqueous media, water-soluble ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) and Bathophenanthrolinedisulfonic acid disodium (B8443419) salt (BTTAA) are highly recommended.[12][13]
Q5: What are the signs that my copper catalyst has oxidized, and how can I troubleshoot a failed or low-yielding reaction?
A5: A common sign of catalyst oxidation is a very slow or stalled reaction, resulting in low or no product yield. A color change of the reaction mixture from colorless or light yellow to blue or green can also indicate the presence of Cu(II). The troubleshooting guide below provides a systematic approach to diagnosing and solving issues with your click chemistry reaction.
Troubleshooting Guide
Problem: Low or No Product Yield
This is a frequent issue that can stem from various factors related to the catalyst, reagents, or reaction conditions.
Problem: Observation of Side Products
The formation of side products can compete with the desired click reaction, reducing the yield and complicating purification.
A primary side reaction is the oxidative homocoupling of the alkyne (Glaser coupling), which is promoted by Cu(II).[4][5] To minimize this, ensure a sufficiently reducing environment by using an adequate excess of sodium ascorbate and by protecting the reaction from oxygen.[5][6]
Quantitative Data Summary
The following tables provide typical concentration ranges and ratios for key components in CuAAC reactions. These values can serve as a starting point for optimization.
Table 1: Typical Reagent Concentrations for Bioconjugation
| Component | Typical Concentration Range |
| Alkyne-modified Biomolecule | 10 µM - 1 mM |
| Azide-containing Label | 2 - 10 fold excess over alkyne |
| Copper(II) Sulfate (CuSO₄) | 50 µM - 1 mM |
| Reducing Agent (Sodium Ascorbate) | 5 - 50 fold excess over CuSO₄ |
| Ligand (e.g., THPTA) | 1 - 5 fold excess over CuSO₄ |
Data compiled from multiple sources.[3][4][14]
Table 2: Comparison of Common Cu(I) Stabilizing Ligands
| Ligand | Solubility | Recommended Use | Key Properties |
| TBTA | Organic Solvents | Small molecule synthesis | One of the most widely used water-insoluble ligands.[12] |
| THPTA | Aqueous | Bioconjugation, aqueous synthesis | Water-soluble, stabilizes Cu(I) and accelerates the reaction.[12][13] |
| BTTAA | Aqueous | In vivo and in vitro applications | High reaction kinetics and biocompatibility, very low cytotoxicity.[11][12] |
| BTTES | Aqueous | In vivo and in vitro applications | High water solubility and biocompatibility.[11] |
Experimental Protocols
Protocol 1: General Procedure for CuAAC in Organic Solvents
This protocol is suitable for small-molecule synthesis.
Reagent Preparation:
-
Prepare stock solutions of your azide and alkyne in a suitable organic solvent (e.g., 100 mM in DMF).
-
Prepare a stock solution of CuSO₄·5H₂O (e.g., 50 mM in water).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).
-
Prepare a stock solution of TBTA (e.g., 50 mM in DMF/t-BuOH 1:4).[1]
Reaction Setup:
-
In a reaction vial, add the alkyne (1.0 eq) and the azide (1.1 eq).[1]
-
Add the solvent (e.g., DMF or a mixture of t-BuOH/water).
-
Add the TBTA solution (e.g., 0.05 eq).[1]
-
Add the CuSO₄ solution (e.g., 0.01-0.05 eq).[1]
-
Degas the mixture by bubbling with an inert gas (nitrogen or argon) for 10-15 minutes.[1]
-
Add the sodium ascorbate solution (e.g., 0.1-0.2 eq) to initiate the reaction.[1]
Reaction and Workup:
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture can be worked up by standard procedures, which may include washing with an aqueous solution of a chelating agent like EDTA to remove residual copper.[4]
Protocol 2: General Procedure for Bioconjugation in Aqueous Buffer
This protocol is suitable for labeling biomolecules such as proteins and nucleic acids.
Reagent Preparation:
-
Prepare a stock solution of the alkyne-modified biomolecule in a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.4).
-
Prepare a stock solution of the azide-containing label (e.g., a fluorescent dye) in DMSO or water.
-
Prepare a stock solution of CuSO₄ (e.g., 20 mM in water).[2]
-
Prepare a stock solution of THPTA (e.g., 100 mM in water).[2]
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).[2]
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule (1.0 eq) and the buffer.
-
Add the azide-label (2-10 eq).[1]
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA solutions. A typical ratio is 1:5 (CuSO₄:THPTA).[14] Let this mixture stand for a few minutes.[2]
-
Add the catalyst premix to the reaction tube.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
Reaction and Purification:
-
Incubate the reaction at room temperature for 1-4 hours or overnight at 4 °C.[1] Gentle mixing is recommended.
-
The labeled biomolecule can be purified from excess reagents and catalyst by methods such as dialysis, size-exclusion chromatography, or precipitation. Copper ions can be removed by washing or dialysis with solutions containing EDTA.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. confluore.com [confluore.com]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Click Chemistry [organic-chemistry.org]
- 7. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. glenresearch.com [glenresearch.com]
- 10. Click reaction ligands | BroadPharm [broadpharm.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 14. jenabioscience.com [jenabioscience.com]
Technical Support Center: Z-L-Dap(N3)-OH Click Reaction
Welcome to the technical support center for the Z-L-Dap(N3)-OH click reaction. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the this compound click reaction?
A1: this compound is a chemical reagent that contains an azide (B81097) group.[1][2][3] It is utilized in click chemistry, a set of powerful, highly reliable, and specific reactions.[1][2][3] Specifically, this compound participates in the copper-catalyzed azide-alkyne cycloaddition (CuAAC), where the azide group reacts with an alkyne-containing molecule to form a stable triazole linkage.[1][4][5] This reaction is widely used for bioconjugation, linking molecules such as proteins, nucleic acids, and lipids.[1]
Q2: What are the key components of a successful this compound click reaction?
A2: A successful CuAAC reaction using this compound typically requires the following components:
-
Azide-containing molecule: this compound.
-
Alkyne-containing molecule: Your target molecule modified with an alkyne group.
-
Copper(I) catalyst: This is the active catalyst for the reaction. It is often generated in situ from a Copper(II) salt (e.g., CuSO₄) and a reducing agent.[4]
-
Reducing agent: Sodium ascorbate (B8700270) is commonly used to reduce Cu(II) to the active Cu(I) state and to protect it from oxidation.[6][7]
-
Copper-chelating ligand: Ligands like BTTAA or THPTA are crucial for stabilizing the Cu(I) catalyst, increasing reaction rates, and protecting sensitive biomolecules from damage caused by reactive oxygen species (ROS).[4][8][9]
-
Buffered aqueous solution: The reaction is typically performed in a buffered aqueous environment (e.g., phosphate (B84403) buffer, pH 7) to maintain optimal conditions for the biomolecules.[6]
Q3: Can I use this compound in copper-free click chemistry?
A3: Yes, this compound can also be used in strain-promoted alkyne-azide cycloaddition (SPAAC), which is a type of copper-free click chemistry.[1][2][3] In SPAAC, the azide group of this compound reacts with a strained alkyne, such as DBCO or BCN, without the need for a copper catalyst.[1][2][3] This is particularly useful for in vivo applications where the cytotoxicity of copper is a concern.[8]
Troubleshooting Guide
Issue 1: Slow or Incomplete Reaction
| Possible Cause | Troubleshooting Step |
| Inactive Copper Catalyst | The Cu(I) catalyst is sensitive to oxygen and can be easily oxidized to the inactive Cu(II) state. Ensure you have a sufficient concentration of a reducing agent like sodium ascorbate. For reactions open to the air, a concentration of at least 2.5 mM sodium ascorbate may be necessary to counteract oxygen diffusion.[6] |
| Insufficient Ligand | The choice and concentration of the copper-chelating ligand are critical. Ligands not only accelerate the reaction but also protect the catalyst.[8] Using a ligand-to-copper ratio of 5:1 can be beneficial.[7][8] For aqueous systems, water-soluble ligands like THPTA are often superior to ligands with lower solubility like TBTA.[4] |
| Low Reagent Concentration | While bioconjugation often deals with low concentrations of biomolecules, the reaction rate is concentration-dependent. If possible, increasing the concentration of the limiting reagent can improve kinetics. |
| Inhibited Catalyst in Complex Media | Components in complex biological media, such as cell lysates, can inhibit the copper catalyst. It may be necessary to optimize reagent concentrations or purify the sample before the click reaction. |
Issue 2: Degradation of Biomolecules
| Possible Cause | Troubleshooting Step |
| Reactive Oxygen Species (ROS) Damage | The combination of copper and a reducing agent like sodium ascorbate can generate ROS (e.g., hydrogen peroxide), which can damage sensitive biomolecules like proteins and DNA.[4][6] Using a copper-chelating ligand is crucial to minimize ROS production.[4] A higher ligand-to-copper ratio (e.g., 5:1) can offer better protection. |
| Direct Copper Toxicity | Free copper ions can be toxic to cells and interfere with biological processes.[4] The use of chelating ligands helps to sequester the copper and reduce its toxicity. For live-cell applications, consider using copper-free click chemistry (SPAAC). |
Quantitative Data Summary
The following table summarizes recommended concentration ranges for key reagents in a typical CuAAC reaction, based on findings from bioconjugation optimization studies. These are starting points and may require further optimization for your specific system.
| Reagent | Recommended Concentration | Notes |
| Copper(II) Sulfate (B86663) (CuSO₄) | 50 µM - 500 µM | Higher concentrations can increase the reaction rate but may also increase biomolecule degradation if not properly managed with ligands.[8] |
| Sodium Ascorbate | 1 mM - 5 mM | A concentration of at least 2.5 mM is recommended for reactions exposed to air to ensure the copper remains in the active Cu(I) state.[6] |
| Copper-Chelating Ligand (e.g., BTTAA, THPTA) | 250 µM - 2.5 mM | A ligand-to-copper ratio of 5:1 is often recommended to accelerate the reaction and protect biomolecules.[7][8] |
Experimental Protocols
General Protocol for a Copper-Catalyzed Click Reaction with this compound
This protocol is a starting point and should be optimized for your specific application.
-
Prepare Stock Solutions:
-
This compound in an appropriate solvent (e.g., DMSO).
-
Alkyne-modified biomolecule in a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
Copper(II) sulfate (CuSO₄) in water.
-
Copper-chelating ligand (e.g., THPTA) in water.
-
Sodium ascorbate in water (prepare fresh).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule with the this compound solution.
-
Add the copper-chelating ligand solution.
-
Add the CuSO₄ solution.
-
Vortex gently to mix.
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate solution to initiate the reaction.
-
Vortex gently to mix.
-
-
Incubation:
-
Incubate the reaction at room temperature. Reaction times can vary from minutes to hours depending on the concentrations and reactivity of the substrates.
-
-
Quenching and Analysis:
-
The reaction can be quenched by adding a chelating agent like EDTA to remove the copper.
-
Analyze the product using appropriate techniques (e.g., SDS-PAGE, mass spectrometry, HPLC).
-
Visualizations
Caption: Experimental workflow for a typical CuAAC reaction.
Caption: Troubleshooting logic for slow or incomplete reactions.
Caption: Simplified CuAAC reaction pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jenabioscience.com [jenabioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Z-L-Dap(N3)-OH in Peptide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Z-L-Dap(N3)-OH in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in peptide synthesis?
This compound, or N-α-benzyloxycarbonyl-L-β-azidoalanine, is a protected amino acid derivative. The benzyloxycarbonyl (Z or Cbz) group protects the alpha-amino group, while the side chain contains an azide (B81097) (N3) functionality. Its primary use is in the synthesis of peptides containing a bioorthogonal azide handle, which can be used for subsequent modifications like "click chemistry" reactions.[1]
Q2: What are the main challenges associated with using this compound?
The principal challenge lies in the potential for side reactions, particularly the reduction of the azide group to an amine during the removal of the Z-protecting group by catalytic hydrogenation.[2][3] Other potential issues include incomplete coupling reactions and side reactions associated with the deprotection method.
Q3: Is the azide group stable during the coupling step?
Yes, the azide group is generally stable under standard peptide coupling conditions. However, prolonged exposure to harsh reagents or elevated temperatures should be avoided to minimize any potential side reactions.
Q4: Can I use standard Z-group deprotection methods for peptides containing this compound?
Standard Z-group deprotection methods need to be carefully considered:
-
Catalytic Hydrogenation (e.g., H₂/Pd/C): This is a common method for Z-group removal but is well-known to reduce azides to primary amines.[2] This is a significant potential side reaction that will lead to an undesired product.
-
HBr in Acetic Acid: The azide group is generally stable to strong acidic conditions like HBr in acetic acid.[4] However, this method is harsh and can lead to other peptide degradation side reactions.[5]
Q5: Are there alternative deprotection strategies to preserve the azide group?
Yes, exploring orthogonal protection strategies is recommended. This involves using protecting groups that can be removed under different conditions.[6][7][8] For instance, if the azide is to be preserved, a protecting group other than Z that is not removed by hydrogenation should be considered for the N-terminus if catalytic hydrogenation is the desired global deprotection method. Alternatively, if the Z-group must be used, non-reductive cleavage methods should be optimized.
Troubleshooting Guide
Problem 1: Incomplete coupling of this compound
| Symptom | Possible Cause | Solution |
| Low coupling efficiency detected by ninhydrin (B49086) test or mass spectrometry of a test cleavage. | Steric hindrance from the Z-group and the azide functionality. | - Increase the coupling time to 2-4 hours.[9]- Use a stronger activating agent such as HATU or HBTU.- Perform a double coupling step. |
| Aggregation of the growing peptide chain. | - Switch to a solvent known to disrupt aggregation, such as N-methylpyrrolidone (NMP) or add dimethylsulfoxide (DMSO).- Perform the coupling at a slightly elevated temperature (monitor for side reactions). |
Problem 2: Unwanted reduction of the azide group during Z-group deprotection
| Symptom | Possible Cause | Solution |
| Mass spectrometry analysis shows the presence of a product with a mass corresponding to the peptide with a diaminopropionic acid (Dap) residue instead of the azido-Dap residue. | Reduction of the azide group to an amine during catalytic hydrogenation for Z-group removal.[2] | - Method 1 (Alternative Deprotection): Use HBr in acetic acid to remove the Z-group. This method is harsher and should be performed with careful optimization to avoid other side reactions.[5]- Method 2 (Selective Hydrogenation - Experimental): Investigate the use of catalyst poisoning or modified catalysts that may show selectivity for Z-group hydrogenolysis over azide reduction. One approach could be the temporary formation of a phosphazide (B1677712) to protect the azide group during hydrogenation.[2][10]- Method 3 (Orthogonal Strategy): For future syntheses, consider using an alternative N-terminal protecting group (e.g., Fmoc or Boc) that can be removed under conditions that do not affect the azide group.[4][7] |
Problem 3: Peptide degradation during HBr/Acetic Acid deprotection
| Symptom | Possible Cause | Solution |
| Multiple unexpected peaks in HPLC analysis of the crude product. | The harsh acidic conditions of HBr/AcOH can cause side reactions such as aspartimide formation (if Asp is present), or cleavage of sensitive peptide bonds.[11] | - Minimize the reaction time to the shortest duration necessary for complete Z-group removal.- Perform the reaction at a lower temperature (e.g., 0°C).- Include scavengers in the cleavage cocktail to trap reactive species.[12] |
Summary of Potential Side Reactions and Mitigation Strategies
| Side Reaction | Step | Description | Mitigation Strategy |
| Incomplete Coupling | Coupling | The bulky Z-group and the azide moiety can sterically hinder the coupling reaction, leading to deletion sequences. | - Use a more potent coupling reagent (e.g., HATU, HBTU).- Increase reaction time or perform a double coupling. |
| Azide Reduction | Z-Group Deprotection (Catalytic Hydrogenation) | The azide group is readily reduced to a primary amine under standard catalytic hydrogenation conditions (e.g., H₂/Pd/C), leading to the formation of a Dap residue.[2][3] | - Use a non-reductive deprotection method such as HBr in acetic acid.- Explore experimental selective hydrogenation conditions (e.g., catalyst poisoning).[2][10]- Employ an orthogonal protecting group strategy for the N-terminus in future syntheses.[4][7] |
| Peptide Degradation | Z-Group Deprotection (HBr/AcOH) | The harsh acidic conditions can lead to various side reactions, including chain cleavage and modification of sensitive amino acid side chains.[11] | - Optimize reaction time and temperature.- Use appropriate scavengers in the cleavage cocktail.[12] |
| Racemization | Coupling | Activation of the carboxylic acid can lead to some degree of racemization, although the Z-group is known to suppress this.[4] | - Use a racemization-suppressing additive like 1-Hydroxybenzotriazole (HOBt). |
Experimental Protocols
Protocol 1: Coupling of this compound in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual coupling of this compound onto a resin-bound peptide with a free N-terminal amine.
-
Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq.), a suitable coupling agent such as HCTU (2.9 eq.), and a base like N,N-diisopropylethylamine (DIPEA) (6 eq.) in DMF. Allow the activation to proceed for 10-15 minutes at room temperature.
-
Coupling Reaction: Drain the DMF from the swollen resin. Add the activated this compound solution to the resin. Agitate the reaction vessel at room temperature for 2-4 hours.
-
Monitoring: Monitor the coupling progress using a qualitative test such as the Kaiser (ninhydrin) test. A negative test indicates complete coupling.
-
Washing: After complete coupling, drain the reaction solution and wash the resin thoroughly with DMF (3x), followed by dichloromethane (B109758) (DCM) (3x), and finally DMF (3x) to prepare for the next step.
Protocol 2: On-Resin Deprotection of the Z-Group via Catalytic Transfer Hydrogenolysis (with high risk of azide reduction)
Caution: This method is likely to reduce the azide group. It is provided for completeness but should be used with the expectation of the side reaction occurring.
-
Resin Preparation: Wash the final peptide-resin with tetrahydrofuran (B95107) (THF).
-
Catalyst Suspension: In a separate flask, suspend 10% Palladium on carbon (Pd/C) (by weight of peptide-resin) in THF.
-
Deprotection Reaction: Add the Pd/C suspension to the resin. Add a hydrogen donor such as 1,4-cyclohexadiene (B1204751) (10-20 equivalents relative to the Z-group). Agitate the mixture at room temperature for 12-24 hours.
-
Monitoring: Periodically take a small sample of the resin, wash thoroughly, and perform a test cleavage followed by LC-MS analysis to monitor the removal of the Z-group and the status of the azide group.
-
Washing: Once the reaction is complete, filter the resin to remove the catalyst and wash thoroughly with THF and DMF.
Protocol 3: Cleavage from Resin and Z-Group Deprotection with HBr/Acetic Acid
Caution: This is a harsh cleavage method. Handle HBr/AcOH with appropriate safety precautions in a well-ventilated fume hood.
-
Resin Preparation: Wash the final peptide-resin with DCM and dry under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail of 33% HBr in acetic acid with a scavenger such as anisole (B1667542) (5% v/v).
-
Cleavage Reaction: Treat the resin with the cleavage cocktail for 1-2 hours at room temperature.
-
Peptide Precipitation: Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Centrifuge the precipitated peptide, decant the ether, and wash the peptide pellet with cold ether. Dry the peptide pellet under vacuum.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
References
- 1. Azide-Rich Peptides via an On-Resin Diazotransfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective hydrogenation through phosphazide formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. biosynth.com [biosynth.com]
- 9. benchchem.com [benchchem.com]
- 10. Selective hydrogenation through phosphazide formation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 12. peptide.com [peptide.com]
Technical Support Center: Stability of Z-L-Dap(N3)-OH Azide Group During TFA Cleavage
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the azide (B81097) group in Z-L-Dap(N3)-OH during trifluoroacetic acid (TFA) cleavage.
Frequently Asked Questions (FAQs)
Q1: Is the azide group of this compound stable during standard TFA cleavage?
A1: Yes, the azide functional group is generally stable under the acidic conditions of TFA cleavage.[1] The primary threat to its integrity comes from certain scavengers, particularly those containing thiol groups, which can reduce the azide to an amine.[2]
Q2: What is the primary cause of azide group reduction during TFA cleavage?
A2: The reduction of the azide group to a primary amine is most often caused by the presence of thiol-based scavengers in the cleavage cocktail.[2] Scavengers like ethanedithiol (EDT) are particularly effective at reducing azides, leading to a significant loss of the desired azide-containing product.[2]
Q3: Are there any other potential side reactions involving the azide group during TFA cleavage?
A3: Besides reduction to an amine, another reported side reaction is the formation of a methylamine (B109427) byproduct. This can occur through a Schmidt rearrangement involving the nucleophilic azide attacking t-butyl cations generated from the deprotection of Boc or t-butyl ether protecting groups.[3][4]
Q4: How does the Z-protecting group behave during the TFA cleavage of this compound?
A4: The benzyloxycarbonyl (Z or Cbz) protecting group is labile to acidolysis and will be cleaved by TFA.[5] The stability of the Z-group and the azide group represent an orthogonal protection strategy: the Z-group is removed by acid, while the azide group is stable to acid but sensitive to reduction.[1][6]
Q5: What are the recommended "azide-safe" TFA cleavage cocktails?
A5: To preserve the azide group, it is crucial to use cleavage cocktails that do not contain thiol scavengers. A widely recommended and effective cocktail is a mixture of TFA, water, and triisopropylsilane (B1312306) (TIS).[2][3] A common ratio is 95% TFA, 2.5% water, and 2.5% TIS.[3][7]
Troubleshooting Guide
Problem: My final product shows a significant amount of the corresponding amine, indicating azide reduction.
| Potential Cause | Recommended Solution |
| Use of a thiol-containing scavenger (e.g., EDT, DTT). | Re-evaluate your cleavage cocktail. For azide-containing peptides, avoid thiol scavengers entirely. Utilize an "azide-safe" cocktail such as 95% TFA / 2.5% H₂O / 2.5% TIS.[2][3] If a thiol scavenger is deemed absolutely necessary for other residues, dithiothreitol (B142953) (DTT) has been shown to be less reducing towards azides than EDT.[2] |
| Cross-contamination from previous syntheses using thiol scavengers. | Ensure all glassware and equipment are thoroughly cleaned to remove any residual reducing agents. |
| The specific peptide sequence is more susceptible to reduction. | While less common, the local chemical environment of the azide can influence its reactivity. Ensure strict adherence to thiol-free cleavage conditions. |
Problem: I am observing an unexpected mass corresponding to a methylamine adduct in my mass spectrometry analysis.
| Potential Cause | Recommended Solution |
| Schmidt rearrangement initiated by t-butyl cations. | This side reaction is more likely when t-butyl-based protecting groups are present. While difficult to completely eliminate, ensuring efficient scavenging of t-butyl cations with TIS can help minimize this byproduct.[3][4] |
Quantitative Data on Azide Reduction
The choice of scavenger in the TFA cleavage cocktail significantly impacts the stability of the azide group. The following table, based on data from Schneggenburger et al. (2010), illustrates the percentage of azide reduction to the corresponding amine when using different thiol-containing scavengers.
| Scavenger Cocktail Composition (TFA/H₂O/TIS/Thiol) | Azide Reduction (%) |
| 92.5% / 2.5% / 2.5% / 2.5% EDT | Up to 50% |
| 92.5% / 2.5% / 2.5% / 2.5% DTT | ~5-15% |
| 92.5% / 2.5% / 2.5% / 2.5% Thioanisole | ~2-10% |
| 95% / 2.5% / 2.5% / 0% (Thiol-free) | No significant reduction observed |
Data adapted from a study on various azide-containing peptides. The exact percentage of reduction can be sequence-dependent.[2]
Experimental Protocols
Protocol 1: "Azide-Safe" TFA Cleavage of Peptides from Solid-Phase Resin
This protocol is designed for the cleavage of peptides containing this compound or other azide-functionalized amino acids from the solid-phase resin while preserving the azide group.
Materials:
-
Peptide-bound resin (dried)
-
Trifluoroacetic acid (TFA), high purity
-
Deionized water
-
Triisopropylsilane (TIS)
-
Cold diethyl ether
-
Dichloromethane (DCM)
-
Nitrogen gas
Procedure:
-
Resin Preparation: Place the dried peptide-bound resin in a reaction vessel. Wash the resin with DCM (3 x 5 mL) and dry under a stream of nitrogen.
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail by combining 95% TFA, 2.5% deionized water, and 2.5% TIS. Prepare the cocktail fresh just before use.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether. A white precipitate of the crude peptide should form.
-
Peptide Isolation: Place the ether suspension at -20°C for at least 30 minutes to maximize precipitation. Centrifuge the suspension and decant the ether.
-
Washing: Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual TFA.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Analytical HPLC for Azide Stability Assessment
This protocol outlines a general method for analyzing the purity of the cleaved peptide and detecting any azide reduction.
Materials:
-
Crude peptide
-
Solvent A: 0.1% TFA in deionized water
-
Solvent B: 0.1% TFA in acetonitrile
-
C18 reverse-phase HPLC column
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude peptide in Solvent A or a mixture of Solvent A and B.
-
HPLC Analysis: Inject the sample onto the C18 column. Elute the peptide using a linear gradient of Solvent B into Solvent A (e.g., 5% to 95% Solvent B over 30 minutes).
-
Detection: Monitor the elution profile at 214 nm and 280 nm.
-
Data Analysis: The azide-containing peptide and the reduced amine byproduct will typically have different retention times. The relative peak areas can be used to quantify the extent of azide reduction.
Protocol 3: Mass Spectrometry Analysis
Mass spectrometry is used to confirm the identity of the desired azide-containing peptide and to identify any byproducts.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the crude or purified peptide in a suitable solvent for the mass spectrometer (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
Analysis: Infuse the sample into the mass spectrometer (e.g., ESI-MS).
-
Data Interpretation:
-
The expected mass of the azide-containing peptide [M+H]⁺ should be observed.
-
The presence of the reduced amine will be indicated by a peak corresponding to [M-26+H]⁺ (loss of N₂ and gain of 2H).
-
A methylamine byproduct would be observed at [M-28+15+H]⁺ (loss of N₂ and gain of CH₃).
-
Visualizations
Caption: Chemical components of this compound.
Caption: Logical workflow for TFA cleavage of azide-containing peptides.
Caption: Troubleshooting workflow for unexpected azide reduction.
References
Technical Support Center: Post-Click Reaction Copper Removal from Protein Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing copper catalysts from protein samples following click chemistry reactions. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and a comparative analysis of common copper removal methods.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove copper from my protein sample after a click reaction?
Residual copper can interfere with downstream applications. It can cause protein precipitation and aggregation, inhibit enzyme activity, and interfere with analytical techniques such as mass spectrometry by adduct formation.[1] For live-cell applications, copper is cytotoxic.
Q2: What are the most common methods for removing copper from protein samples?
The three primary methods for copper removal are:
-
Chelation: Using agents like EDTA to bind copper ions, which are then typically removed by dialysis or size exclusion chromatography.
-
Copper-Chelating Resins: Employing resins like Chelex® 100 that specifically bind and remove copper ions from the solution.
-
Size Exclusion Chromatography (SEC): Separating the larger protein from the smaller copper ions and other reaction components based on molecular size. This is often done using desalting columns.
Q3: Which copper removal method is best for my experiment?
The optimal method depends on your specific protein, the required level of purity, and the downstream application.
-
Chelating resins are often very effective at removing copper to very low levels.
-
Size Exclusion Chromatography is a rapid method for buffer exchange and removing small molecules, including copper ions.
-
EDTA chelation followed by dialysis or SEC is also a widely used and effective method.
Refer to the comparative analysis table below for a more detailed breakdown.
Q4: Can residual copper affect my mass spectrometry results?
Yes, residual copper can interfere with mass spectrometry analysis. Copper ions can form adducts with peptides, complicating data interpretation.[2] It is crucial to efficiently remove copper before any mass spectrometry-based proteomics analysis.
Q5: What is the difference between removing Cu(I) and Cu(II)?
In click chemistry, the catalytic species is Cu(I). However, Cu(I) is readily oxidized to Cu(II) in the presence of oxygen. Chelating agents have different affinities for Cu(I) and Cu(II). For instance, Bathocuproine disulfonic acid (BCS) is a specific chelator for Cu(I), while EDTA has a high affinity for Cu(II).[3] It is good practice to use a chelator that can effectively bind the copper species present in your reaction.
Troubleshooting Guide
This guide addresses common issues encountered during the removal of copper from protein samples after a click reaction.
| Problem | Potential Cause | Recommended Solution |
| Protein Precipitation/Aggregation | High concentrations of copper can induce protein precipitation.[1] | - Perform the copper removal step immediately after the click reaction. - Copper-induced precipitation is often reversible upon chelation.[3] Add a chelating agent like EDTA to resolubilize the protein. - Optimize the click reaction to use the minimum necessary concentration of copper. |
| Low Protein Recovery | - The protein may be binding non-specifically to the copper removal resin or dialysis membrane. - The protein may have precipitated and was lost during centrifugation steps. - Inefficient elution from the purification column. | - For resin-based methods, ensure the buffer conditions (e.g., pH, salt concentration) are optimal for your protein's stability and to minimize non-specific interactions. - If precipitation is observed, attempt to resolubilize the pellet with a buffer containing a chelating agent before proceeding. - Optimize elution conditions by adjusting the buffer composition or using a gradient elution.[4] |
| Incomplete Copper Removal | - The chosen removal method may not be efficient enough for the initial copper concentration. - Insufficient amount of chelating agent or resin was used. - Inadequate dialysis or size exclusion chromatography parameters (e.g., too few buffer changes, incorrect column size). | - Consider using a combination of methods, for example, EDTA chelation followed by size exclusion chromatography. - Increase the concentration of the chelating agent or the amount of chelating resin. - For dialysis, increase the number of buffer changes and the total dialysis time.[5] For SEC, ensure the column is appropriately sized for the sample volume. |
| Protein "Bunching" at the Top of an SDS-PAGE Gel | This can be a sign of protein aggregation caused by residual copper, even after a cleanup step.[6] | - Ensure the quenching of the click reaction with a chelator like EDTA is sufficient. - Optimize the duration of the click reaction; shorter reaction times can sometimes reduce aggregation.[6] - Consider a more stringent copper removal method. |
Comparative Analysis of Copper Removal Methods
The following table summarizes the key features of the most common copper removal methods to aid in selecting the best approach for your experimental needs.
| Method | Principle | Typical Protein Recovery | Copper Removal Efficiency | Speed | Scalability | Pros | Cons |
| EDTA Chelation + Dialysis | EDTA chelates copper ions, and the small EDTA-copper complex is removed through a semi-permeable membrane. | > 90% | High | Slow (overnight) | High | Cost-effective, simple setup. | Time-consuming, may not be suitable for small sample volumes. |
| Copper-Chelating Resin (e.g., Chelex® 100) | The resin's functional groups have a high affinity for copper ions, selectively removing them from the solution. | 80-95% | Very High (>99%) | Moderate (1-2 hours) | Moderate | High specificity for copper, can be regenerated. | Can sometimes bind proteins non-specifically, potential for protein loss. |
| Size Exclusion Chromatography (Desalting Column) | Separates molecules based on size; larger proteins elute while smaller copper ions are retained in the porous beads. | > 95% | Good | Fast (minutes) | Low to Moderate | Rapid buffer exchange and removal of small molecules, high protein recovery.[7] | Can lead to sample dilution, less effective for very high copper concentrations. |
Experimental Protocols
Here are detailed protocols for the three main copper removal methods.
Protocol 1: Copper Removal using a Copper-Chelating Resin (Batch Method)
This protocol is suitable for the efficient removal of copper from a protein sample using a chelating resin like Chelex® 100.
Materials:
-
Copper-chelating resin (e.g., Chelex® 100)
-
Protein sample post-click reaction
-
Equilibration buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
Resin Preparation:
-
Create a 20% (w/v) slurry of the chelating resin in deionized water. For example, add 2 grams of resin to 10 mL of water.
-
Wash the resin by adding 10 bed volumes of equilibration buffer, vortexing briefly, and then pelleting the resin by centrifugation (e.g., 1,000 x g for 2 minutes). Discard the supernatant. Repeat this wash step twice more.
-
-
Copper Chelation:
-
Add the washed resin slurry to your protein sample at a ratio of 1:4 (v/v) (e.g., 50 µL of 20% resin slurry to 200 µL of protein sample).
-
Incubate the mixture at room temperature for 30-60 minutes with gentle end-over-end rotation.
-
-
Protein Recovery:
-
Pellet the resin by centrifugation (e.g., 1,000 x g for 2 minutes).
-
Carefully collect the supernatant containing your copper-depleted protein sample. Avoid disturbing the resin pellet.
-
Protocol 2: Copper Removal using Size Exclusion Chromatography (Desalting Spin Column)
This protocol is ideal for rapid buffer exchange and removal of copper and other small molecules from your protein sample.
Materials:
-
Desalting spin column (e.g., PD-10, Zeba™ Spin Desalting Columns)
-
Protein sample post-click reaction
-
Desired final buffer for your protein
-
Collection tubes
-
Microcentrifuge
Procedure:
-
Column Preparation:
-
Remove the bottom plug of the desalting column and loosen the cap.
-
Place the column in a collection tube.
-
Centrifuge the column for 1-2 minutes at 1,500 x g to remove the storage buffer.[8]
-
-
Column Equilibration:
-
Add your desired final buffer to the column.
-
Centrifuge for 1-2 minutes at 1,500 x g. Discard the flow-through.
-
Repeat the equilibration step 2-3 more times.
-
-
Sample Loading and Desalting:
-
Place the equilibrated column into a new, clean collection tube.
-
Slowly apply your protein sample to the center of the resin bed.
-
Centrifuge for 2 minutes at 1,500 x g to collect your desalted protein sample.[8] The flow-through contains your purified protein, while copper and other small molecules are retained in the column.
-
Protocol 3: Copper Removal using EDTA Chelation and Dialysis
This protocol is a classic and effective method for removing copper, especially for larger sample volumes.
Materials:
-
Protein sample post-click reaction
-
EDTA stock solution (e.g., 0.5 M, pH 8.0)
-
Dialysis tubing or cassette with an appropriate molecular weight cutoff (MWCO) for your protein
-
Large volume of dialysis buffer (e.g., PBS, pH 7.4)
-
Stir plate and stir bar
Procedure:
-
Quench and Chelate:
-
Add EDTA to your protein sample to a final concentration of 10-50 mM to chelate the copper ions.
-
-
Dialysis Setup:
-
Prepare the dialysis tubing or cassette according to the manufacturer's instructions.
-
Load your protein sample into the dialysis device.
-
-
Dialysis:
-
Place the sealed dialysis device in a large beaker containing at least 200 times the sample volume of dialysis buffer.
-
Stir the buffer gently on a stir plate at 4°C.
-
Allow dialysis to proceed for at least 4 hours.
-
Change the dialysis buffer and continue to dialyze for another 4 hours, or preferably, overnight. A total of 2-3 buffer changes is recommended for efficient removal.[5]
-
Visualizing the Workflow
To help you better understand the experimental processes, here are diagrams of the copper removal workflows.
References
- 1. journals.asm.org [journals.asm.org]
- 2. mdpi.com [mdpi.com]
- 3. uaf.edu [uaf.edu]
- 4. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.com [fishersci.com]
- 8. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
incomplete Fmoc deprotection of L-Dap(N3) containing peptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the synthesis of peptides containing L-2,3-diaminopropionic acid with an azide (B81097) group on the side chain (L-Dap(N3)), specifically focusing on issues related to incomplete N-terminal Fmoc deprotection.
Frequently Asked Questions (FAQs)
Q1: What is incomplete Fmoc deprotection and what are its consequences?
A1: Incomplete Fmoc deprotection is the failure to completely remove the fluorenylmethoxycarbonyl (Fmoc) protecting group from the N-terminal amino acid of a growing peptide chain during solid-phase peptide synthesis (SPPS). This results in the inability of the next amino acid in the sequence to be coupled, leading to the formation of deletion sequences (peptides missing one or more amino acids). These deletion sequences can be difficult to separate from the target peptide during purification, thus reducing the overall yield and purity of the final product.
Q2: Is the azide group of L-Dap(N3) stable during standard Fmoc deprotection conditions?
A2: Yes, the azide functional group is generally stable under the standard basic conditions used for Fmoc deprotection, which typically involve treatment with 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). The primary challenges associated with L-Dap(N3)-containing peptides are more often related to sequence-dependent aggregation that can hinder the deprotection reaction, rather than instability of the azide group itself.
Q3: Can the azide group of L-Dap(N3) be involved in side reactions during the synthesis?
A3: While the azide group is stable during the Fmoc deprotection step, it can be susceptible to reduction to a primary amine during the final cleavage of the peptide from the resin. This is particularly a risk when using cleavage cocktails that contain thiol-based scavengers such as ethanedithiol (EDT). This reduction results in the conversion of the L-Dap(N3) residue to a diaminopropionic acid (Dap) residue.
Q4: How can I detect if Fmoc deprotection is incomplete?
A4: Several methods can be used to monitor the completeness of the deprotection step:
-
UV-Vis Spectrophotometry: Automated peptide synthesizers often monitor the UV absorbance of the dibenzofulvene (DBF)-piperidine adduct, which is released upon Fmoc removal. A persistent or slow-to-plateau release of this adduct indicates slow or incomplete deprotection.
-
Kaiser Test (Ninhydrin Test): This is a qualitative colorimetric test performed on a small sample of the peptide-resin. A positive result (blue color) indicates the presence of free primary amines, signifying successful deprotection. A negative result (yellow or no color change) suggests the Fmoc group is still attached. Note that this test is not reliable for N-terminal proline residues.
-
Mass Spectrometry (MS) and HPLC Analysis: Analysis of the final crude peptide by HPLC will show unexpected peaks corresponding to deletion sequences. MALDI-TOF or LC-MS can be used to identify the masses of these deletion peptides, confirming incomplete deprotection at specific residues.
Q5: Are there alternative deprotection reagents to piperidine for difficult sequences?
A5: Yes, for sequences that are prone to aggregation and result in incomplete deprotection with piperidine, alternative, stronger bases can be used. A common alternative is 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), often used at a concentration of 2% in DMF. Combinations of bases, such as 5% piperazine (B1678402) with 2% DBU in DMF, have also been shown to be effective. However, it is important to note that stronger bases like DBU can increase the risk of side reactions such as aspartimide formation if an aspartic acid residue is present in the sequence.
Troubleshooting Guide for Incomplete Fmoc Deprotection
This guide provides a systematic approach to troubleshooting incomplete Fmoc deprotection of L-Dap(N3)-containing peptides.
Visual Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting incomplete Fmoc deprotection.
Detailed Troubleshooting Steps
Problem: HPLC and/or mass spectrometry analysis of the crude peptide product reveals the presence of significant deletion sequences, suggesting incomplete Fmoc deprotection at one or more cycles, particularly after the incorporation of L-Dap(N3) or other residues in a potentially "difficult" sequence.
Step 1: Initial Diagnosis and Verification
-
Verify Deprotection Reagent: Ensure that the 20% piperidine in DMF solution is freshly prepared. Piperidine can degrade over time, and the presence of moisture in DMF can affect deprotection efficiency.
-
Check Resin Swelling: Confirm that the resin was properly swelled in an appropriate solvent (e.g., DMF or DCM) for at least 30-60 minutes before the first coupling step. Inadequate swelling can lead to poor accessibility of reagents to the growing peptide chain.
-
Review Synthesis Protocol: Double-check the parameters of your synthesis protocol. Ensure that the correct volumes of deprotection reagent were used and that the deprotection times were adequate (typically 2 x 10 minutes for standard sequences).
Step 2: Optimization of the Deprotection Protocol
If the initial checks do not resolve the issue, the deprotection protocol itself may need to be optimized for the specific peptide sequence.
-
Extend Deprotection Time: The most straightforward modification is to increase the duration of the deprotection steps. For difficult sequences, extending the total deprotection time to 30 minutes or longer can be beneficial.
-
Perform a Double Deprotection: After the standard deprotection step, drain the reagent and add a fresh portion of the deprotection solution for a second treatment. This can help to drive the reaction to completion.
-
Increase Reaction Temperature: In some cases, gently warming the reaction vessel to 30-40°C can improve deprotection efficiency. However, this should be done with caution as elevated temperatures can potentially increase the risk of side reactions like racemization.
Step 3: Modification of the Deprotection Reagent
For particularly challenging sequences where optimization of the standard protocol is insufficient, modifying the deprotection reagent can be effective.
-
Use a Stronger Base: Replace the 20% piperidine in DMF solution with a 2% DBU in DMF solution. DBU is a stronger, non-nucleophilic base that can be more effective at removing the Fmoc group from sterically hindered or aggregated peptides.[1]
-
Use a Combination of Bases: A solution of 5% piperazine and 2% DBU in DMF has been shown to be a highly efficient deprotection cocktail that can be faster and more effective than 20% piperidine for some difficult sequences.
Data on Deprotection Reagents
The following table summarizes a comparison of piperidine and DBU for the deprotection of a model peptide containing a thioamide linkage, which is known to be prone to epimerization. While not specific to L-Dap(N3), this data illustrates the potential benefits and trade-offs of using DBU for challenging syntheses.
| Deprotection Reagent | Peptide Sequence | Purity (%) | Yield (%) | Epimerization (%) |
| 20% Piperidine in DMF | KAF(S)AKμ | 56.2 | 29.9 | 16.1 |
| 2% DBU in DMF | KAF(S)AKμ | 61.1 | 35.9 | 5.0 |
| 20% Piperidine in DMF | FAE(S)AKμ | 71.5 | 18.2 | 5.6 |
| 2% DBU in DMF | FAE(S)AKμ | 71.6 | 22.7 | 1.0 |
Data adapted from a study on thioamide-containing peptides and may not be directly representative of L-Dap(N3) containing peptides.[2]
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
-
Resin Washing: After the coupling step, wash the peptide-resin with DMF (3 x 1-minute washes).
-
First Deprotection: Add a solution of 20% piperidine in DMF to the resin, ensuring the resin is fully submerged. Agitate for 3-5 minutes at room temperature.
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh solution of 20% piperidine in DMF and agitate for 10-15 minutes at room temperature.
-
Final Washes: Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5 x 1-minute washes) to remove all traces of piperidine and the DBF-piperidine adduct.
Protocol 2: DBU-Based Fmoc Deprotection for Difficult Sequences
-
Resin Washing: After the coupling step, wash the peptide-resin with DMF (3 x 1-minute washes).
-
Deprotection: Add a solution of 2% DBU in DMF to the resin. Agitate for 2 x 5-minute intervals at room temperature, draining and adding fresh reagent between intervals.
-
Final Washes: Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5 x 1-minute washes).
Protocol 3: Monitoring Fmoc Deprotection by UV-Vis Spectroscopy
-
Collection of Filtrate: During each deprotection step, collect the filtrate in a separate container.
-
Dilution: After the final deprotection step and washes, combine all the filtrates and dilute to a known volume with DMF.
-
Measurement: Measure the absorbance of the diluted solution in a quartz cuvette at ~301 nm using a UV-Vis spectrophotometer.
-
Analysis: The absorbance is proportional to the amount of Fmoc group removed. A plateau in absorbance over consecutive deprotection cycles for a particular amino acid indicates the completion of the reaction.
Protocol 4: HPLC Analysis of Crude Peptide
-
Sample Preparation: After cleavage from the resin and precipitation with cold diethyl ether, dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water containing 0.1% TFA) at a concentration of approximately 1 mg/mL.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical starting gradient is 5-95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
-
Data Analysis: Integrate the peak areas of the resulting chromatogram to assess the purity of the crude peptide and identify the presence of deletion sequences.
Protocol 5: Mass Spectrometry Analysis
-
Sample Preparation: Prepare the crude peptide sample as described for HPLC analysis.
-
LC-MS Conditions:
-
LC System: Use an HPLC or UHPLC system coupled to a mass spectrometer (e.g., ESI-QTOF or ESI-Orbitrap).
-
Column: C18 reverse-phase column suitable for mass spectrometry.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient for separation of the peptide and its impurities.
-
Flow Rate: 0.2-0.4 mL/min.
-
-
Data Analysis: Analyze the mass spectra to confirm the molecular weight of the desired peptide and to identify the masses of any deletion sequences or other byproducts. A mass difference of 26 Da (N2) compared to the expected mass of the L-Dap(N3) containing peptide may indicate reduction of the azide group to an amine during cleavage.
Visualizations
Fmoc Deprotection Mechanism
Caption: The mechanism of Fmoc deprotection using piperidine.
Logical Relationships in Incomplete Deprotection
References
Technical Support Center: Aggregation of Peptides Containing Z-L-Dap(N3)-OH
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues with peptides incorporating the unnatural amino acid Z-L-Dap(N3)-OH (N-α-benzyloxycarbonyl-L-α,β-diaminopropionic acid, β-azide).
I. Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation and why is it a problem for peptides containing this compound?
A1: Peptide aggregation is the self-association of peptide monomers into larger, often insoluble, structures. This can range from small, soluble oligomers to large, insoluble fibrils.[1] For synthetic peptides, including those with this compound, aggregation is a major challenge because it can lead to:
-
Reduced synthetic yield: Aggregation on the solid-phase support can hinder coupling and deprotection steps, leading to incomplete or truncated sequences.[2][3]
-
Purification difficulties: Aggregates can complicate chromatographic purification, leading to low recovery and poor purity.
-
Inaccurate quantification: The presence of soluble aggregates can lead to an overestimation of the active monomer concentration.
-
Decreased biological activity: Only the monomeric form of a peptide is typically biologically active.
-
Potential for immunogenicity: Aggregated peptides can trigger an immune response, a significant concern for therapeutic applications.[1]
The incorporation of this compound can potentially influence aggregation. Replacing a charged, hydrophilic amino acid (like lysine) with the neutral, more hydrophobic this compound can decrease the overall solubility of the peptide, thereby increasing its propensity to aggregate.[4]
Q2: What intrinsic factors in my peptide sequence containing this compound could be causing aggregation?
A2: Several sequence-related factors can contribute to aggregation:
-
Hydrophobicity: A high proportion of hydrophobic amino acids is a primary driver of aggregation. The benzyloxycarbonyl (Z) group on this compound adds a significant hydrophobic character.
-
Charge: Peptides are least soluble at their isoelectric point (pI), where the net charge is zero, as electrostatic repulsion between chains is minimized. The neutral side chain of this compound does not contribute to the net charge, which can be a factor if it replaces a charged residue.
-
Secondary Structure Propensity: Sequences with a tendency to form β-sheets are particularly prone to aggregation, as this structure is stabilized by intermolecular hydrogen bonds.[5]
Q3: Can the azide (B81097) group in this compound directly participate in aggregation?
A3: While the primary drivers of aggregation are typically hydrophobic interactions and hydrogen bonding, the azide group (N3) is a polar, linear moiety. While not a strong hydrogen bond donor or acceptor, its presence can influence the local conformation and intermolecular packing of the peptide chains. Studies on proteins have shown that the presence of sodium azide in solution can, in some cases, affect the kinetics of aggregation, suggesting the azide anion can play a role in the process.[6][7] Therefore, while less dominant than hydrophobicity, the azide group's electronic and steric properties could contribute to aggregation behavior.
II. Troubleshooting Guide
Problem 1: Poor Solubility & Precipitation During Reconstitution
My lyophilized peptide containing this compound is not dissolving or is precipitating upon addition of aqueous buffer.
This is a classic sign of aggregation. The solubility of a peptide is primarily determined by its amino acid composition and polarity.[8]
-
Assess Peptide Polarity:
-
Count charged residues: Determine the number of acidic (Asp, Glu) and basic (Lys, Arg, His) residues.
-
Basic Peptides (net positive charge): Try dissolving in a small amount of 10% aqueous acetic acid, then dilute with buffer.[9][10]
-
Acidic Peptides (net negative charge): Try dissolving in a small amount of 0.1% aqueous ammonium (B1175870) hydroxide, then dilute.[8]
-
Neutral/Hydrophobic Peptides: If your peptide has a high content of non-polar residues (including the Z-group of this compound), initial solubilization in an organic solvent is recommended.[8][9]
-
-
Use Organic Solvents:
-
Dissolve the peptide in a minimal volume of Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Slowly add the peptide-organic solvent solution dropwise into your vigorously stirring aqueous buffer.
-
Caution: High concentrations of organic solvents may be incompatible with biological assays.
-
-
Employ Physical Methods:
-
Consider Denaturants or Chaotropic Agents:
-
For peptides that are extremely difficult to solubilize, denaturing agents like 6 M Guanidinium Hydrochloride (GdmCl) or 8 M Urea can be used.[10]
-
These agents disrupt the non-covalent interactions that hold aggregates together. Note that these are generally not compatible with cell-based assays.
-
| Peptide Characteristic | Primary Solvent | Secondary/Dilution Solvent | Notes |
| Net Positive Charge | 10% Acetic Acid | Water or desired buffer | Test a small amount first. |
| Net Negative Charge | 0.1% NH4OH | Water or desired buffer | Avoid if Cys is present. |
| High Hydrophobicity | DMSO, DMF, Acetonitrile | Desired buffer (add dropwise) | DMSO is generally preferred for cell-based assays due to lower toxicity.[9] |
| Prone to Aggregation | 6 M GdmCl or 8 M Urea | Desired buffer | Not suitable for most biological assays. |
Problem 2: Low Yield & Difficult Purification During/After Synthesis
My solid-phase peptide synthesis (SPPS) is showing incomplete coupling, or the crude peptide is difficult to purify via HPLC.
This often indicates on-resin aggregation, where peptide chains interact with each other on the solid support, blocking reactive sites.[2]
Caption: Troubleshooting workflow for on-resin peptide aggregation during SPPS.
-
Change Solvents: Switch the primary SPPS solvent from DMF to N-Methyl-2-pyrrolidone (NMP), which has better solvating properties.[2]
-
Incorporate Disrupting Elements: During synthesis, strategically introduce "disrupting" elements that break up the inter-chain hydrogen bonding that leads to β-sheet formation.
-
Pseudoproline Dipeptides: These temporarily introduce a kink in the peptide backbone, preventing aggregation. The native structure is restored during final cleavage.[3]
-
Backbone Protection: Using Dmb (2,4-dimethoxybenzyl) or Hmb (2-hydroxy-4-methoxybenzyl) protected amino acids can also disrupt aggregation.[3]
-
-
Use Microwave Synthesis: Microwave-assisted SPPS can accelerate coupling times and help overcome aggregation-related energy barriers.[2]
-
Optimize Resin: Use a low-loading resin or a PEG-based resin (e.g., TentaGel), which can improve solvation of the growing peptide chain.[2]
III. Experimental Protocols & Analysis
This section provides detailed methodologies for key experiments to detect and characterize the aggregation of peptides containing this compound.
Protocol 1: Detection of Aggregates by HPLC
High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing peptide purity and detecting aggregates. Size-Exclusion Chromatography (SEC) is particularly effective for separating monomers from dimers and larger aggregates.[11]
-
Materials:
-
Lyophilized peptide
-
Appropriate solubilization solvent (see Troubleshooting Guide)
-
Mobile Phase: Isocratic elution is typical for SEC. A common mobile phase is 100-200 mM sodium phosphate, 150-300 mM NaCl, pH 6.8-7.2.
-
SEC column suitable for the peptide's molecular weight range.
-
-
Instrument Parameters:
-
Procedure:
-
Carefully prepare a stock solution of the peptide (e.g., 1-2 mg/mL) in the mobile phase. Avoid sonication or excessive vortexing, which can alter aggregation levels.[12]
-
Filter the sample through a 0.22 µm filter if any particulate matter is visible.
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Inject the sample and run the isocratic method.
-
Larger molecules (aggregates) will elute first, followed by the monomer, and then any smaller fragments.
-
-
Data Interpretation:
-
The main peak corresponds to the peptide monomer.
-
Peaks eluting at earlier retention times are indicative of soluble aggregates (dimers, trimers, etc.).
-
Integrate the peak areas to quantify the percentage of monomer vs. aggregates.
-
| Condition | Monomer Peak Area (%) | Dimer Peak Area (%) | High MW Aggregates (%) |
| Initial Dissolution (pH 7.4) | 92.5 | 6.1 | 1.4 |
| After 24h at 4°C (pH 7.4) | 85.1 | 11.2 | 3.7 |
| Initial Dissolution (pH 5.0) | 98.2 | 1.5 | 0.3 |
| With 5% DMSO (pH 7.4) | 97.5 | 2.0 | 0.5 |
Protocol 2: Characterization of Aggregates by Mass Spectrometry
Mass spectrometry (MS) can confirm the identity of aggregates observed in HPLC and provide information on their stoichiometry (e.g., dimer, trimer).[13][14]
-
Materials:
-
HPLC-purified fractions corresponding to the monomer and aggregate peaks.
-
LC-MS grade solvents (e.g., acetonitrile, water, formic acid).
-
-
Instrument Parameters (ESI-TOF or ESI-QTOF):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Analyzer: Time-of-Flight (TOF) or Quadrupole-TOF (QTOF) for accurate mass measurement.
-
Source Conditions: Use gentle source conditions (lower temperatures, lower fragmentor voltage) to minimize in-source dissociation of non-covalent aggregates.
-
-
Procedure:
-
Perform an LC separation (either SEC or Reverse Phase) coupled directly to the mass spectrometer.
-
Acquire mass spectra across the elution profile.
-
For the peak corresponding to the monomer, you should observe ions matching the calculated mass of the peptide.
-
For peaks corresponding to aggregates, look for ions with m/z values that correspond to multiples of the monomer's mass (e.g., for a dimer, you might see [2M+zH]^z+).
-
-
Data Interpretation:
-
The mass of the main species will confirm the identity of the monomeric peptide.
-
The detection of species with approximately double or triple the mass of the monomer confirms the presence of dimers or trimers, respectively.
-
IV. Visualization of Troubleshooting & Workflows
Logical Flow for Investigating Peptide Aggregation
This diagram outlines a systematic approach to identifying and mitigating aggregation issues with your this compound containing peptide.
Caption: A systematic workflow for the detection and mitigation of peptide aggregation.
References
- 1. filab.fr [filab.fr]
- 2. peptide.com [peptide.com]
- 3. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 4. Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Effect of Azide Preservative on Thermomechanical Aggregation of Purified Reference Protein Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bachem.com [bachem.com]
- 9. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 10. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. Mass spectrometric insights into protein aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Applications of Mass Spectrometry to the Study of Protein Aggregation | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Optimizing Solvent Conditions for Z-L-Dap(N3)-OH Click Reactions
Welcome to the technical support center for optimizing copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving Z-L-Dap(N3)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to enhance experimental success.
Troubleshooting Guide
This section addresses specific issues that may arise during your click reaction experiments with this compound, offering potential causes and actionable solutions.
Issue 1: Low or No Product Yield
A low or non-existent yield is a common challenge in click chemistry. The following workflow and suggestions can help diagnose and resolve the issue.
Potential Causes and Solutions:
| Potential Cause | Recommended Solutions |
| Poor Solubility of Reactants | This compound, like many protected amino acids, may have limited solubility in certain solvents. Refer to the Solvent Selection Guide below and consider using a solvent system where all reactants are fully dissolved. Sonication or gentle heating can aid dissolution, but thermal stability of the azide (B81097) should be considered. |
| Inactive Copper Catalyst | The active catalyst is Cu(I), which can be oxidized to the inactive Cu(II) state by dissolved oxygen. Ensure all solvents are thoroughly degassed prior to use. Always use a freshly prepared solution of the reducing agent (e.g., sodium ascorbate). The use of a stabilizing ligand like TBTA or THPTA is highly recommended to protect the Cu(I) catalyst.[1] |
| Impure Reagents | Impurities in either the this compound or the alkyne partner can inhibit the reaction. Verify the purity of your starting materials using appropriate analytical techniques (e.g., NMR, LC-MS). |
| Inadequate Reaction Time or Temperature | While click reactions are generally fast, sterically hindered substrates or sub-optimal conditions can slow the reaction rate. Monitor the reaction progress over time using TLC or LC-MS. If the reaction is proceeding slowly, consider increasing the temperature (e.g., to 40-60°C), but be mindful of the potential for azide degradation at higher temperatures.[2] |
| Incorrect pH | The optimal pH for CuAAC reactions is typically between 4 and 12.[3] For reactions in aqueous buffers, ensure the pH is within this range. Buffers containing coordinating species like Tris should be avoided as they can interfere with the copper catalyst.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for this compound click reactions?
A1: The ideal solvent depends on the solubility of both your this compound and the alkyne coupling partner. Generally, polar aprotic solvents are excellent choices. A comparative overview is provided below.
Solvent Selection Guide for this compound Click Reactions
| Solvent System | Estimated Solubility of this compound (mg/mL)* | Expected Reaction Performance | Key Considerations |
| DMF | > 100 | Excellent | Good for a wide range of alkynes. High boiling point can complicate removal. |
| DMSO | > 100 | Excellent | High polarity can be beneficial for poorly soluble reactants. Can be difficult to remove. |
| Acetonitrile (B52724) | 5 - 20 | Good | Lower boiling point makes for easier removal. May require a co-solvent for less polar alkynes. |
| THF | 10 - 30 | Moderate | Lower polarity may be suitable for more hydrophobic alkynes. |
| t-BuOH/Water (e.g., 1:1) | Moderate | Good to Excellent | A common system for bioconjugation. The ratio can be adjusted to optimize solubility. |
| Water (with co-solvent) | Low | Variable | Often requires a water-miscible co-solvent like DMSO or DMF to solubilize organic substrates. Essential for many biological applications. |
*Note: These are estimated values based on the behavior of similar protected amino acids. Actual solubility may vary based on purity, temperature, and other experimental conditions.
Q2: How can I improve the solubility of this compound in my reaction?
A2: If you are experiencing solubility issues, consider the following:
-
Solvent Mixtures: Using a co-solvent can significantly improve solubility. For instance, adding a small percentage of DMSO or DMF to acetonitrile or THF can be effective.
-
Sonication: Brief sonication can help dissolve suspended material.
-
Gentle Heating: Gently warming the mixture can increase solubility. However, prolonged heating of azides is not recommended due to potential decomposition.
Q3: Is it necessary to degas the solvents for the click reaction?
A3: Yes, degassing is a critical step. The catalytically active Cu(I) species is readily oxidized to inactive Cu(II) by dissolved oxygen. Failure to remove oxygen from your reaction mixture is a common cause of low yields. Degassing can be achieved by bubbling an inert gas (e.g., argon or nitrogen) through the solvent or by using a freeze-pump-thaw technique.
Q4: What is the role of a ligand in the click reaction?
A4: Ligands such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) play a dual role. They stabilize the Cu(I) oxidation state, preventing its oxidation and disproportionation.[1] They also accelerate the reaction rate. For reactions in aqueous media or with sensitive biomolecules, a water-soluble ligand like THPTA is recommended.
Q5: Can I monitor the progress of my this compound click reaction?
A5: Yes, monitoring the reaction is highly recommended. Thin-layer chromatography (TLC) is a simple and effective method. You can visualize the consumption of your starting materials and the formation of the triazole product. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the masses of the reactants and the desired product.
Experimental Protocols
General Protocol for a Small-Scale this compound Click Reaction
This protocol provides a starting point for the copper-catalyzed click reaction of this compound with a terminal alkyne. Optimization of reactant concentrations and reaction time may be necessary depending on the specific substrates.
Materials:
-
This compound
-
Terminal alkyne
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Ligand (e.g., TBTA or THPTA)
-
Anhydrous, degassed solvent (e.g., DMF, DMSO, or a t-BuOH/water mixture)
Procedure:
-
In a reaction vial, dissolve this compound (1.0 equivalent) and the terminal alkyne (1.1 equivalents) in the chosen degassed solvent.
-
In a separate vial, prepare a stock solution of CuSO₄·5H₂O and the ligand in the reaction solvent or water.
-
Add the CuSO₄/ligand solution to the reaction mixture (typically 1-5 mol% of copper).
-
Prepare a fresh stock solution of sodium ascorbate in degassed water.
-
Add the sodium ascorbate solution to the reaction mixture (typically 10-20 mol%) to initiate the reaction.
-
Stir the reaction at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction by adding a solution of EDTA to chelate the copper.
-
Perform an appropriate aqueous workup and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.
References
- 1. Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07491H [pubs.rsc.org]
Technical Support Center: Optimizing pH for Z-L-Dap(N3)-OH Click Chemistry
This technical support center provides guidance for researchers, scientists, and drug development professionals on the critical role of pH in the efficiency of copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry using Z-L-Dap(N3)-OH.
Troubleshooting Guide
Issue: Low or No Product Yield
-
Question: My click reaction with this compound is showing low to no yield. Could the pH be the issue? Answer: Yes, suboptimal pH is a common reason for poor CuAAC reaction efficiency. The optimal pH range for CuAAC in bioconjugation is typically between 7 and 9.[1] A neutral pH of around 7 is often a good starting point to balance reaction rate and the stability of sensitive biomolecules.[1]
-
Question: I am working with a sensitive protein that degrades at higher pH. How can I optimize the reaction? Answer: For sensitive biomolecules, it is recommended to perform the reaction at a neutral pH of around 7.[1] While the reaction may be slower than at a slightly alkaline pH, it helps to preserve the integrity of the protein. Additionally, the use of a copper-chelating ligand like THPTA or TBTA is crucial to protect the biomolecule from copper-mediated damage.[1]
-
Question: Can the type of buffer I use affect the reaction? Answer: Absolutely. Buffers containing primary or secondary amines, such as Tris or glycine, should be avoided as they can compete in the reaction, especially if you are using NHS esters to introduce the azide (B81097) or alkyne functionality.[1] Phosphate-buffered saline (PBS) and HEPES are generally suitable alternatives.[1] It is also advisable to avoid high concentrations of chloride ions ( >0.2 M) as they can compete for copper binding.[2][3]
Issue: Observing Side Products or Degradation
-
Question: I am seeing unexpected side products in my reaction mixture. Can pH contribute to this? Answer: While the click chemistry reaction itself is highly specific, the reaction conditions, including pH, can influence side reactions. The formation of reactive oxygen species (ROS) is a known issue in copper-catalyzed reactions, which can lead to the oxidation of sensitive amino acid residues like histidine and arginine.[1] Working at a neutral pH and using a copper-chelating ligand can help minimize this.[1]
-
Question: My this compound reagent seems to be degrading. Is it pH sensitive? Answer: The azide group in this compound is generally stable under a wide range of conditions.[4][5] However, extreme pH values should be avoided during storage and handling. For the reaction itself, the recommended pH range of 6.5 to 8.5 is well-tolerated by the molecule.
Frequently Asked Questions (FAQs)
-
Q1: What is the optimal pH range for CuAAC reactions with this compound? A1: While CuAAC reactions are known to be robust over a broad pH range of 4 to 12, for bioconjugation applications involving sensitive molecules, a pH range of 7 to 9 is most commonly employed to ensure a balance between reaction efficiency and the stability of the biomolecule.[1][6][7] A neutral pH of approximately 7 is often recommended as a starting point.[1][2][3]
-
Q2: How does pH affect the speed of the click reaction? A2: Generally, for bioconjugation, the reaction rate tends to increase with a slightly more alkaline pH (around 8-8.5). However, this needs to be balanced with the stability of the biomolecules being conjugated, as higher pH can lead to degradation.
-
Q3: Why is it important to use a copper-chelating ligand? A3: Copper-chelating ligands such as THPTA (water-soluble) or TBTA (for organic solvents) play a dual role. They stabilize the active Cu(I) oxidation state, preventing its oxidation to the inactive Cu(II) state, and they accelerate the reaction.[1] Crucially for bioconjugation, they also protect sensitive biomolecules from damage caused by reactive oxygen species that can be generated by the copper catalyst.[1]
-
Q4: Can I perform the reaction in an acidic pH? A4: While the CuAAC reaction can proceed at acidic pH, it is generally not optimal for bioconjugation. Lower pH can lead to protonation of the azide, reducing its nucleophilicity and thus slowing down the reaction. For selective N-terminal labeling over lysine (B10760008) residues, a pH below 7 (ideally around 6.3) can be used due to the difference in pKa values of the respective amino groups.[1]
Data Presentation
The following table summarizes the expected qualitative effects of pH on the efficiency of this compound click chemistry in a bioconjugation context. Optimal conditions will always depend on the specific reactants and biomolecules involved.
| pH Range | Expected Reaction Rate | Potential Issues | Recommendations |
| < 6.5 | Slower | Protonation of azide; potential damage to acid-labile biomolecules. | Generally not recommended unless aiming for specific selectivity (e.g., N-terminal labeling). |
| 6.5 - 7.5 | Moderate to Good | Good starting point for sensitive biomolecules. Balances reaction rate and stability. | |
| 7.5 - 8.5 | Good to Excellent | Potential for base-catalyzed degradation of sensitive biomolecules. | Optimal for robust biomolecules where a faster reaction is desired. |
| > 8.5 | Fast | Increased risk of biomolecule degradation and side reactions. | Generally not recommended for bioconjugation. |
Experimental Protocols
Protocol 1: pH Optimization Screen for this compound Click Chemistry
This protocol describes a method to determine the optimal pH for the conjugation of this compound to an alkyne-containing biomolecule.
-
Buffer Preparation: Prepare a series of buffers with pH values ranging from 6.5 to 8.5 in 0.5 unit increments (e.g., pH 6.5, 7.0, 7.5, 8.0, 8.5). Phosphate or HEPES buffers are recommended.
-
Stock Solution Preparation:
-
Prepare a stock solution of your alkyne-modified biomolecule in a suitable buffer (e.g., 10 mM in PBS, pH 7.4).
-
Prepare a stock solution of this compound (e.g., 100 mM in DMSO).
-
Prepare a stock solution of a copper(II) sulfate (B86663) (CuSO₄) (e.g., 50 mM in water).
-
Prepare a stock solution of a water-soluble ligand such as THPTA (e.g., 250 mM in water).
-
Prepare a fresh stock solution of sodium ascorbate (B8700270) (e.g., 500 mM in water).
-
-
Reaction Setup: In separate microcentrifuge tubes for each pH value, combine the following in order:
-
Alkyne-biomolecule to a final concentration of 100 µM.
-
The respective pH buffer.
-
This compound to a final concentration of 1 mM (10 equivalents).
-
Premix of CuSO₄ and THPTA (to final concentrations of 1 mM and 5 mM, respectively).
-
Add the sodium ascorbate solution to a final concentration of 10 mM to initiate the reaction.
-
-
Incubation: Incubate the reactions at room temperature for 1-4 hours or overnight at 4°C with gentle mixing.
-
Analysis: Analyze the reaction efficiency at each pH by a suitable method such as LC-MS, SDS-PAGE (if the biomolecule is a protein), or HPLC.
Protocol 2: Standard Bioconjugation with this compound at Optimal pH
This protocol provides a general procedure for a standard bioconjugation reaction once the optimal pH has been determined.
-
Reagent Preparation: Prepare stock solutions as described in Protocol 1.
-
Reaction Setup:
-
In a microcentrifuge tube, dissolve the alkyne-modified biomolecule in the optimized pH buffer to the desired concentration.
-
Add the this compound stock solution (typically 2-10 equivalents).
-
Add the premixed CuSO₄/THPTA solution.
-
Initiate the reaction by adding the fresh sodium ascorbate solution.
-
-
Reaction and Purification:
-
Incubate the reaction at room temperature or 4°C for the desired time.
-
Purify the conjugate using a method appropriate for your biomolecule (e.g., size-exclusion chromatography, dialysis, or affinity purification).
-
Visualizations
Caption: Workflow for pH optimization of this compound click chemistry.
Caption: Relationship between pH, reaction efficiency, and biomolecule stability.
References
- 1. benchchem.com [benchchem.com]
- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jenabioscience.com [jenabioscience.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. Click Chemistry [organic-chemistry.org]
- 7. bioclone.net [bioclone.net]
Technical Support Center: Monitoring Z-L-Dap(N3)-OH Reaction Completion
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for monitoring the reaction completion of Z-L-Dap(N3)-OH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactions?
A1: this compound, or (2S)-3-azido-2-(benzyloxycarbonylamino)propanoic acid, is an amino acid derivative containing an azide (B81097) functional group. It is primarily used in "click chemistry," specifically in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions to form stable triazole linkages with alkyne-containing molecules.[1]
Q2: What are the common methods for monitoring the completion of a this compound reaction?
A2: The most common methods for monitoring the reaction progress are Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each method offers distinct advantages in terms of speed, resolution, and structural information.
Q3: How can I be sure my this compound reaction has gone to completion?
A3: A reaction is generally considered complete when the limiting reagent, typically this compound or the alkyne, is no longer detectable by your chosen analytical method (e.g., the starting material spot disappears on a TLC plate). Concurrently, the appearance and stabilization of the triazole product signal (e.g., a new spot on TLC, a new peak in HPLC, or characteristic signals in NMR) indicate the progression and completion of the reaction.
Analytical Monitoring Protocols
Thin Layer Chromatography (TLC)
TLC is a rapid and cost-effective method for qualitatively monitoring reaction progress. The principle lies in the differential partitioning of the reactants and products between the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (solvent system).
Experimental Protocol: TLC Monitoring
-
Plate Preparation: Use silica gel 60 F254 plates. Draw a baseline in pencil approximately 1 cm from the bottom of the plate.
-
Spotting:
-
Dissolve a small amount of your starting material (this compound) in a suitable solvent (e.g., methanol (B129727) or DMF) to create a reference spot.
-
At different time points (e.g., 0, 1, 2, 4, and 24 hours), take a small aliquot of your reaction mixture and dilute it.
-
Spot the starting material, a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture at different time points along the baseline.
-
-
Development: Place the TLC plate in a developing chamber containing an appropriate solvent system. A common starting point for similar amino acid derivatives is a mixture of ethyl acetate (B1210297) and hexanes, or dichloromethane (B109758) and methanol. The chamber should be saturated with the solvent vapor.
-
Visualization: After the solvent front has reached near the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Staining with potassium permanganate (B83412) or iodine can also be used if the compounds are not UV-active.
-
Analysis: The reaction is complete when the spot corresponding to the limiting reactant is no longer visible in the reaction mixture lane. The product spot will appear at a different Rf value.
Data Presentation: TLC Monitoring
| Compound | Exemplary Solvent System | Expected Rf Value (Approximate) |
| This compound | Ethyl Acetate / Hexane (1:1) | 0.3 |
| Alkyne Reactant (e.g., Phenylacetylene) | Ethyl Acetate / Hexane (1:1) | 0.8 |
| Triazole Product | Ethyl Acetate / Hexane (1:1) | 0.5 |
| Note: Rf values are highly dependent on the specific alkyne used and the exact TLC conditions. |
High-Performance Liquid Chromatography (HPLC)
HPLC offers a more quantitative approach to monitor reaction completion by separating components of the reaction mixture and providing their relative concentrations.
Experimental Protocol: HPLC Monitoring
-
Sample Preparation: At various time points, quench a small aliquot of the reaction mixture (e.g., by dilution in the mobile phase) and filter it through a 0.22 µm syringe filter.
-
Instrumentation: Use a reverse-phase C18 column.
-
Mobile Phase: A typical gradient elution would be from a high concentration of a polar solvent (e.g., water with 0.1% trifluoroacetic acid - Solvent A) to a high concentration of a less polar organic solvent (e.g., acetonitrile (B52724) with 0.1% trifluoroacetic acid - Solvent B).
-
Detection: Monitor the elution profile using a UV detector, typically at 254 nm or 280 nm, where the benzyloxycarbonyl group of this compound and the aromatic ring of the triazole product absorb.
-
Analysis: Monitor the decrease in the peak area of the starting materials and the increase in the peak area of the product over time. The reaction is complete when the peak area of the limiting reactant is negligible.
Data Presentation: HPLC Monitoring
| Compound | Exemplary Column | Exemplary Gradient | Expected Retention Time (Approximate) |
| This compound | C18, 5 µm, 4.6 x 150 mm | 5-95% Acetonitrile in Water (0.1% TFA) over 20 min | 8-10 min |
| Alkyne Reactant (e.g., Phenylacetylene) | C18, 5 µm, 4.6 x 150 mm | 5-95% Acetonitrile in Water (0.1% TFA) over 20 min | 12-14 min |
| Triazole Product | C18, 5 µm, 4.6 x 150 mm | 5-95% Acetonitrile in Water (0.1% TFA) over 20 min | 10-12 min |
| Note: Retention times are highly dependent on the specific HPLC system, column, and gradient conditions. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and is a definitive method to confirm the formation of the triazole product.
Experimental Protocol: NMR Monitoring
-
Sample Preparation: At desired time points, take an aliquot of the reaction mixture, remove the solvent under reduced pressure, and dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Analysis: Monitor the disappearance of the signals corresponding to the starting materials and the appearance of new signals characteristic of the triazole product. Key signals to monitor are the α-proton and β-protons of the Dap residue and the new triazole proton.
Data Presentation: NMR Monitoring
| Compound | Nucleus | Key Chemical Shift (δ, ppm) - Approximate |
| This compound | ¹H | α-CH (~4.5 ppm), β-CH₂ (~3.7 ppm) |
| ¹³C | C=O (~172 ppm), α-CH (~55 ppm), β-CH₂ (~52 ppm) | |
| Triazole Product | ¹H | Triazole-H (~7.5-8.5 ppm), new β-CH₂ (~4.8 ppm) |
| ¹³C | Triazole-C (~120-145 ppm), new β-CH₂ (~50 ppm) | |
| Note: Chemical shifts are dependent on the solvent and the specific structure of the alkyne and resulting triazole. |
Troubleshooting Guide
Issue 1: Incomplete Reaction
| Potential Cause | Troubleshooting Steps |
| Insufficient Catalyst (CuAAC) | - Ensure the use of a fresh, high-quality copper(I) source or an in situ reduction of a copper(II) salt (e.g., CuSO₄ with sodium ascorbate).- Increase the catalyst loading, but be mindful of potential side reactions. |
| Oxidation of Cu(I) to Cu(II) (CuAAC) | - Degas all solvents and reagents by sparging with an inert gas (e.g., argon or nitrogen).- Use a stabilizing ligand such as TBTA or THPTA to protect the Cu(I) catalyst. |
| Steric Hindrance | - If possible, choose a less sterically hindered alkyne.- Increase the reaction temperature or extend the reaction time. |
| Low Reactivity of Alkyne (SPAAC) | - Use a more reactive strained alkyne, such as a dibenzocyclooctyne (DBCO) derivative. |
Issue 2: Presence of Side Products
| Potential Cause | Troubleshooting Steps |
| Dimerization of Alkyne | - Add the alkyne slowly to the reaction mixture.- Use a lower concentration of the alkyne. |
| Decomposition of Azide | - Avoid high temperatures and prolonged exposure to light.- Ensure the pH of the reaction mixture is neutral or slightly basic. |
| Side Reactions with Functional Groups | - Protect sensitive functional groups on the alkyne or other molecules in the reaction mixture. |
Visualizations
Caption: Experimental workflow for monitoring this compound reaction completion.
Caption: Troubleshooting decision tree for this compound reactions.
References
Validation & Comparative
Validating Z-L-Dap(N3)-OH Incorporation: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, the precise incorporation of non-canonical amino acids (ncAAs) like Z-L-Dap(N3)-OH is a critical step in developing novel therapeutics and research tools. Verifying the successful and site-specific integration of these modified amino acids is paramount. This guide provides a comprehensive comparison of mass spectrometry—the gold standard for this validation—with alternative methods, offering detailed experimental protocols and a quantitative overview to inform your selection of the most appropriate technique.
Mass spectrometry (MS) offers unparalleled specificity and the ability to pinpoint the exact location of the incorporated ncAA within a protein's sequence. However, alternative methods leveraging the bioorthogonal reactivity of the azide (B81097) group in this compound, such as click chemistry-enabled Western blotting and fluorescence microscopy, provide complementary and often more accessible means of validation.
Comparative Analysis of Validation Methodologies
The choice of validation method depends on a variety of factors, including the required level of detail, available equipment, sample throughput, and the specific experimental question. Below is a comparative summary of the key techniques.
| Method | Principle | Advantages | Disadvantages | Typical Application |
| Mass Spectrometry (LC-MS/MS) | Detection of the mass shift in tryptic peptides containing this compound. | - Definitive confirmation of incorporation and precise localization.- Can provide quantitative information on incorporation efficiency. | - Requires specialized equipment and expertise.- Lower throughput compared to blotting or imaging.- Sample preparation can be extensive. | Gold-standard validation, mapping incorporation sites, and quantitative proteomics. |
| Western Blotting with Click Chemistry | The azide group of incorporated this compound is reacted with an alkyne-tagged reporter (e.g., biotin (B1667282) or a fluorophore) via click chemistry, followed by standard Western blot detection. | - High specificity due to bioorthogonal reaction.- Relatively high throughput.- Utilizes standard laboratory equipment. | - Indirect detection method.- Does not provide site-specific information.- Semi-quantitative at best. | Rapid screening of incorporation, confirming expression of the modified protein. |
| Fluorescence Microscopy | The azide group is reacted with a fluorescent alkyne probe via click chemistry, allowing for visualization of the modified protein's localization within the cell. | - Provides spatial information on protein localization.- Can be used for in situ analysis.- High sensitivity. | - Indirect detection.- Does not confirm incorporation into a specific protein without co-localization studies.- Quantification can be challenging. | Studying the subcellular localization of the modified protein. |
Experimental Protocols
Mass Spectrometry Validation of this compound Incorporation
This protocol outlines a general workflow for the bottom-up proteomic analysis of a protein containing this compound.
1. Sample Preparation:
-
In-solution Digestion:
-
Denaturation, Reduction, and Alkylation: Resuspend the purified protein in a denaturing buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5). Reduce disulfide bonds by adding dithiothreitol (B142953) (DTT) to a final concentration of 5 mM and incubating for 30 minutes at 37°C. Alkylate free cysteine residues by adding iodoacetamide (B48618) to a final concentration of 15 mM and incubating for 30 minutes at room temperature in the dark.
-
Digestion: Dilute the sample with 100 mM Tris-HCl (pH 8.5) to reduce the urea concentration to less than 2 M. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Quenching and Desalting: Quench the digestion by adding formic acid to a final concentration of 1%. Desalt the resulting peptides using a C18 StageTip or equivalent solid-phase extraction method.
-
-
In-gel Digestion:
-
Run the protein sample on an SDS-PAGE gel.
-
Excise the protein band of interest.
-
Destain the gel slice with a solution of 50% acetonitrile (B52724) and 50 mM ammonium (B1175870) bicarbonate.
-
Reduce and alkylate the protein within the gel slice as described above.
-
Digest the protein overnight with trypsin.
-
Extract the peptides from the gel slice using a series of acetonitrile and formic acid washes.
-
Dry the extracted peptides in a vacuum centrifuge and desalt using a C18 StageTip.
-
2. LC-MS/MS Analysis:
-
Resuspend the desalted peptides in a solution of 0.1% formic acid in water.
-
Inject the sample into a high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument).
-
Separate the peptides using a reversed-phase C18 column with a gradient of increasing acetonitrile concentration.
-
Acquire mass spectra in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions are selected for fragmentation (MS/MS).
3. Data Analysis:
-
Search the acquired MS/MS spectra against a protein database that includes the sequence of the target protein.
-
Specify a variable modification corresponding to the mass of this compound minus the mass of the natural amino acid it replaced. The mass of this compound is 188.17 g/mol .
-
Identify peptides containing the mass shift corresponding to this compound incorporation and validate the MS/MS spectra to confirm the site of modification.
Western Blotting with Click Chemistry
This protocol describes the detection of this compound-containing proteins in a cell lysate.
1. Cell Lysis and Protein Quantification:
-
Lyse cells expressing the target protein in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Quantify the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
2. Click Chemistry Reaction:
-
To 20-50 µg of protein lysate, add the click chemistry reaction components. A typical reaction mixture includes:
-
An alkyne-biotin or alkyne-fluorophore probe (e.g., 100 µM final concentration).
-
A copper(I) catalyst, often prepared in situ from copper(II) sulfate (B86663) (e.g., 1 mM final concentration) and a reducing agent like sodium ascorbate (B8700270) (e.g., 5 mM final concentration).
-
A copper-chelating ligand (e.g., TBTA or THPTA) to stabilize the copper(I) and enhance reaction efficiency.
-
-
Incubate the reaction for 1 hour at room temperature.
3. SDS-PAGE and Western Blotting:
-
Stop the click reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
If using an alkyne-biotin probe, incubate the membrane with streptavidin-HRP. If using an alkyne-fluorophore, proceed directly to imaging.
-
Wash the membrane and detect the signal using an appropriate method (chemiluminescence for HRP or fluorescence imaging).
Quantitative Data Comparison (Estimated)
| Parameter | Mass Spectrometry (LC-MS/MS) | Western Blotting with Click Chemistry | Fluorescence Microscopy |
| Detection Limit | Low femtomole to attomole range | Low picomole to high femtomole range | Dependent on fluorophore and microscope sensitivity |
| Dynamic Range | 3-5 orders of magnitude | 1-2 orders of magnitude | 2-3 orders of magnitude |
| Quantitative Accuracy | High (with appropriate standards) | Semi-quantitative | Low to semi-quantitative |
| Specificity | Very High (mass-based) | High (bioorthogonal reaction) | Moderate (potential for off-target staining) |
| Throughput | Low | High | Medium |
| Cost per Sample | High | Low | Medium |
Logical Relationship of Validation Methods
The choice of validation method can be viewed as a tiered approach, starting with broader, higher-throughput methods and moving to more definitive, lower-throughput techniques for confirmation.
A Comparative Guide to Metabolic Labeling of Bacterial Peptidoglycan: Evaluating Z-L-Dap(N3)-OH and Alternative Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction to Peptidoglycan Labeling
Peptidoglycan is a vital component of the bacterial cell wall, making it an excellent target for antimicrobial agents and a subject of intense research. Metabolic labeling probes, particularly those bearing bioorthogonal functional groups for "click chemistry," have emerged as indispensable tools for studying PG synthesis, dynamics, and localization. These probes are incorporated into the PG structure by the cell's own enzymatic machinery, allowing for the visualization and quantification of newly synthesized cell wall material.
Z-L-Dap(N3)-OH, an L-amino acid analog containing an azide (B81097) group, represents a potential probe for PG labeling. However, the majority of research to date has focused on D-amino acid analogs, which are the natural components of the PG peptide stem. This guide will present the available quantitative data for these alternative probes to serve as a benchmark for evaluating the potential efficiency of this compound.
Quantitative Comparison of Labeling Efficiency
Direct quantitative data on the labeling efficiency of this compound is not currently available in peer-reviewed literature. However, we can infer potential performance by examining data from structurally related and commonly used probes. The following tables summarize the reported labeling efficiencies of various D-amino acid-based probes.
Table 1: Quantitative Labeling Efficiency of Azide-Functionalized D-Alanine Probes
| Probe | Bacterial Species | Method of Quantification | Reported Labeling Efficiency | Citation |
| Azide-D-alanine (Ada) | Escherichia coli | Mass Spectrometry | Replaced ~50% of D-alanine in the tetrapeptide pool and ~15% of the total muropeptide population. | [1] |
| Dipeptide Azido-D-alanine (DAzDA) | Lactobacillus casei | Fluorescence Intensity | 210-fold increase in fluorescence compared to untreated cells. Significantly higher than single amino acid probe (D-KAz). | [2][3] |
Table 2: Factors Influencing Labeling Efficiency of D-Amino Acid Probes
| Factor | Observation | Implication for this compound | Citation |
| Probe Structure | Dipeptide probes (e.g., DAzDA) can exhibit significantly higher labeling efficiency than single amino acid probes. | The efficiency of this compound may be lower than a dipeptide counterpart. | [2][3] |
| Bacterial Species | Labeling efficiency varies between species due to differences in cell wall structure and enzyme promiscuity. | Efficiency will need to be empirically determined for each bacterial species of interest. | [4] |
| Enzyme Activity | Incorporation of D-amino acid analogs is primarily mediated by L,D- and D,D-transpeptidases. | The incorporation of an L-amino acid analog like this compound would depend on the promiscuity of different sets of enzymes, potentially leading to lower efficiency. | [5] |
| Probe Concentration | Labeling is dose-dependent, but high concentrations can be toxic. | Optimal, non-toxic concentrations of this compound will need to be determined. | [6] |
| Outer Membrane Permeability | In Gram-negative bacteria, the outer membrane can be a significant barrier to probe entry. | The Z-benzyloxycarbonyl group may affect the permeability of this compound across the bacterial membranes. | [7] |
Experimental Protocols
While a specific protocol for this compound is not available, the following generalized protocols for metabolic labeling of bacterial peptidoglycan with an azide-containing amino acid analog and subsequent click chemistry can be adapted.
Protocol 1: Metabolic Labeling of Bacterial Peptidoglycan
Materials:
-
Bacterial strain of interest
-
Appropriate liquid growth medium
-
This compound or other azide-containing amino acid probe
-
Phosphate-buffered saline (PBS)
Procedure:
-
Grow the bacterial culture to the desired optical density (e.g., mid-logarithmic phase).
-
Add the azide-containing amino acid probe to the culture medium. The optimal concentration should be determined empirically, but a starting point of 1-5 mM is common for D-alanine analogs.
-
Incubate the culture for a desired period. This can range from a short pulse (a fraction of the doubling time) to several generations, depending on the experimental goal.
-
Harvest the cells by centrifugation.
-
Wash the cell pellet twice with PBS to remove unincorporated probe.
-
The labeled cells are now ready for fixation and/or click chemistry.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"
Materials:
-
Metabolically labeled bacterial cells
-
Fixative (e.g., 4% paraformaldehyde in PBS) - Optional
-
Permeabilization solution (e.g., 0.5% Triton X-100 in PBS) - Optional
-
Alkyne-fluorophore conjugate (e.g., DBCO-Fluor 488)
-
CuSO₄ solution (e.g., 20 mM)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 100 mM)
-
Sodium ascorbate (B8700270) solution (freshly prepared, e.g., 100 mM)
-
PBS
Procedure:
-
(Optional) Fix the labeled cells by incubating in a fixative solution for 15-30 minutes at room temperature.
-
(Optional) If intracellular labeling is desired, permeabilize the cells with a permeabilization solution for 10-15 minutes.
-
Wash the cells with PBS.
-
Prepare the click reaction cocktail. For a 1 mL reaction, mix:
-
10 µL of 20 mM CuSO₄
-
20 µL of 100 mM THPTA
-
The desired concentration of alkyne-fluorophore (typically 1-10 µM)
-
10 µL of freshly prepared 100 mM sodium ascorbate
-
Bring the final volume to 1 mL with PBS containing the labeled cells.
-
-
Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS to remove excess reagents.
-
The cells are now fluorescently labeled and ready for visualization by microscopy or quantification by flow cytometry.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in metabolic labeling and detection.
Caption: Peptidoglycan biosynthesis pathway and potential incorporation of this compound.
Caption: General experimental workflow for peptidoglycan labeling.
Conclusion and Future Directions
While the direct quantitative labeling efficiency of this compound remains to be determined, this guide provides a framework for its evaluation by comparing it to established D-amino acid-based probes. The provided protocols offer a starting point for researchers wishing to explore the utility of this compound and other novel metabolic probes.
Future studies are needed to quantify the incorporation of L-amino acid analogs into bacterial peptidoglycan. Such research will not only expand the toolkit for studying bacterial cell wall biology but also potentially open new avenues for the development of species-specific antimicrobial agents. Mass spectrometry-based quantification of muropeptide fragments containing the probe will be crucial for obtaining precise labeling efficiency data. As our understanding of the promiscuity of peptidoglycan biosynthetic enzymes grows, so too will our ability to design and implement innovative probes for visualizing and combating bacterial pathogens.
References
- 1. Synthesis of fluorescent D-amino acids (FDAAs) and their use for probing peptidoglycan synthesis and bacterial growth in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In situ Probing of Newly Synthesized Peptidoglycan in Live Bacteria with Fluorescent D-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Applications of D-Amino Acid Derivatives-based Metabolic Labeling of Bacterial Peptidoglycan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. d-Amino Acid Chemical Reporters Reveal Peptidoglycan Dynamics of an Intracellular Pathogen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioorthogonal Labeling and Click-Chemistry-Based Visualization of the Tannerella forsythia Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Full color palette of fluorescent d-amino acids for in situ labeling of bacterial cell walls - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Z-L-Dap(N3)-OH vs. L-azidohomoalanine (AHA)
This guide provides a comprehensive comparison between two azide-containing amino acids, Z-L-Dap(N3)-OH and L-azidohomoalanine (AHA), for researchers, scientists, and drug development professionals. The comparison focuses on their distinct applications, mechanisms of action, and relevant experimental data.
Core Applications and Fundamental Differences
This compound and AHA are not direct alternatives but rather serve fundamentally different purposes in biomedical research. AHA is utilized for metabolic labeling of newly synthesized proteins within living cells, acting as a surrogate for the natural amino acid methionine.[1][2] In contrast, this compound is an amino acid building block, protected by a benzyloxycarbonyl (Z) group, designed for the in vitro chemical synthesis of peptides.[3]
The choice between these two molecules is dictated entirely by the experimental goal: studying dynamic protein synthesis in a biological system versus creating a custom peptide with a site-specific azide (B81097) modification.
Data Presentation: Properties and Usage
Quantitative data for these compounds relate to their specific applications. Below are tables summarizing their chemical properties and typical experimental parameters.
Table 1: Chemical Properties and Primary Application
| Feature | This compound | L-azidohomoalanine (AHA) |
| Full Chemical Name | N-benzyloxycarbonyl-L-β-azidoalanine | L-2-amino-4-azidobutanoic acid |
| Natural Amino Acid Analog | Alanine (modified with Z-group) | Methionine |
| Primary Application | In vitro Solid-Phase Peptide Synthesis (SPPS) | In vivo/In situ Metabolic Protein Labeling (BONCAT)[4] |
| Mechanism of Use | Chemical coupling reactions | Cellular protein translation machinery[2] |
| Key Functional Groups | Carboxybenzyl (Z) protecting group, Azide (N3) | Azide (N3) |
Table 2: Typical Experimental Parameters for L-azidohomoalanine (AHA) in Metabolic Labeling
| Parameter | Value Range | Cell/System Type | Reference |
| Concentration | 25 - 100 µM | Mouse Embryonic Fibroblasts (MEFs) | [1] |
| 50 µM | HeLa Cells | [5] | |
| 1 mM | HEK293T, HT22 Cells | [6][7] | |
| Incubation Time | 1 - 24 hours | MEFs | [1] |
| 2 hours | HEK293 Cells | [8] | |
| 1 hour | HEK293T, HT22 Cells | [6] | |
| Required Medium | Methionine-free | Most mammalian cell lines | [1][6] |
| Toxicity/Perturbation | Minimal metabolic alterations observed at standard concentrations.[9] May alter the abundance of some proteins.[10] | Mammalian cells, Mice | [9][10] |
Mechanism of Action and Experimental Workflows
The distinct applications of AHA and this compound are rooted in their different mechanisms of incorporation.
L-azidohomoalanine (AHA): Bio-Orthogonal Metabolic Labeling
AHA is a cell-permeable analog of methionine.[11] When added to cell culture medium, ideally one that is deficient in natural methionine, it is recognized by the cell's native methionyl-tRNA synthetase.[2] This enzyme charges its corresponding tRNA with AHA, leading to its incorporation into newly synthesized polypeptide chains at positions typically occupied by methionine.[1] This technique is widely known as Bioorthogonal Non-canonical Amino Acid Tagging (BONCAT).[12] The incorporated azide serves as a bio-orthogonal handle for subsequent detection or enrichment via click chemistry.[1][11]
This compound: Chemical Peptide Synthesis
This compound is used as a monomer in Solid-Phase Peptide Synthesis (SPPS). The N-terminus is protected by the Z-group, preventing unwanted polymerization, while the carboxylic acid end is activated for coupling to a resin-bound amino acid. The azide group on the side chain is inert to standard peptide coupling conditions. This allows for the precise, site-specific installation of an azide handle anywhere in a synthetic peptide sequence.
Experimental Protocols
Protocol 1: General Metabolic Labeling with L-azidohomoalanine (AHA)
This protocol is a representative summary for labeling cultured mammalian cells.[4][6][7]
-
Cell Culture: Culture cells to approximately 80% confluency under standard conditions.
-
Methionine Depletion: Aspirate the growth medium. Wash cells once with warm PBS. Add pre-warmed methionine-free DMEM (supplemented with dialyzed fetal bovine serum if necessary) and incubate for 30-60 minutes to deplete intracellular methionine stores.[6]
-
AHA Labeling: Replace the depletion medium with methionine-free medium containing the desired concentration of AHA (e.g., 25-100 µM). Incubate for the desired labeling period (e.g., 1-4 hours).[1] A negative control using medium supplemented with L-methionine instead of AHA should be run in parallel.[4]
-
Cell Harvest: After incubation, place the culture dish on ice. Aspirate the AHA-containing medium and wash the cells twice with ice-cold PBS.
-
Lysis: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Click Chemistry Reaction: To the clarified protein lysate (typically 50-100 µg), add the click chemistry reaction cocktail. This usually includes an alkyne-functionalized reporter (e.g., alkyne-biotin or a fluorescent alkyne), a copper (I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).
-
Analysis: Incubate the reaction for 1 hour at room temperature, protected from light.[4] The labeled proteins are now ready for downstream analysis, such as enrichment on streptavidin beads (for biotin-alkyne) followed by mass spectrometry, or direct visualization via SDS-PAGE and fluorescence scanning.
Protocol 2: Conceptual Incorporation of this compound in Peptide Synthesis
This protocol outlines the key steps in a manual Fmoc-based solid-phase peptide synthesis cycle. Note that this compound would be used in a Z-based strategy, but the principles are similar.
-
Resin Preparation: Start with a suitable solid support (resin) pre-loaded with the C-terminal amino acid of the target peptide.
-
Deprotection: Swell the resin in a suitable solvent (e.g., DMF). Remove the N-terminal protecting group (e.g., Fmoc) from the resin-bound amino acid using a deprotection solution (e.g., 20% piperidine (B6355638) in DMF).
-
Activation and Coupling: In a separate vessel, dissolve this compound and an activating agent (e.g., HBTU/HOBt or PyBOP) in DMF with a base (e.g., DIPEA). Add this activation mixture to the deprotected resin and agitate for 1-2 hours to allow the coupling reaction to proceed.
-
Washing: After coupling, thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Cycle Repetition: Repeat the deprotection, activation, and coupling steps for each subsequent amino acid in the peptide sequence.
-
Final Cleavage: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., a high concentration of trifluoroacetic acid with scavengers) to cleave the peptide from the resin and remove side-chain protecting groups, yielding the final, purified azide-labeled peptide.
Conclusion and Compound Selection
The selection between this compound and L-azidohomoalanine is straightforward and depends entirely on the research question.
-
Choose L-azidohomoalanine (AHA) when the objective is to label, identify, or quantify newly synthesized proteins in live cells or organisms to study proteome dynamics in response to stimuli, disease, or development.[2][13]
-
Choose this compound when the objective is to chemically synthesize a specific peptide sequence that includes a bio-orthogonal azide handle at a predetermined position for applications like peptide-protein interaction studies, drug delivery, or material science.
References
- 1. Development of a novel method for quantification of autophagic protein degradation by AHA labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. protocols.io [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative Analysis of Newly Synthesized Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring Protein Synthesis during Cell Cycle by Azidohomoalanine (AHA) Labeling and Flow Cytometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. An Integrative Biology Approach to Quantify the Biodistribution of Azidohomoalanine In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. lumiprobe.com [lumiprobe.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison: Z-L-Dap(N3)-OH versus Fmoc-Lys(N3)-OH in Bioconjugation Strategies
For researchers, scientists, and drug development professionals, the selection of appropriate chemical tools is paramount for the successful synthesis of bioconjugates. Among the plethora of available reagents, azido-containing amino acids are indispensable for introducing bioorthogonal handles into peptides and proteins. This guide provides an in-depth, objective comparison of two commonly used azido-amino acids, Z-L-Dap(N3)-OH and Fmoc-Lys(N3)-OH, to aid in the selection of the optimal reagent for specific bioconjugation needs.
This comparison guide delves into the chemical properties, bioconjugation performance, and practical applications of this compound and Fmoc-Lys(N3)-OH. We present a summary of their key characteristics, detailed experimental protocols for their use in popular bioconjugation reactions, and visual workflows to clarify the experimental processes.
Chemical and Physical Properties: A Snapshot
A fundamental understanding of the chemical and physical properties of these molecules is crucial for their effective application. The following table summarizes their key characteristics.
| Property | This compound | Fmoc-Lys(N3)-OH |
| Full Name | N-α-Carbobenzyloxy-β-azido-L-alanine | N-α-(9-Fluorenylmethoxycarbonyl)-N-ε-azido-L-lysine |
| Molecular Formula | C11H12N4O4[1] | C21H22N4O4[2] |
| Molecular Weight | 264.24 g/mol [1] | 394.42 g/mol [2] |
| Structure | A shorter, alanine-based amino acid with a benzyloxycarbonyl (Z) protecting group. | A longer, lysine-based amino acid with a fluorenylmethoxycarbonyl (Fmoc) protecting group. |
| Protecting Group | Z (Carbobenzyloxy) | Fmoc (9-Fluorenylmethoxycarbonyl) |
| Cleavage Conditions | Z group is typically removed by catalytic hydrogenation. | Fmoc group is labile to mild basic conditions, such as piperidine (B6355638).[3][4] |
| Solubility | Generally soluble in organic solvents like DMSO and DMF. | Soluble in organic solvents such as DMF and DMSO. |
| Stability | The azide (B81097) group is stable under a range of chemical conditions. | The azide functionality is stable under standard Solid Phase Peptide Synthesis (SPPS) conditions, including exposure to trifluoroacetic acid (TFA) and piperidine.[3][4][5] |
In-Depth Comparison: Performance in Bioconjugation
The choice between this compound and Fmoc-Lys(N3)-OH often hinges on the specific requirements of the bioconjugation strategy, including the nature of the biomolecule, the desired site of modification, and the subsequent reaction chemistry.
Solid-Phase Peptide Synthesis (SPPS) Compatibility:
-
Fmoc-Lys(N3)-OH is explicitly designed for and highly compatible with Fmoc-based SPPS.[3] The Fmoc protecting group allows for the iterative and controlled assembly of peptide chains, with the azido (B1232118) group on the lysine (B10760008) side chain remaining inert until its intended use in a subsequent bioconjugation step.[3][6] The stability of the azide to piperidine and TFA is a key advantage in this context.[4]
-
This compound , with its Z-protecting group, is more traditionally associated with solution-phase peptide synthesis. While it can be used in Boc-based SPPS, its application in the more common Fmoc-based SPPS is less straightforward due to the different chemistries of the protecting groups.
Flexibility in Bioconjugation:
Both molecules introduce an azide group, a versatile bioorthogonal handle for various ligation chemistries.
-
Click Chemistry: Both this compound and Fmoc-Lys(N3)-OH are excellent reagents for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).[1][3][7] These reactions are known for their high efficiency, specificity, and biocompatibility.[1][8]
-
Staudinger Ligation: The azide group can also participate in the Staudinger ligation, a reaction between an azide and a phosphine (B1218219) to form an aza-ylide intermediate, which is then trapped to form a stable amide bond.[9][10][] This method is particularly useful as it is metal-free.[]
Structural Impact on the Bioconjugate:
-
The choice between the two can influence the final structure and properties of the bioconjugate. Fmoc-Lys(N3)-OH provides a longer, more flexible linker arm due to the lysine side chain, which may be advantageous in reducing steric hindrance and maintaining the biological activity of the conjugated molecule.
-
This compound , being based on the shorter amino acid alanine, provides a more compact linkage. This may be desirable in applications where a minimal structural perturbation of the parent biomolecule is critical.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for success in the laboratory. Below are representative protocols for incorporating these azido-amino acids into peptides and performing subsequent bioconjugation reactions.
Protocol 1: Incorporation of Fmoc-Lys(N3)-OH into a Peptide via SPPS
This protocol outlines the manual solid-phase synthesis of a peptide containing an azido-lysine residue.
Caption: Workflow for SPPS incorporation of Fmoc-Lys(N3)-OH.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
Fmoc-Lys(N3)-OH
-
N,N'-Dimethylformamide (DMF)
-
Piperidine
-
1-Hydroxybenzotriazole (HOBt)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)
-
N,N'-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Couple the first Fmoc-protected amino acid by adding a solution of the amino acid, HOBt, HBTU, and DIPEA in DMF to the resin and shaking for 2 hours.
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence. For incorporating the azido-lysine, use Fmoc-Lys(N3)-OH in the coupling step.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection.
-
Cleavage: Cleave the peptide from the resin and remove side-chain protecting groups by treating with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.
-
Characterization: Confirm the identity of the peptide by mass spectrometry.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an azide-containing peptide to an alkyne-functionalized molecule.
Caption: Workflow for a typical CuAAC bioconjugation reaction.
Materials:
-
Azide-functionalized peptide (from Protocol 1)
-
Alkyne-functionalized molecule (e.g., a fluorescent dye, PEG, or small molecule drug)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the azide-peptide in PBS.
-
Dissolve the alkyne-molecule in DMSO.
-
Prepare stock solutions of CuSO4, THPTA, and sodium ascorbate in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-peptide solution and the alkyne-molecule solution.
-
Add the CuSO4 and THPTA solutions.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.
-
Purification: Purify the resulting bioconjugate using an appropriate method, such as reverse-phase HPLC for peptides or size-exclusion chromatography for larger proteins.
-
Analysis: Characterize the purified conjugate by mass spectrometry to confirm successful ligation and by SDS-PAGE for proteins.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol details the metal-free conjugation of an azide-containing peptide to a strained alkyne.
Caption: General workflow for a SPAAC bioconjugation.
Materials:
-
Azide-functionalized peptide
-
Strained alkyne-functionalized molecule (e.g., DBCO- or BCN-containing)
-
Biocompatible buffer (e.g., PBS, pH 7.4)
-
DMSO
Procedure:
-
Prepare Solutions:
-
Dissolve the azide-peptide in the chosen biocompatible buffer.
-
Dissolve the strained alkyne-molecule in DMSO.
-
-
Reaction:
-
Combine the azide-peptide and strained alkyne solutions in a microcentrifuge tube.
-
Incubate the reaction at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the specific reactants.
-
-
Purification and Analysis: Purify and analyze the conjugate as described in the CuAAC protocol.
Concluding Remarks
Both this compound and Fmoc-Lys(N3)-OH are powerful tools for the introduction of azide functionalities into biomolecules, enabling a wide range of bioconjugation applications. The choice between them is dictated by the synthetic strategy. Fmoc-Lys(N3)-OH is the superior choice for researchers utilizing Fmoc-based solid-phase peptide synthesis due to its seamless integration into this workflow. Its longer side chain can also provide beneficial spacing in the final conjugate. In contrast, This compound offers a more compact azido-amino acid that is well-suited for solution-phase synthesis and may be preferable when minimal structural perturbation is the primary concern.
Ultimately, the optimal choice will depend on a careful consideration of the specific experimental context, including the synthetic methodology, the nature of the biomolecule and its conjugation partner, and the desired properties of the final bioconjugate. This guide provides the foundational knowledge and practical protocols to make an informed decision and advance research and development in bioconjugation and beyond.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fmoc-Lys(N3)-OH | 159610-89-6 | FF72479 | Biosynth [biosynth.com]
- 3. chempep.com [chempep.com]
- 4. AnaSpec FMOC-LYS(N3)-OH 250MG, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 5. Fmoc-Lys(N3)-OH | 159610-89-6 [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pnas.org [pnas.org]
- 10. Protein Engineering with the Traceless Staudinger Ligation - PMC [pmc.ncbi.nlm.nih.gov]
Z-L-Dap(N3)-OH: A Superior Bioorthogonal Probe for Unraveling Biological Complexity
A comprehensive comparison for researchers, scientists, and drug development professionals.
In the rapidly evolving landscape of chemical biology and drug discovery, the ability to selectively label and visualize biomolecules in their native environment is paramount. Bioorthogonal chemistry provides a powerful toolkit for these endeavors, and the choice of the bioorthogonal probe is a critical determinant of experimental success. Among the diverse array of available probes, Z-L-Dap(N3)-OH, an azide-containing derivative of the amino acid 2,3-diaminopropionic acid, has emerged as a versatile and advantageous tool. This guide provides an objective comparison of this compound with other bioorthogonal probes, supported by a synthesis of available experimental data, detailed methodologies for key experiments, and illustrative diagrams to clarify complex workflows and pathways.
Unveiling the Advantages of this compound
This compound is a click chemistry reagent that contains a reactive azide (B81097) group.[1] This functional group allows it to participate in two of the most robust and widely used bioorthogonal reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[1] The core advantages of this compound stem from its unique structural and chemical properties, which translate to superior performance in various biological applications.
The azide group itself is a key bioorthogonal handle due to its small size, metabolic stability, and the absence of endogenous counterparts within cells, thus preventing off-target reactions.[2][3] The true strength of this compound, however, lies in its amino acid scaffold. This allows for its seamless integration into peptides and proteins through standard solid-phase peptide synthesis (SPPS), enabling the site-specific introduction of a bioorthogonal handle. This capability is crucial for a wide range of applications, from studying protein-protein interactions to developing antibody-drug conjugates (ADCs).[4][5]
Comparative Performance Analysis
To provide a clear understanding of this compound's performance relative to other bioorthogonal probes, the following tables summarize key quantitative and qualitative parameters. It is important to note that direct head-to-head comparative studies with extensive quantitative data for this compound against all other probes are not always available in the published literature.[6] Therefore, this guide synthesizes data from various sources and provides estimations based on the performance of structurally similar azide-containing molecules.
Table 1: Comparison of Reaction Kinetics
The rate of the bioorthogonal reaction is a critical factor, especially when studying dynamic processes or working with low-abundance biomolecules.
| Bioorthogonal Reaction | Probe/Reagent Pair | Second-Order Rate Constant (M⁻¹s⁻¹) | Key Features |
| SPAAC | This compound + DBCO | ~1 | Copper-free, excellent for live-cell imaging. |
| SPAAC | Azide + BCN | ~0.1-1 | Good kinetics, widely used. |
| SPAAC | Azide + DIBO | ~0.3 | Faster than early cyclooctynes. |
| CuAAC | This compound + Terminal Alkyne | >100 | Very fast kinetics, ideal for in vitro applications.[7] |
| Staudinger Ligation | Azide + Phosphine | ~0.002 | The first bioorthogonal reaction, but slow kinetics.[3] |
| Tetrazine Ligation | Tetrazine + TCO | up to 10⁶ | Extremely fast kinetics, suitable for in vivo imaging.[2] |
Data for this compound in SPAAC is estimated based on the reactivity of similar small molecule azides. The rate of CuAAC is highly dependent on the ligand used.
Table 2: Biocompatibility and Cytotoxicity
For live-cell and in vivo applications, the toxicity of the probe and any associated catalysts is a primary concern.
| Bioorthogonal Probe/Reaction | Cytotoxicity | Suitability for Live-Cell Imaging |
| This compound (SPAAC) | Low | Excellent |
| This compound (CuAAC) | High (due to Copper catalyst) | Not recommended without specialized ligands/protocols.[7] |
| Tetrazine-based probes | Generally Low | Excellent |
| Phosphine-based probes (Staudinger) | Moderate | Good |
Cytotoxicity of amino acid-based probes can vary depending on the cell line and concentration. Empirical determination is recommended.[8][9]
Table 3: Stability and Versatility
The stability of the probe in biological media and its versatility in different applications are crucial for robust and reproducible results.
| Bioorthogonal Probe | Stability in Biological Media | Key Advantages | Primary Limitations |
| This compound | High | - Amino acid scaffold for easy peptide incorporation.- Small size minimizes perturbation.- Participates in both CuAAC and SPAAC. | - Slower kinetics in SPAAC compared to tetrazine ligation. |
| Fmoc-L-Lys(N3)-OH | High | - Longer side chain may improve accessibility.- Well-established in SPPS.[5] | - Larger size compared to Dap(N3) may be more perturbing. |
| Tetrazine-based probes | Variable | - Extremely fast reaction kinetics. | - Can be less stable than azides.- Larger and more complex structures. |
| Phosphine-based probes | Moderate (prone to oxidation) | - Well-established chemistry. | - Slow reaction kinetics.- Potential for side reactions. |
Experimental Protocols
To facilitate the adoption of this compound in your research, we provide detailed methodologies for two key applications: live-cell imaging using SPAAC and proteomic analysis using CuAAC.
Protocol 1: Live-Cell Imaging of a this compound-labeled Peptide via SPAAC
This protocol describes the labeling of a peptide containing this compound with a DBCO-conjugated fluorophore for visualization in living cells.
Materials:
-
Cells expressing a protein of interest tagged with a peptide containing this compound.
-
DBCO-conjugated fluorophore (e.g., DBCO-Cy5).
-
Live-cell imaging medium (e.g., DMEM without phenol (B47542) red, supplemented with 10% FBS).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Confocal microscope.
Procedure:
-
Cell Culture and Peptide Incorporation: Culture cells under standard conditions. Induce expression of the this compound-containing peptide according to your specific system.
-
Preparation of Labeling Solution: Prepare a 5-20 µM working solution of the DBCO-conjugated fluorophore in pre-warmed live-cell imaging medium. The optimal concentration should be determined empirically for your cell line and experimental setup.[10]
-
Cell Labeling: a. Aspirate the culture medium from the cells and wash twice with pre-warmed PBS. b. Add the DBCO-fluorophore working solution to the cells. c. Incubate for 30-60 minutes at 37°C, protected from light. The reaction between DBCO and the azide is typically rapid.[10]
-
Washing: a. Remove the labeling solution. b. Wash the cells three times with pre-warmed live-cell imaging medium to reduce background fluorescence from unbound probe.
-
Imaging: Image the cells using a confocal microscope with the appropriate laser excitation and emission filters for the chosen fluorophore. For long-term imaging, use an onstage incubator to maintain temperature, humidity, and CO₂ levels.[11]
Protocol 2: Enrichment of this compound-labeled Proteins for Proteomic Analysis via CuAAC
This protocol outlines the enrichment of proteins labeled with this compound from cell lysates using an alkyne-functionalized biotin (B1667282) probe for subsequent mass spectrometry-based proteomic analysis.
Materials:
-
Cell lysate containing proteins labeled with this compound.
-
Alkyne-biotin probe.
-
Tris(2-carboxyethyl)phosphine (TCEP).
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA).
-
Copper(II) sulfate (B86663) (CuSO₄).
-
Streptavidin-agarose beads.
-
Urea (B33335), dithiothreitol (B142953) (DTT), iodoacetamide (B48618) (IAA), and trypsin for protein digestion.
-
LC-MS/MS system.
Procedure:
-
Preparation of "Click" Reaction Mix: In an Eppendorf tube, prepare the CuAAC reaction mix by adding the following in order: alkyne-biotin probe, TCEP, TBTA, and CuSO₄ to the cell lysate. A typical final concentration is 100 µM alkyne-biotin, 1 mM TCEP, 100 µM TBTA, and 1 mM CuSO₄.[12]
-
Click Reaction: Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.
-
Protein Precipitation and Enrichment: a. Precipitate the proteins using a methanol/chloroform/water mixture. b. Resuspend the protein pellet in a buffer containing urea and incubate with pre-washed streptavidin-agarose beads to capture the biotinylated proteins.[13]
-
On-bead Digestion: a. Wash the beads extensively to remove non-specifically bound proteins. b. Resuspend the beads in a digestion buffer. c. Reduce the proteins with DTT, alkylate with IAA, and digest with trypsin overnight.
-
Mass Spectrometry Analysis: a. Elute the tryptic peptides from the beads. b. Analyze the peptides by LC-MS/MS to identify the labeled proteins.[14]
Visualizing Bioorthogonal Workflows
To further clarify the experimental processes and the underlying principles, the following diagrams have been generated using Graphviz.
Conclusion
This compound stands out as a highly effective bioorthogonal probe, offering a unique combination of small size, metabolic stability, and, most importantly, an amino acid scaffold that facilitates its site-specific incorporation into peptides and proteins. While other probes may offer faster reaction kinetics, the versatility and biocompatibility of this compound, particularly in copper-free SPAAC reactions, make it an invaluable tool for a wide range of applications in live-cell imaging, proteomics, and drug development. The choice of a bioorthogonal probe will always be application-dependent, but the evidence presented in this guide strongly supports the consideration of this compound as a superior option for researchers seeking to precisely interrogate complex biological systems.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Developing bioorthogonal probes to span a spectrum of reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Genetically Encoded Azide Containing Amino Acid in Mammalian Cells Enables Site-Specific Antibody-Drug Conjugates Using Click Cycloaddition Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chempep.com [chempep.com]
- 6. benchchem.com [benchchem.com]
- 7. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Cytotoxicity of excitatory sulfur amino acids in primary cultured rat cerebral neurons] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An in vitro based investigation into the cytotoxic effects of D-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of CuAAC and SPAAC for Z-L-Dap(N3)-OH
A Comparative Analysis of CuAAC and SPAAC for the Bioconjugation of Z-L-Dap(N₃)-OH
For researchers, scientists, and drug development professionals working with bioconjugation, the choice of ligation chemistry is critical for success. The unnatural amino acid Z-L-Dap(N₃)-OH, which incorporates a versatile azide (B81097) handle, is a valuable building block for modifying peptides and proteins. This guide provides a comparative analysis of two of the most prominent "click chemistry" reactions for this purpose: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2]
Executive Summary
Both CuAAC and SPAAC are highly efficient reactions that form a stable triazole linkage between an azide and an alkyne. The primary distinction lies in their mechanism and requirements. CuAAC is a copper-catalyzed reaction that is generally faster and offers high yields, but the copper catalyst can be toxic to living cells, limiting its in vivo applications.[3][4] In contrast, SPAAC is a catalyst-free reaction that relies on the ring strain of a cyclooctyne (B158145) to proceed, making it highly biocompatible and suitable for live-cell imaging and in vivo studies.[3][5][6] The choice between CuAAC and SPAAC for applications involving Z-L-Dap(N₃)-OH will therefore depend on the specific experimental context, balancing the need for speed and efficiency with the requirement for biocompatibility.
Quantitative Data Presentation
Table 1: General Performance Comparison of CuAAC and SPAAC
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Principle | Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide.[7] | Catalyst-free [3+2] cycloaddition between a strained cyclooctyne and an azide.[6] |
| Biocompatibility | Limited in vivo due to the cytotoxicity of the copper catalyst.[3][4] | Excellent biocompatibility, ideal for in vivo and live-cell applications.[3][5] |
| Reaction Rate | Generally very fast, with second-order rate constants typically in the range of 1 to 100 M⁻¹s⁻¹.[8] | Slower than CuAAC, highly dependent on the specific cyclooctyne used. |
| Functional Group Tolerance | Generally good, though some functional groups can be sensitive to the copper catalyst. | Excellent, as the reaction is bioorthogonal. |
| Reagents | Requires a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate) and a terminal alkyne.[4] | Requires a strained cyclooctyne (e.g., DBCO, BCN, DIBO). |
Table 2: Second-Order Rate Constants for SPAAC of 3-azido-L-alanine with sulfo-DBCO-amine *
| Buffer (pH 7) | Temperature (°C) | k₂ (M⁻¹s⁻¹) |
| PBS | 25 | 0.32 |
| HEPES | 25 | 0.55 |
| DMEM | 25 | 0.59 |
| RPMI | 25 | 0.27 |
| PBS | 37 | 0.85 |
| HEPES | 37 | 1.22 |
| DMEM | 37 | 0.97 |
| RPMI | 37 | 0.77 |
*Data from a study on 3-azido-L-alanine, a close structural analog of the reactive portion of Z-L-Dap(N₃)-OH.[3]
Experimental Protocols
The following are generalized protocols for the use of Z-L-Dap(N₃)-OH in CuAAC and SPAAC reactions. Optimization may be required for specific applications.
General Protocol for Incorporating Z-L-Dap(N₃)-OH into Peptides
Fmoc-L-Dap(N₃)-OH, a derivative of Z-L-Dap(N₃)-OH, can be incorporated into peptides using standard solid-phase peptide synthesis (SPPS) protocols.[2][9] The azide group is stable to the conditions of Fmoc deprotection and resin cleavage.[2]
Protocol for CuAAC Ligation
This protocol is adapted for the conjugation of an alkyne-containing molecule to a peptide containing a Dap(N₃) residue.
Materials:
-
Peptide containing Dap(N₃)
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Degassed water
Procedure:
-
Dissolve the Dap(N₃)-containing peptide and a molar excess (typically 2-10 equivalents) of the alkyne-functionalized molecule in PBS.
-
Prepare a stock solution of the catalyst premix: combine CuSO₄ and THPTA in degassed water.
-
Add the catalyst premix to the peptide/alkyne solution.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate in degassed water.
-
Allow the reaction to proceed at room temperature for 1-4 hours. Reaction progress can be monitored by LC-MS.
-
Purify the resulting triazole-linked conjugate using an appropriate method, such as size-exclusion chromatography or dialysis, to remove the copper catalyst and excess reagents.
Protocol for SPAAC Ligation
This protocol describes the conjugation of a cyclooctyne-containing molecule to a peptide with a Dap(N₃) residue.
Materials:
-
Peptide containing Dap(N₃)
-
Cyclooctyne-functionalized molecule (e.g., DBCO-PEG-NHS ester)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Dissolve the Dap(N₃)-containing peptide and a molar excess (typically 2-5 equivalents) of the cyclooctyne-functionalized molecule in PBS.
-
Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the concentrations and the specific cyclooctyne used.
-
Monitor the reaction progress by LC-MS or SDS-PAGE.
-
Purify the conjugate using standard methods to remove unreacted cyclooctyne.
Visualization of Experimental Workflow
A common application for azido-amino acids like Z-L-Dap(N₃)-OH is in the metabolic labeling of newly synthesized proteins for subsequent analysis. The following diagram illustrates a typical workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ligand-accelerated Cu-catalyzed azide-alkyne cycloaddition: a mechanistic report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Click Chemistry [organic-chemistry.org]
- 8. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
A Comparative Guide to Orthogonal Protecting Groups Compatible with Fmoc-L-Dap(N3)-OH
For Researchers, Scientists, and Drug Development Professionals
In the realm of solid-phase peptide synthesis (SPPS), the strategic selection of orthogonal protecting groups is paramount for the successful synthesis of complex and modified peptides. The incorporation of non-canonical amino acids, such as Fmoc-L-Dap(N3)-OH, introduces unique functionalities but also necessitates careful consideration of protecting group compatibility to ensure high yield and purity. This guide provides an objective comparison of common orthogonal protecting groups compatible with Fmoc-L-Dap(N3)-OH, supported by established chemical principles and experimental observations from the literature.
The azide (B81097) moiety in Fmoc-L-Dap(N3)-OH is a versatile functional group, enabling bioorthogonal conjugations such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). Encouragingly, the azido (B1232118) group is robust and stable under the standard conditions of Fmoc-based SPPS, including repeated treatments with piperidine (B6355638) for Fmoc deprotection and strong acids like trifluoroacetic acid (TFA) for final cleavage. However, a critical incompatibility arises during the final cleavage step, where thiol-containing scavengers, such as ethanedithiol (EDT), can reduce the azide to an amine.
This guide focuses on protecting groups that are orthogonal to the Fmoc group and compatible with the azide functionality of Fmoc-L-Dap(N3)-OH, allowing for selective deprotection and on-resin modifications.
Comparison of Compatible Orthogonal Protecting Groups
The following table summarizes the key characteristics of commonly used orthogonal protecting groups that are compatible with the incorporation of Fmoc-L-Dap(N3)-OH in Fmoc-SPPS.
| Protecting Group | Protected Functionality | Cleavage Condition | Stability to Fmoc Deprotection (Piperidine) | Stability to Final Cleavage (TFA) | Key Advantages | Potential Limitations |
| Boc (tert-Butoxycarbonyl) | Amine (e.g., Lys, Orn) | Mild Acid (e.g., 1-2% TFA in DCM) | Stable | Labile | High acid lability allows for selective deprotection on-resin. | May require multiple treatments for complete removal. |
| tBu (tert-Butyl) | Carboxyl (e.g., Asp, Glu), Hydroxyl (e.g., Ser, Thr, Tyr) | Strong Acid (e.g., >90% TFA) | Stable | Labile | Commonly used in standard Fmoc-SPPS; removed during final cleavage. | Not suitable for on-resin side-chain modifications requiring a free carboxyl or hydroxyl group. |
| Trt (Trityl) | Amine (e.g., His), Amide (e.g., Asn, Gln), Sulfhydryl (e.g., Cys) | Very Mild Acid (e.g., 1-5% TFA in DCM, often with scavengers) | Stable | Labile | Highly acid-labile, allowing for very mild deprotection conditions. | Steric hindrance can sometimes affect coupling efficiency. |
| Alloc (Allyloxycarbonyl) | Amine (e.g., Lys, Orn) | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger | Stable | Stable | Fully orthogonal to both acid- and base-labile groups. | Requires use of a palladium catalyst, which must be thoroughly removed. |
| Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) / ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) | Amine (e.g., Lys, Orn) | 2-10% Hydrazine in DMF | Stable | Stable | Orthogonal to acid- and base-labile groups; useful for on-resin cyclization and branching. | Hydrazine can also slowly cleave the Fmoc group, so prolonged exposure should be avoided. |
| Mmt (4-Methoxytrityl) | Amine (e.g., Lys), Sulfhydryl (e.g., Cys) | Very Mild Acid (e.g., 1% TFA in DCM, or AcOH/TFE/DCM) | Stable | Labile | More acid-labile than Trt, allowing for even milder deprotection. | Extreme acid sensitivity may lead to premature deprotection if not handled carefully. |
Experimental Protocols
General Protocol for Fmoc-SPPS incorporating Fmoc-L-Dap(N3)-OH
This protocol outlines the manual solid-phase synthesis of a peptide containing Fmoc-L-Dap(N3)-OH.
Materials:
-
Fmoc-protected amino acids
-
Fmoc-L-Dap(N3)-OH
-
Rink Amide resin (or other suitable resin)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine
-
Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (or Fmoc-L-Dap(N3)-OH) (3-5 equivalents), coupling reagent (e.g., HBTU, 3-5 equivalents), and an activator (e.g., HOBt or Oxyma, 3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours.
-
Monitor the coupling reaction using a ninhydrin (B49086) test. If the test is positive (blue), repeat the coupling step.
-
Wash the resin with DMF (3-5 times) and DCM (2-3 times).
-
-
Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry under a stream of nitrogen.
-
Add the cleavage cocktail (95% TFA, 2.5% H₂O, 2.5% TIS) to the resin. Crucially, avoid using thiol-based scavengers like EDT.
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
-
Protocol for Selective On-Resin Deprotection of an Alloc Group
Materials:
-
Peptide-resin with an Alloc-protected residue
-
Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0))
-
Scavenger (e.g., phenylsilane (B129415) or morpholine)
-
Anhydrous DCM or THF
Procedure:
-
Swell the peptide-resin in anhydrous DCM or THF.
-
Prepare a solution of Pd(PPh₃)₄ (0.1-0.2 equivalents relative to the resin loading) and the scavenger (10-20 equivalents) in the same solvent.
-
Add the solution to the resin and agitate under an inert atmosphere (e.g., nitrogen or argon) for 1-2 hours.
-
Drain the solution and wash the resin extensively with a solution containing a chelating agent (e.g., 0.5% sodium diethyldithiocarbamate (B1195824) in DMF) to remove palladium residues, followed by thorough washes with DMF and DCM.
Visualizing Orthogonal Deprotection Strategies
The following diagrams illustrate the logical workflow of utilizing orthogonal protecting groups in conjunction with Fmoc-L-Dap(N3)-OH.
Caption: General workflow of Fmoc-SPPS with an optional on-resin side-chain deprotection step.
A Comparative Guide to Z-L-Dap(N3)-OH in Fluorescence Polarization Assays for Enzyme Activity Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of utilizing the azide-functionalized amino acid derivative, Z-L-Dap(N3)-OH, in fluorescence polarization (FP) assays against established alternative methods for monitoring enzyme activity. The focus is on providing objective performance comparisons, detailed experimental methodologies, and supporting data to aid in the selection of the most appropriate assay for your research needs.
Introduction to this compound in Fluorescence Polarization Assays
This compound is a versatile chemical probe containing an azide (B81097) moiety, enabling its use in bioorthogonal "click chemistry" reactions. In the context of fluorescence polarization assays, it offers a flexible and indirect method for monitoring enzyme activity. The core principle involves the enzymatic incorporation of the Z-L-Dap(N3) group into a substrate, followed by the click reaction-mediated attachment of a fluorescent reporter with a complementary alkyne group. The subsequent change in the molecular weight upon substrate modification or inhibitor binding can be detected as a change in the fluorescence polarization signal. This approach allows for a modular and customizable assay design.
Alternative Method: Fluorescence Polarization Activity-Based Protein Profiling (FluoPol-ABPP)
A prominent alternative to the click chemistry approach with this compound is Fluorescence Polarization Activity-Based Protein Profiling (FluoPol-ABPP).[1][2][3] This method utilizes activity-based probes (ABPs) that are directly conjugated to a fluorophore. These probes form a covalent bond with the active site of a target enzyme. The binding of the relatively small fluorescent probe to the much larger enzyme results in a significant increase in the fluorescence polarization signal. This technique is particularly powerful for screening for enzyme inhibitors in a high-throughput format.[3]
Quantitative Performance Comparison
The following table summarizes the key performance characteristics of a hypothetical FP assay using this compound with click chemistry versus a typical FluoPol-ABPP assay. The data for FluoPol-ABPP is based on published examples for enzymes like glycosidases.[2][4]
| Feature | This compound with Click Chemistry (Hypothetical) | Fluorescence Polarization Activity-Based Protein Profiling (FluoPol-ABPP)[1][2] |
| Principle | Enzymatic incorporation of azide, followed by click reaction with a fluorescent alkyne probe. | Direct covalent labeling of the active enzyme with a fluorescently tagged activity-based probe. |
| Assay Format | Two-step (enzymatic reaction + click reaction). | Single-step incubation. |
| Probe Type | Unlabeled azide-containing substrate. | Fluorescently labeled activity-based probe. |
| Dynamic Range (ΔmP) | Dependent on the size difference between the unreacted probe and the enzyme-substrate complex. Potentially >100 mP. | Typically significant, often in the range of 100-200 mP. |
| Sensitivity | Potentially high due to the specificity of the click reaction. | High, allows for the use of low probe concentrations. |
| Throughput | Moderate, the two-step process can be a limiting factor for HTS. | High, well-suited for high-throughput screening (HTS). |
| Versatility | Highly versatile, the same azide-modified substrate can be used with different alkyne-fluorophores. | Probe is specific to the enzyme class and the chosen fluorophore. |
| Potential for Interference | Copper catalyst in CuAAC click chemistry can be cytotoxic or interfere with some enzymes.[5] | Autofluorescence from library compounds can interfere with the signal. |
Experimental Protocols
Key Experiment: Competitive Inhibition Assay
Objective: To determine the potency (IC50) of a test compound against a target enzyme.
Method 1: Hypothetical this compound Click Chemistry FP Assay
-
Enzymatic Reaction:
-
In a microplate well, combine the target enzyme, the this compound containing substrate, and varying concentrations of the test inhibitor in an appropriate assay buffer.
-
Incubate at the optimal temperature for the enzyme for a predetermined time to allow for the enzymatic reaction to proceed.
-
Terminate the enzymatic reaction (e.g., by adding a denaturant or a specific inhibitor).
-
-
Click Reaction:
-
To each well, add a solution containing an alkyne-fluorophore conjugate, a copper(I) catalyst (e.g., CuSO4 and a reducing agent like sodium ascorbate), and a copper-chelating ligand.[6]
-
Incubate to allow the click reaction between the azide group on the modified substrate and the alkyne-fluorophore to complete.
-
-
Fluorescence Polarization Measurement:
-
Measure the fluorescence polarization of each well using a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.
-
Plot the change in millipolarization (mP) against the inhibitor concentration to determine the IC50 value.
-
Method 2: FluoPol-ABPP Assay [2][4]
-
Inhibitor Pre-incubation:
-
In a microplate well, pre-incubate the target enzyme with varying concentrations of the test inhibitor in the assay buffer for a specified time to allow for binding.
-
-
Probe Labeling:
-
Add the fluorescently labeled activity-based probe (e.g., a TAMRA-labeled ABP) to each well.
-
Incubate to allow the covalent labeling of the active enzyme. The inhibitor will compete with the probe for binding to the active site.
-
-
Fluorescence Polarization Measurement:
-
Directly measure the fluorescence polarization of each well.
-
Plot the mP values against the inhibitor concentration to calculate the IC50.
-
Mandatory Visualizations
Caption: A simplified diagram illustrating the basic principle of enzyme catalysis and inhibition.
Caption: A comparison of the experimental workflows for the this compound and FluoPol-ABPP assays.
Caption: A summary of the key advantages and disadvantages of each assay format.
References
- 1. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 2. A Fluorescence Polarization Activity-Based Protein Profiling Assay in the Discovery of Potent, Selective Inhibitors for Human Nonlysosomal Glucosylceramidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Surface Plasmon Resonance (SPR) Studies Utilizing Z-L-Dap(N3)-OH for Ligand Immobilization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Z-L-Dap(N3)-OH, an azide-containing amino acid derivative, with alternative surface chemistries for the immobilization of ligands in Surface Plasmon Resonance (SPR) studies. The choice of immobilization strategy is critical for obtaining high-quality kinetic and affinity data. Here, we present a data-driven comparison of the "click chemistry" approach, enabled by this compound, against traditional and other contemporary methods.
Performance Comparison of Immobilization Strategies
The selection of an appropriate immobilization technique is paramount in SPR experiments to ensure the biological activity of the ligand and to obtain reliable kinetic data. This section compares the performance of site-specific immobilization using this compound (via azide-alkyne cycloaddition) with the widely used EDC/NHS amine coupling and biotin-streptavidin capture methods.
| Immobilization Strategy | Ligand Functional Group | Coupling Chemistry | Advantages | Disadvantages | Representative Performance Data |
| This compound | Azide (B81097) (-N3) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Site-specific and oriented immobilization, high efficiency, stable covalent bond, reduced non-specific binding, robust surface with less ligand loss over time.[1] | Requires introduction of an azide group into the ligand and a complementary alkyne on the sensor surface. | Interaction: Azido-peptide inhibitor & PapainKD: ~1 µM[1] |
| EDC/NHS Amine Coupling | Primary Amine (-NH2) | N-ethyl-N'-(dimethylaminopropyl)carbodiimide / N-hydroxysuccinimide | Widely applicable to proteins and peptides, no ligand modification often needed, high ligand density achievable.[2][3] | Random and non-oriented immobilization can lead to reduced ligand activity, potential for cross-linking, can be pH-sensitive.[2][3] | Interaction: Carbonic Anhydrase II & AcetazolamideKD: 5.8 nM - 2050 nM (depending on experimental conditions)[4] |
| Biotin-Streptavidin Capture | Biotin | High-affinity non-covalent interaction | Site-specific immobilization, high affinity and stability, mild coupling conditions, reproducible immobilization levels. | Requires biotinylation of the ligand, the large size of streptavidin can cause steric hindrance, potential for non-specific binding to streptavidin. | Interaction: Biotinylated Protein & Small Molecule AnalyteProvides a stable baseline for kinetic analysis.[5][6] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of any immobilization strategy. Below are protocols for the key experiments cited in this guide.
Protocol 1: Site-Specific Immobilization via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) using an Azide-Functionalized Ligand
This protocol is adapted from a study on site-specific peptide immobilization.[1]
1. Sensor Chip Preparation (BCN-functionalization):
- A commercially available CM5 sensor chip is activated using a standard N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) protocol.
- Inject a solution of an amine-functionalized bicyclo[6.1.0]nonyne (BCN) derivative (e.g., BCN-PEG-amine) over the activated surface to create a BCN-functionalized sensor surface.
- Deactivate any remaining NHS-esters by injecting a solution of 1 M ethanolamine-HCl (pH 8.5).
2. Ligand Immobilization:
- Prepare a solution of the azide-containing ligand (e.g., a peptide modified with this compound) in a suitable running buffer (e.g., HBS-EP).
- Inject the ligand solution over the BCN-functionalized sensor surface. The strain-promoted cycloaddition reaction will occur spontaneously, forming a stable covalent bond.
- To block any unreacted BCN groups, inject a solution of a small azide-containing molecule (e.g., 2-azidoethanol).
3. Analyte Interaction Analysis:
- Inject a series of concentrations of the analyte over the immobilized ligand surface to obtain sensorgrams.
- Regenerate the surface between analyte injections using a suitable regeneration solution (e.g., a low pH buffer).
- Analyze the sensorgram data using a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D).
Protocol 2: Immobilization via EDC/NHS Amine Coupling
This is a standard and widely used protocol for immobilizing proteins on carboxymethylated sensor surfaces.[3]
1. Sensor Chip Activation:
- Equilibrate a CM5 sensor chip with the desired immobilization buffer (typically a low ionic strength buffer at a pH below the pI of the ligand, e.g., 10 mM sodium acetate, pH 4.0-5.5).
- Inject a freshly prepared 1:1 mixture of 0.4 M EDC and 0.1 M NHS over the sensor surface to activate the carboxymethyl groups.
2. Ligand Immobilization:
- Prepare a solution of the ligand (containing primary amines) in the immobilization buffer at a suitable concentration (typically 5-50 µg/mL).
- Inject the ligand solution over the activated sensor surface. The primary amines on the ligand will react with the NHS esters to form stable amide bonds.
- Monitor the immobilization level in real-time.
3. Deactivation:
- Inject a solution of 1 M ethanolamine-HCl (pH 8.5) to deactivate any remaining NHS-esters on the sensor surface.
4. Analyte Interaction Analysis:
- Proceed with analyte injections and data analysis as described in Protocol 1, step 3.
Discussion of Alternatives
While this compound provides a powerful tool for site-specific immobilization, several alternatives exist, each with its own set of advantages and limitations.
-
Other Azido-Containing Amino Acids: A variety of other amino acids containing azide groups are commercially available, such as azidoalanine, azidohomoalanine, and azidolysine. These can be incorporated into peptides and proteins to serve the same function as this compound in click chemistry applications. The choice among these may depend on the specific structural requirements of the ligand.
-
Alternative Click Chemistry Handles: Besides the azide-alkyne cycloaddition, other bioorthogonal "click" reactions can be employed for SPR. For instance, the reaction between a tetrazine and a trans-cyclooctene (B1233481) offers exceptionally fast kinetics and can be an alternative where rapid immobilization is desired.[7]
-
Thiol Coupling: For ligands containing free sulfhydryl groups (cysteines), thiol coupling to a maleimide-activated sensor surface offers another route to site-specific immobilization. This method is robust but requires the presence of an accessible cysteine residue in the ligand.[2]
-
Capture-Based Methods: In addition to biotin-streptavidin, other capture systems like His-tag/NTA-chip and antibody-antigen interactions can be used for non-covalent, yet high-affinity, immobilization. These methods are particularly useful for ligands that are difficult to modify chemically or are sensitive to the conditions of covalent coupling.
Conclusion
The use of this compound and the broader "click chemistry" paradigm offers a significant advantage in SPR studies by enabling controlled, site-specific immobilization of ligands. This leads to a more homogeneous and biologically relevant sensor surface, ultimately resulting in more reliable and reproducible kinetic data. As demonstrated, this approach can lead to more robust surfaces with less ligand dissociation over time compared to traditional methods like EDC/NHS amine coupling.[1]
While EDC/NHS coupling remains a workhorse in the field due to its simplicity and broad applicability, the potential for random orientation and activity loss should be carefully considered. For studies demanding high precision and reproducibility, especially in drug discovery and development, the investment in synthesizing or incorporating a bioorthogonal handle like the azide in this compound is often justified by the superior quality of the resulting data. The choice of immobilization strategy should always be guided by the specific properties of the ligand and the goals of the SPR experiment.
References
- 1. Site-specific peptide and protein immobilization on surface plasmon resonance chips via strain-promoted cycloaddition - Lab on a Chip (RSC Publishing) DOI:10.1039/C3LC41338A [pubs.rsc.org]
- 2. Theory [sprpages.nl]
- 3. Amine-coupling [sprpages.nl]
- 4. news-medical.net [news-medical.net]
- 5. sartorius.com [sartorius.com]
- 6. researchgate.net [researchgate.net]
- 7. comporgchem.com [comporgchem.com]
A Comparative Guide to FRET-Based Validation of Protein Interactions: Featuring Z-L-Dap(N3)-OH and Alternative Methods
For researchers, scientists, and drug development professionals, Förster Resonance Energy Transfer (FRET) microscopy stands as a powerful technique to study protein-protein interactions (PPIs) in the context of living cells. This guide provides a detailed comparison of methodologies for FRET-based validation of PPIs, with a special focus on the versatile, site-specific incorporation of the unnatural amino acid (UAA) Z-L-Dap(N3)-OH. We will objectively compare this approach with established techniques like sensitized emission and acceptor photobleaching, supported by experimental data and detailed protocols.
The validation of protein-protein interactions is crucial for understanding cellular signaling pathways and for the development of targeted therapeutics. FRET, a non-radiative energy transfer process between two fluorophores—a donor and an acceptor—provides a sensitive readout of molecular proximity. The efficiency of this energy transfer is exquisitely dependent on the distance between the fluorophores, making it an effective "molecular ruler" for detecting and quantifying PPIs.
The Power of Site-Specific Labeling with this compound
Traditional FRET studies often rely on the fusion of fluorescent proteins (FPs) to the proteins of interest. While widely used, this approach can suffer from limitations such as the large size of FPs, which may sterically hinder or alter the natural interaction of the proteins. The use of unnatural amino acids (UAAs) offers a more precise and minimally invasive alternative.
This compound, an L-diaminopropionic acid derivative containing a bioorthogonal azide (B81097) (N3) group, is a prime candidate for this advanced labeling strategy. Its incorporation into a protein of interest at a specific site is achieved through the expansion of the genetic code. This allows for the subsequent attachment of a small, organic fluorophore via "click chemistry"—a highly efficient and specific reaction between the azide group on the UAA and an alkyne-modified fluorophore. This method provides exquisite control over the location of the FRET probe, minimizing potential disruption of the protein's structure and function.
Comparative Overview of FRET Methodologies
Here, we compare the this compound click chemistry approach with two widely used intensity-based FRET measurement techniques: Sensitized Emission and Acceptor Photobleaching.
| Parameter | This compound with Click Chemistry | Sensitized Emission | Acceptor Photobleaching |
| Labeling Strategy | Site-specific incorporation of a small UAA followed by covalent attachment of a small organic dye. | Fusion of fluorescent proteins (e.g., CFP-YFP, GFP-mCherry) to target proteins. | Fusion of fluorescent proteins to target proteins. |
| Label Size | Very small, minimally perturbative. | Large (e.g., GFP is ~27 kDa), potentially disruptive. | Large, potentially disruptive. |
| Stoichiometry | 1:1 donor-acceptor labeling is achievable. | Can be difficult to control and quantify. | Can be difficult to control. |
| FRET Efficiency (E) | Can be high, dependent on the chosen dye pair and labeling position. | Generally lower and can be variable.[1] | Can be accurately determined. |
| Quantification | Allows for precise distance measurements. | Requires extensive corrections for spectral bleed-through.[2][3] | Direct and relatively simple calculation of FRET efficiency.[4][5] |
| Live-Cell Imaging | Well-suited for live-cell imaging. | Standard method for live-cell imaging. | Can be challenging in live cells due to protein mobility during bleaching.[4] |
| Throughput | Lower, due to the multi-step process of UAA incorporation and labeling. | High-throughput compatible. | Lower throughput due to the time required for photobleaching. |
| Instrumentation | Requires standard molecular biology and cell culture equipment, plus a fluorescence microscope. | Requires a fluorescence microscope with appropriate filter sets for donor and acceptor. | Requires a confocal microscope with a high-intensity laser for bleaching. |
Quantitative Performance of Common FRET Pairs
The choice of the donor-acceptor pair is critical for the success of a FRET experiment. The Förster distance (R₀), at which FRET efficiency is 50%, is a key parameter.
| FRET Pair | Förster Distance (R₀) in Å | Notes |
| ECFP / EYFP | 49 | Commonly used fluorescent protein pair, but ECFP is prone to photobleaching. |
| mCerulean / mVenus | 57 | Improved fluorescent protein pair with better photostability and brightness. |
| EGFP / mCherry | 51 | A popular pair with good spectral separation.[1] |
| mTFP1 / EYFP | 56 | A recommended pair for quantitative FRET-FLIM experiments.[1] |
| p-cyanophenylalanine (PheCN) / Tryptophan (Trp) | ~18.5 | A minimally perturbative FRET pair using a non-natural amino acid.[6] |
| Methoxycoumarin (Mcm) / Acridonylalanine (Acd) | 15-40 | A FRET pair with a working range ideal for intramolecular motions, using a UAA.[7] |
| Organic Dyes (e.g., Alexa Fluor 488 / Alexa Fluor 555) | ~51 | Can be attached via click chemistry to this compound, offering high quantum yields and photostability. |
Experimental Protocols
General Workflow for FRET using this compound
This protocol outlines the general steps for incorporating this compound and performing FRET analysis.
Protocol for Sensitized Emission FRET
Sensitized emission measures the fluorescence of the acceptor upon excitation of the donor.[2][3][8][9]
-
Sample Preparation:
-
Prepare three sets of samples:
-
Cells expressing only the donor-tagged protein.
-
Cells expressing only the acceptor-tagged protein.
-
Cells co-expressing both donor- and acceptor-tagged proteins.
-
-
-
Image Acquisition:
-
Use a fluorescence microscope equipped with filter sets for the donor and acceptor fluorophores.
-
For each sample, acquire three images:
-
Donor Image: Excite with the donor excitation wavelength and detect with the donor emission filter.
-
Acceptor Image: Excite with the acceptor excitation wavelength and detect with the acceptor emission filter.
-
FRET Image: Excite with the donor excitation wavelength and detect with the acceptor emission filter.
-
-
-
Correction for Spectral Bleed-through:
-
Use the "donor only" and "acceptor only" samples to determine the amount of donor fluorescence that bleeds into the acceptor channel and the amount of direct excitation of the acceptor by the donor excitation wavelength.
-
-
FRET Efficiency Calculation:
-
Apply a correction algorithm to the FRET image to subtract the bleed-through components. The corrected FRET signal (nFRET) is then normalized.
-
Protocol for Acceptor Photobleaching FRET
This method calculates FRET efficiency by measuring the increase in donor fluorescence after the acceptor is photobleached.[4][5][10][11]
-
Sample Preparation:
-
Prepare cells co-expressing the donor- and acceptor-tagged proteins.
-
-
Pre-Bleach Image Acquisition:
-
Acquire an image of the donor fluorescence using the donor excitation and emission filters.
-
Acquire an image of the acceptor fluorescence using the acceptor excitation and emission filters.
-
-
Acceptor Photobleaching:
-
Use a high-intensity laser to selectively photobleach the acceptor fluorophore in a defined region of interest (ROI). The laser wavelength should excite the acceptor but not the donor.
-
-
Post-Bleach Image Acquisition:
-
Acquire a post-bleach image of the donor fluorescence using the same settings as the pre-bleach image.
-
-
FRET Efficiency Calculation:
-
The FRET efficiency (E) is calculated using the following formula: E = 1 - (Donor_pre-bleach / Donor_post-bleach)
-
Where Donor_pre-bleach and Donor_post-bleach are the mean donor fluorescence intensities in the ROI before and after photobleaching, respectively.
-
Signaling Pathway and Logical Relationship Diagrams
The following diagram illustrates a generic signaling pathway where a protein-protein interaction is validated using FRET.
This diagram shows the logical relationship between the different FRET validation methods discussed.
Conclusion
The validation of protein-protein interactions is a cornerstone of modern cell biology and drug discovery. While traditional FRET methods using fluorescent proteins have been invaluable, the advent of genetic code expansion technology and bioorthogonal chemistry offers a new level of precision and control. The use of unnatural amino acids like this compound for site-specific labeling with small organic dyes represents a significant advancement, minimizing the potential for artifacts and enabling more accurate quantitative measurements. The choice of methodology will ultimately depend on the specific biological question, the available resources, and the required throughput. This guide provides the necessary information to make an informed decision and to successfully implement these powerful techniques in your research.
References
- 1. Quantitative Comparison of Different Fluorescent Protein Couples for Fast FRET-FLIM Acquisition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sensitised Emission | Light Microscopy Core | Biology [biology.ed.ac.uk]
- 3. A quantitative protocol for dynamic measurements of protein interactions by Förster resonance energy transfer-sensitized fluorescence emission - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdc-berlin.de [mdc-berlin.de]
- 5. Acceptor Photobleaching | Light Microscopy Core | Biology [biology.ed.ac.uk]
- 6. Non-natural Amino Acid Fluorophores for One- and Two-Step FRET Applications† - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein labeling for FRET with methoxycoumarin and acridonylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Video: Assessing Protein Interactions in Live-Cells with FRET-Sensitized Emission [jove.com]
- 9. Assessing Protein Interactions in Live-Cells with FRET-Sensitized Emission [jove.com]
- 10. erasmusoic.nl [erasmusoic.nl]
- 11. Basics of FRET Microscopy | Nikon’s MicroscopyU [microscopyu.com]
A Guide to Isothermal Titration Calorimetry with Z-L-Dap(N3)-OH Labeled Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of using Z-L-Dap(N3)-OH labeled proteins versus unlabeled proteins in Isothermal Titration Calorimetry (ITC) studies. It includes detailed experimental protocols, data presentation tables, and visualizations to aid in understanding the experimental workflows and potential implications of this site-specific labeling technique.
Comparison of Labeled vs. Unlabeled Proteins for ITC Analysis
The use of this compound, an unnatural amino acid (UAA) containing an azide (B81097) group, allows for the site-specific modification of proteins through "click chemistry." This bioorthogonal handle enables the attachment of various probes, such as fluorophores or affinity tags. While ITC is a label-free technique, the incorporation of such a modification can be advantageous for multi-faceted studies, though it is not without potential consequences for the thermodynamic measurements.
| Feature | Unlabeled Protein (Wild-Type) | This compound Labeled Protein |
| Principle | Direct measurement of the heat change upon binding of a ligand to the native protein. | Measurement of the heat change upon binding of a ligand to a protein containing a site-specifically incorporated unnatural amino acid. |
| Advantages | - Represents the true biological interaction without potential artifacts from labels. - Simpler and more cost-effective sample preparation. | - Enables site-specific attachment of other functional groups (e.g., fluorophores for orthogonal validation with techniques like FRET). - Allows for the study of specific domains or regions of a protein. |
| Disadvantages | - Provides no information on specific domains unless mutations are made. - May not be suitable for complex systems requiring multi-technique approaches with labeling. | - The UAA and any attached molecule can potentially perturb the local protein structure and affect binding thermodynamics. - More complex and expensive protein production process. |
| Data Interpretation | The thermodynamic parameters (ΔH, ΔS, KD, n) directly reflect the native interaction. | The thermodynamic parameters may be altered due to the presence of the label. Careful controls are essential to deconvolute the effects of the label from the binding event itself. |
Supporting Experimental Data Considerations:
Currently, there is a lack of publicly available, direct comparative ITC data for the same protein-ligand interaction with and without a this compound label. However, studies on the effects of incorporating other bulky unnatural amino acids have shown that changes in the van der Waals volume in the protein core can lead to a reduction in catalytic efficiency and potentially alter binding affinities[1][2]. Therefore, it is crucial to perform thorough validation when using this technique for quantitative thermodynamic studies.
Experimental Protocols
Part 1: Site-Specific Incorporation of this compound
This protocol is adapted from established methods for incorporating p-azidophenylalanine (pAzF) into proteins expressed in E. coli using amber codon suppression. This compound can be incorporated using a similar orthogonal aminoacyl-tRNA synthetase/tRNA pair.
1. Plasmid Preparation:
- Obtain or create a plasmid encoding the protein of interest with an amber stop codon (TAG) at the desired labeling site. Site-directed mutagenesis kits can be used for this purpose.
- Obtain a second plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA, which are specific for this compound.
2. Transformation:
- Co-transform competent E. coli cells (e.g., BL21(DE3)) with both the protein expression plasmid and the aaRS/tRNA plasmid.
- Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotics for both plasmids.
3. Protein Expression:
- Inoculate a single colony into a small volume of LB medium with antibiotics and grow overnight at 37°C.
- The next day, inoculate a large culture of LB medium containing antibiotics with the starter culture.
- Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
- Add this compound to the culture to a final concentration of 1 mM.
- Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and, if required for the aaRS plasmid, L-arabinose.
- Continue to grow the culture overnight at a reduced temperature (e.g., 18-25°C) to improve protein folding and incorporation efficiency.
4. Protein Purification:
- Harvest the cells by centrifugation.
- Lyse the cells using sonication or a French press in a suitable lysis buffer.
- Purify the protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins, followed by size-exclusion chromatography).
- Verify the incorporation of this compound by mass spectrometry.
Part 2: Isothermal Titration Calorimetry
1. Sample Preparation:
- Dialyze both the labeled protein and the ligand into the same buffer to ensure a perfect match. This is critical to minimize large heats of dilution. A suitable buffer would be, for example, 50 mM phosphate (B84403) buffer with 150 mM NaCl at pH 7.4.
- Determine the accurate concentrations of the protein and ligand using a reliable method (e.g., UV-Vis spectroscopy with a calculated extinction coefficient).
- Degas both solutions for at least 10 minutes immediately before the experiment to prevent air bubbles in the calorimeter.
2. ITC Instrument Setup:
- Thoroughly clean the sample cell and the injection syringe with the dialysis buffer.
- Set the experimental temperature (e.g., 25°C).
- Load the protein solution into the sample cell (typically ~200-300 µL).
- Load the ligand solution into the injection syringe (typically ~40-50 µL).
3. Titration Experiment:
- Perform an initial small injection (e.g., 0.5 µL) to remove any material that may have diffused from the syringe into the cell during equilibration.
- Perform a series of injections (e.g., 19 injections of 2 µL each) with sufficient spacing between injections to allow the signal to return to baseline.
- The concentration of the ligand in the syringe should ideally be 10-20 times the concentration of the protein in the cell.
4. Data Analysis:
- Integrate the peaks in the raw ITC data to obtain the heat change for each injection.
- Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
- Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).
- The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD.
Visualizations
Caption: Experimental workflow for ITC analysis of a this compound labeled protein.
Caption: GPCR signaling pathway illustrating a potential application for labeled proteins.
References
A Head-to-Head Comparison: Click Chemistry vs. Maleimide Chemistry for Protein Labeling
For researchers, scientists, and drug development professionals, the precise and stable labeling of proteins is paramount for applications ranging from diagnostics to therapeutic development. The choice of conjugation chemistry is a critical decision that directly influences the quality and reliability of experimental outcomes. This guide provides an objective comparison of two widely used methods: click chemistry and maleimide (B117702) chemistry, supported by experimental data and detailed protocols to inform your selection process.
At a Glance: Key Differences
| Feature | Click Chemistry | Maleimide Chemistry |
| Reaction Mechanism | Copper(I)-catalyzed or strain-promoted azide-alkyne cycloaddition.[1][2][3] | Michael addition of a thiol to a maleimide.[4][5][6] |
| Target Residues | Bioorthogonally introduced azides or alkynes.[1][7] | Primarily cysteine residues (thiols).[4][5][8] |
| Specificity | Highly specific due to the bioorthogonal nature of reactants.[1][2][7] | High selectivity for thiols, but potential for off-target reactions with other nucleophiles at high pH.[4] |
| Reaction Speed | Generally fast, can be tuned by catalyst or strain.[1][2] | Rapid reaction with thiols at physiological pH.[6][9] |
| Efficiency | High to quantitative yields.[1][2] | High efficiency, but can be influenced by accessibility of cysteine residues.[6] |
| Stoichiometry | Controllable, leading to defined conjugates.[10][11] | Can result in diverse reaction products with multiple labels per protein.[10][11] |
| Stability of Linkage | Forms a stable triazole linkage.[2][3] | The resulting thiosuccinimide linkage can be susceptible to a retro-Michael reaction, leading to deconjugation.[9][12] |
| Biocompatibility | Copper-free click chemistry (SPAAC) is highly biocompatible. Copper-catalyzed click chemistry (CuAAC) can have toxicity concerns due to the copper catalyst.[13][14] | Generally biocompatible, but maleimides can react with endogenous thiols like glutathione.[9][14] |
Reaction Mechanisms
Click Chemistry: A Bioorthogonal Approach
Click chemistry encompasses a set of reactions that are rapid, specific, and high-yielding. For protein labeling, the most common is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and its copper-free counterpart, strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2][15] These reactions involve the formation of a stable triazole ring from an azide (B81097) and an alkyne.[1] A key advantage is that azides and alkynes are bioorthogonal, meaning they do not react with native functional groups in biological systems, thus ensuring high specificity.[1][2][7]
Maleimide Chemistry: Targeting Thiols
Maleimide chemistry relies on the Michael addition reaction between a maleimide group and the thiol group of a cysteine residue.[4][5][6] This reaction is highly selective for thiols at neutral pH and proceeds efficiently under mild conditions.[4] However, the stability of the resulting thiosuccinimide linkage can be a concern, as it is susceptible to a retro-Michael reaction, particularly in the presence of other thiols, which can lead to label migration.[9][12]
Experimental Protocols
Click Chemistry Labeling Protocol (General CuAAC)
This protocol outlines a general procedure for labeling a protein containing an azide or alkyne functionality.
1. Preparation of Protein and Label:
-
Dissolve the azide- or alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare a stock solution of the alkyne- or azide-containing label (e.g., a fluorescent dye) in an organic solvent like DMSO.
2. Click Reaction:
-
To the protein solution, add the label solution to achieve the desired molar ratio.
-
Prepare a fresh solution of the copper(I) catalyst. This is often done by mixing a copper(II) source (e.g., CuSO₄) with a reducing agent (e.g., sodium ascorbate) and a stabilizing ligand (e.g., TBTA).[7]
-
Add the catalyst solution to the protein-label mixture.
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.
3. Purification:
-
Remove the excess label and catalyst by size exclusion chromatography, dialysis, or affinity purification.
4. Characterization:
-
Determine the degree of labeling (DOL) using UV-Vis spectroscopy or mass spectrometry.
Maleimide Chemistry Labeling Protocol
This protocol describes the labeling of a protein via its cysteine residues.
1. Protein Preparation:
-
Dissolve the protein in a thiol-free buffer at pH 7.0-7.5 (e.g., PBS).[4][5]
-
If necessary, reduce any disulfide bonds by incubating the protein with a reducing agent like TCEP, followed by removal of the reducing agent.[5][16]
2. Labeling Reaction:
-
Prepare a fresh stock solution of the maleimide-functionalized label in an anhydrous solvent like DMSO or DMF.[8]
-
Add the maleimide-label solution to the protein solution at a 10-20 fold molar excess.[4][8][16]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[4][5][16]
3. Quenching (Optional):
-
Add a small molecule thiol (e.g., cysteine or β-mercaptoethanol) to quench any unreacted maleimide.
4. Purification:
-
Separate the labeled protein from the unreacted label and quenching agent using size exclusion chromatography or dialysis.[4][5]
5. Characterization:
-
Calculate the degree of labeling (DOL) by measuring the absorbance of the protein and the label.[4][8]
Experimental Workflow Comparison
Conclusion
The choice between click chemistry and maleimide chemistry depends heavily on the specific requirements of the application.
Click chemistry is the superior choice when:
-
High specificity and controlled stoichiometry are critical. [10][11]
-
Labeling in complex biological environments or on live cells is intended (especially with copper-free variants). [2][15]
Maleimide chemistry may be suitable when:
-
Labeling of native cysteine residues is desired.
-
A rapid and straightforward conjugation protocol is needed. [6]
-
The potential for conjugate instability is not a major concern for the intended application.
For demanding applications such as in vivo imaging and the development of antibody-drug conjugates, the enhanced stability and specificity of click chemistry often make it the more reliable and robust method. However, for many in vitro applications, the simplicity and efficiency of maleimide chemistry remain attractive. Careful consideration of the pros and cons of each method will ultimately lead to more successful and reproducible protein labeling outcomes.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Frontiers | Specific and quantitative labeling of biomolecules using click chemistry [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. biotium.com [biotium.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 7. interchim.fr [interchim.fr]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. static1.squarespace.com [static1.squarespace.com]
- 14. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 16. lifetein.com [lifetein.com]
A Comparative Guide to LC-MS/MS Methods for Quantifying Z-L-Dap(N3)-OH Labeled Peptides
For researchers, scientists, and drug development professionals engaged in quantitative proteomics, the precise and robust quantification of peptides is paramount. The incorporation of chemical labels, such as the azide-containing amino acid Z-L-Dap(N3)-OH, offers a versatile handle for downstream analysis via click chemistry. This guide provides a comparative overview of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for quantifying peptides labeled with this compound, contrasting this approach with established alternative strategies, namely isobaric labeling (TMT/iTRAQ) and label-free quantification.
The this compound handle itself does not directly confer quantitative information in a multiplexed fashion. Instead, its utility lies in the ability to selectively enrich and identify peptides. For quantification, this "clickable" handle is typically paired with an alkyne-containing reporter tag that incorporates a stable isotope label. This guide will, therefore, present a putative workflow for a stable isotope labeling strategy utilizing this compound and compare its characteristics with widely-used quantitative proteomics techniques.
Comparison of Peptide Quantification Strategies
The choice of a quantification strategy impacts multiple facets of a proteomics experiment, from the complexity of sample preparation to the depth of data analysis. The following table summarizes the key characteristics of a this compound-based method and its alternatives.
| Feature | This compound with Isotopic Alkyne Tag | Isobaric Labeling (e.g., TMT, iTRAQ) | Label-Free Quantification (LFQ) |
| Quantification Principle | MS1-level quantification of precursor ions with different stable isotopes. | MS2-level quantification of reporter ions generated during fragmentation.[1] | MS1-level quantification based on the signal intensity or spectral counting of unlabeled peptides.[2] |
| Multiplexing Capacity | Typically 2-3 plex per experiment (e.g., light vs. heavy isotopic tags). | High (up to 18-plex or more with TMTpro).[1] | Theoretically unlimited, but practically limited by instrument time and data complexity. |
| Sample Preparation Complexity | Moderate to high: requires incorporation of the azide (B81097) label, followed by a click chemistry reaction with the isotopic alkyne tag.[3] | High: involves protein digestion followed by chemical labeling of peptides with isobaric tags.[4] | Low: requires only protein extraction and digestion.[2] |
| Accuracy & Precision | High precision due to co-elution of isotopically labeled peptide pairs. | Good, but can be affected by ratio compression, especially with complex samples.[1] | Generally lower precision and accuracy compared to label-based methods due to run-to-run variability.[5] |
| Instrumentation Requirements | Standard high-resolution mass spectrometer. | MS/MS or MS3 capable instrument required for reporter ion quantification.[1] | High-resolution, high-mass-accuracy mass spectrometer with stable chromatographic performance.[5] |
| Data Analysis Complexity | Relatively straightforward; involves extracting ion chromatograms for isotopic pairs. | Complex; requires specialized software to extract and normalize reporter ion intensities.[1] | Complex; requires sophisticated algorithms for feature detection, alignment, and normalization across multiple runs.[2] |
| Cost per Sample | Moderate; includes the cost of the labeled amino acid and the isotopic alkyne tag. | High; cost of isobaric labeling reagents is significant. | Low; no labeling reagents required. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of any quantitative proteomics workflow. Below are representative protocols for the this compound labeling strategy and the alternative methods.
Protocol 1: Quantification of this compound Labeled Peptides via Isotopic Alkyne Tagging
This protocol describes a method for relative quantification by introducing a "light" and "heavy" version of an alkyne-containing biotin (B1667282) tag via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
1. Peptide Labeling with this compound:
-
Incorporate this compound into peptides of interest during solid-phase peptide synthesis or by other biochemical methods.
2. Sample Preparation:
-
Divide the sample containing this compound labeled peptides into two equal aliquots.
3. Click Chemistry Reaction (CuAAC): [6]
-
"Light" Sample: To one aliquot, add a solution of a "light" alkyne-biotin tag (containing no stable isotopes), copper(II) sulfate, and a reducing agent such as sodium ascorbate (B8700270) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
"Heavy" Sample: To the second aliquot, add a solution of a "heavy" alkyne-biotin tag (containing stable isotopes, e.g., 13C, 15N), copper(II) sulfate, and sodium ascorbate.
-
Incubate both reactions at room temperature for 1-2 hours.
-
Quench the reactions, for example, by adding EDTA.
4. Sample Pooling and Cleanup:
-
Combine the "light" and "heavy" labeled samples.
-
Purify the labeled peptides using C18 solid-phase extraction to remove excess reagents.
5. LC-MS/MS Analysis:
-
Resuspend the purified peptides in a suitable solvent for LC-MS/MS analysis.
-
Separate the peptides using a reversed-phase HPLC column with a gradient of increasing acetonitrile (B52724) concentration.
-
Analyze the eluting peptides on a high-resolution mass spectrometer operating in a data-dependent acquisition (DDA) mode.
-
The MS1 scans will show pairs of peaks for each labeled peptide, separated by the mass difference of the isotopic labels.
6. Data Analysis:
-
Extract the ion chromatograms for the "light" and "heavy" forms of each peptide.
-
Calculate the ratio of the peak areas to determine the relative quantification.
Protocol 2: Isobaric Labeling using Tandem Mass Tags (TMT)
1. Protein Digestion:
-
Digest protein samples with an appropriate protease, such as trypsin.[1]
2. Peptide Labeling:
-
Label the resulting peptides from each sample with a different TMT reagent according to the manufacturer's protocol.[4]
3. Sample Pooling and Fractionation:
-
Combine the labeled peptide samples.
-
Fractionate the pooled sample using techniques like high-pH reversed-phase chromatography to reduce sample complexity.
4. LC-MS/MS Analysis:
-
Analyze each fraction by LC-MS/MS using an instrument capable of MS3 fragmentation.
-
In the MS2 scan, a specific precursor ion is fragmented to generate sequence information and reporter ions.
-
In the MS3 scan, a fragment ion from the MS2 scan is further fragmented to improve quantification accuracy.
5. Data Analysis:
-
Use specialized software to identify peptides and quantify the reporter ion intensities from the MS2 or MS3 spectra.[1]
Protocol 3: Label-Free Quantification (LFQ)
1. Sample Preparation:
-
Extract and digest proteins from each sample individually.[2]
2. LC-MS/MS Analysis:
-
Analyze each sample separately by LC-MS/MS. It is crucial to maintain high reproducibility in the chromatography.[5]
-
Use a data-dependent or data-independent acquisition (DIA) strategy.
3. Data Analysis:
-
Use a label-free quantification software package to perform chromatographic alignment, feature detection, and normalization across all runs.
-
Quantify peptides based on their peak areas or spectral counts.[2]
Visualizing the Workflows
To better illustrate the distinct processes, the following diagrams outline the experimental workflows for each quantification strategy.
References
- 1. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Z-L-Dap(N3)-OH: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents is paramount for laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the disposal of Z-L-Dap(N3)-OH, an azide-containing compound commonly used in click chemistry. The following procedures are designed to mitigate risks associated with organic azides and ensure compliance with standard laboratory safety protocols.
Immediate Safety and Handling Precautions
This compound is an organic azide (B81097), a class of compounds known for their potential instability.[1] While this compound has a relatively stable structure, it is crucial to handle it with care. Organic azides can be sensitive to heat, shock, and friction, and may decompose explosively under certain conditions.[1]
Key safety protocols include:
-
Always handle this compound in a well-ventilated chemical fume hood.[2][3]
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical safety goggles, and nitrile gloves (double-gloving is recommended).[2][4]
-
Use plastic or ceramic spatulas for handling the solid compound; avoid metal spatulas to prevent the formation of potentially explosive heavy metal azides.[3]
-
Store the compound away from heat, light, acids, and heavy metals.[4]
-
Avoid contact with halogenated solvents, as this can form highly unstable and explosive compounds.[3]
Stability Assessment of this compound
The stability of organic azides can be estimated by their carbon-to-nitrogen (C/N) ratio. A higher C/N ratio generally indicates greater stability. The molecular formula for this compound is C₁₁H₁₂N₄O₄.
| Property | Value |
| Molecular Formula | C₁₁H₁₂N₄O₄ |
| Carbon Atoms (C) | 11 |
| Nitrogen Atoms (N) | 4 |
| C/N Ratio | 2.75 |
A C/N ratio between 1 and 3 suggests that the compound can be synthesized and isolated but should be handled with care and stored under appropriate conditions.
Step-by-Step Disposal Procedure
The primary and safest method for the disposal of this compound is to first convert the azide group into a stable amine through chemical reduction. The resulting product can then be disposed of as standard chemical waste, following institutional guidelines. The Staudinger reaction is a reliable and mild method for this conversion.
Experimental Protocol: Staudinger Reduction of this compound
This protocol outlines the conversion of this compound to its corresponding amine, Z-L-Dap-OH, prior to disposal.
Materials:
-
This compound
-
Triphenylphosphine (B44618) (PPh₃)
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Thin-layer chromatography (TLC) supplies
-
Rotary evaporator
-
Appropriate waste containers
Procedure:
-
Reaction Setup: In a chemical fume hood, dissolve the this compound waste (1.0 equivalent) in anhydrous THF in a round-bottom flask equipped with a magnetic stir bar.
-
Addition of Reagent: To this solution, add triphenylphosphine (1.1–1.5 equivalents) at room temperature.
-
Hydrolysis: Add deionized water (5–10 equivalents) to the reaction mixture.
-
Reaction: Gently heat the mixture to reflux (approximately 65°C) and stir for 6–12 hours.
-
Monitoring: Monitor the reaction's progress by TLC to confirm the disappearance of the starting azide.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the THF under reduced pressure using a rotary evaporator.
-
Waste Collection: The remaining aqueous residue containing the amine product (Z-L-Dap-OH) and triphenylphosphine oxide should be transferred to a labeled hazardous waste container.
-
Final Disposal: The container should be collected by your institution's environmental health and safety department for final disposal.
Spill Management
In the event of a spill, prompt and appropriate action is crucial.
-
Small Spills (in a fume hood):
-
Alert personnel in the immediate area.
-
If it is a solid, cover it with a paper towel and dampen with alkaline water (pH > 9).[5]
-
If it is a liquid, absorb it with a spill pillow or vermiculite.[6]
-
Carefully collect the absorbed material and contaminated surfaces using non-metallic tools and place it in a designated, labeled waste container.[3]
-
Clean the spill area with a detergent solution.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the laboratory immediately.
-
Alert others in the vicinity and contact your institution's emergency response team.
-
Prevent entry into the affected area.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound via chemical neutralization.
References
Personal protective equipment for handling Z-L-Dap(N3)-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, logistical, and operational information for the proper handling and disposal of Z-L-Dap(N3)-OH, a reagent containing an azide (B81097) group. Due to the inherent risks associated with organic azides, strict adherence to these protocols is essential to ensure laboratory safety.
Hazard Identification and Summary
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure and ensure safety.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield worn over safety glasses is required when there is a risk of explosion or splash.[1][4] | Protects eyes from splashes and potential explosions. |
| Hand Protection | Double gloving is mandatory. A chemical-resistant outer glove (e.g., nitrile) over a more robust inner glove. For handling azides of high toxicity, Silver Shield™ gloves worn under nitrile gloves are recommended.[1][5] | Provides a barrier against skin contact. Double gloving offers additional protection in case of a tear or splash. |
| Body Protection | A fully buttoned, flame-resistant lab coat with sleeves extending to the wrists.[3] | Protects skin from splashes and spills. |
| Footwear | Closed-toe shoes.[6] | Protects feet from spills and falling objects. |
| Respiratory Protection | Work should be conducted in a properly functioning chemical fume hood. If there is a risk of inhalation exposure outside of a fume hood, respiratory protection may be required.[4][5] | Prevents inhalation of potentially harmful vapors or aerosols. |
Operational Plan: Safe Handling Procedures
All work with this compound must be conducted in a designated area within a properly functioning chemical fume hood.
Preparation and Handling:
-
Inspect PPE: Before starting any work, inspect all PPE for damage and ensure it is appropriate for handling azido (B1232118) compounds.[1]
-
Fume Hood Operation: Ensure the chemical fume hood is functioning correctly with a face velocity between 80-125 feet per minute.[4]
-
Use of Blast Shield: A blast shield must be placed between the user and the experimental setup.[5]
-
Avoid Metal Contact: Use only plastic or ceramic spatulas and non-metal containers.[3][5] Contact with metals can lead to the formation of shock-sensitive and explosive metal azides.[3][4]
-
Minimize Quantities: Work with the smallest feasible quantities of the material.[1]
-
Controlled Environment: Avoid grinding, scratching, or any action that could create friction or shock.[5] Store away from heat, light, and ignition sources.[1]
Experimental Workflow:
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
